molecular formula C7H12 B1584536 Ethylidenecyclopentane CAS No. 2146-37-4

Ethylidenecyclopentane

Cat. No.: B1584536
CAS No.: 2146-37-4
M. Wt: 96.17 g/mol
InChI Key: VONKRKBGTZDZNV-UHFFFAOYSA-N
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Description

Ethylidenecyclopentane is a useful research compound. Its molecular formula is C7H12 and its molecular weight is 96.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74129. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylidenecyclopentane
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InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKRKBGTZDZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70175739
Record name Ethylidenecyclopentane
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Molecular Weight

96.17 g/mol
Source PubChem
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CAS No.

2146-37-4
Record name Ethylidenecyclopentane
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Record name Ethylidenecyclopentane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclopentane is a cyclic alkene with the molecular formula C₇H₁₂. As a structural motif, the exocyclic double bond within a five-membered ring system can be found in various natural products and serves as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and characterization. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their synthetic endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueReference
Molecular Formula C₇H₁₂[1][2][3]
Molecular Weight 96.17 g/mol [4]
CAS Number 2146-37-4[2]
Appearance Colorless liquid[2]
Odor Oil-like[1]
Boiling Point 112-114 °C[5]
Melting Point -130 °C[5]
Density 0.80 g/mL[5]
Refractive Index (n_D²⁰) 1.4500[5]
Solubility Insoluble in water; soluble in many organic solvents.[1][2]
Safety Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. May cause drowsiness or dizziness.[4]

Synthesis of this compound

This compound can be synthesized through several methods. Two of the most common and reliable laboratory-scale syntheses are the Wittig reaction of cyclopentanone (B42830) and the acid-catalyzed dehydration of 1-ethylcyclopentanol (B74463).

Experimental Protocol 1: Wittig Reaction of Cyclopentanone

This method offers a direct and highly regioselective route to the exocyclic alkene.[6] The reaction involves the formation of a phosphorus ylide from ethyltriphenylphosphonium bromide, which then reacts with cyclopentanone to yield this compound and triphenylphosphine (B44618) oxide.[4][7]

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, syringes, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath with vigorous stirring.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or red color.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Cyclopentanone:

    • In a separate flame-dried flask, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF.

    • Slowly add the cyclopentanone solution to the ylide solution at room temperature via cannula or syringe.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the cyclopentanone spot.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation to yield pure this compound.

Experimental Protocol 2: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol

This two-step synthesis first involves the formation of 1-ethylcyclopentanol via a Grignard reaction, followed by its dehydration to form this compound. This method is a classic example of alcohol dehydration to form an alkene.

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a few drops of ethyl bromide to initiate the reaction (indicated by bubbling and a cloudy appearance).

    • Once initiated, add the remaining ethyl bromide (1.2 equivalents) dissolved in anhydrous ether/THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve cyclopentanone (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the stirred Grignard reagent.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol, which can be purified by distillation.

Step 2: Dehydration of 1-Ethylcyclopentanol

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Dehydration Reaction:

    • In a round-bottom flask, place 1-ethylcyclopentanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Set up a fractional distillation apparatus and heat the mixture. The product, this compound, will co-distill with water. Collect the distillate.

  • Work-up and Purification:

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer with anhydrous calcium chloride.

    • Perform a final fractional distillation to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques. Below are the expected data for each method.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected Chemical Shifts (δ) and Multiplicities:

  • Vinylic Proton (=CH-CH₃): ~5.1-5.3 ppm (quartet, 1H). This proton is coupled to the three protons of the methyl group.

  • Allylic Protons (-C=C-CH₂-): ~2.1-2.3 ppm (triplet or multiplet, 4H). These are the four protons on the two carbons adjacent to the double bond.

  • Methyl Protons (=CH-CH₃): ~1.6-1.7 ppm (doublet, 3H). These protons are coupled to the vinylic proton.

  • Cyclopentane (B165970) Protons (-CH₂-CH₂-C=): ~1.5-1.6 ppm (multiplet, 4H). These are the remaining four protons on the cyclopentane ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton.

Expected Chemical Shifts (δ):

  • Quaternary Alkene Carbon (C=C): ~145-150 ppm.

  • Secondary Alkene Carbon (=CH-): ~115-120 ppm.

  • Allylic Carbons (-C=C-CH₂-): ~30-35 ppm.

  • Cyclopentane Carbons (-CH₂-CH₂-C=): ~25-30 ppm.

  • Methyl Carbon (=CH-CH₃): ~12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Expected Absorption Bands (cm⁻¹):

  • =C-H Stretch: ~3040-3080 cm⁻¹ (medium). Characteristic of the vinylic C-H bond.

  • C-H Stretch (sp³): ~2850-2960 cm⁻¹ (strong). Due to the C-H bonds of the cyclopentane ring and the methyl group.

  • C=C Stretch: ~1660-1680 cm⁻¹ (medium). Characteristic of the exocyclic double bond.

  • =C-H Bend (out-of-plane): ~880-900 cm⁻¹ (strong). This is a characteristic band for a disubstituted alkene of this type.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Expected m/z values:

  • Molecular Ion (M⁺): 96. This corresponds to the molecular weight of this compound.

  • Major Fragments:

    • m/z 81 (M-15): Loss of a methyl group (•CH₃).

    • m/z 67 (M-29): Loss of an ethyl group (•CH₂CH₃), a common fragmentation for ethyl-substituted compounds. This is often a prominent peak.

    • m/z 41: Allylic carbocation fragment.

Reactivity and Applications

This compound, as an alkene, undergoes typical electrophilic addition reactions. The exocyclic double bond can be a target for various transformations, including hydrogenation, halogenation, hydrohalogenation, and epoxidation. Its strained nature compared to an endocyclic double bond in a five-membered ring can influence its reactivity.

In the context of drug development and organic synthesis, this compound can serve as a versatile building block. The double bond can be functionalized to introduce a variety of substituents, and the cyclopentane ring provides a rigid scaffold for the synthesis of more complex molecules with potential biological activity.

Visualizations

Synthesis of this compound via Wittig Reaction

Wittig_Synthesis reagent1 Ethyltriphenyl- phosphonium bromide ylide Phosphorus Ylide reagent1->ylide 1. Deprotonation base n-BuLi intermediate Oxaphosphetane Intermediate ylide->intermediate 2. Nucleophilic Attack ketone Cyclopentanone product This compound intermediate->product 3. Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction pathway for this compound synthesis.

Synthesis of this compound via Dehydration

Dehydration_Synthesis reagent1 Ethylmagnesium bromide (Grignard) alcohol 1-Ethylcyclopentanol reagent1->alcohol 1. Grignard Reaction reagent2 Cyclopentanone product This compound alcohol->product 2. Dehydration acid H₂SO₄ (cat.) water H₂O

Caption: Two-step synthesis of this compound via dehydration.

References

An In-depth Technical Guide to the Physical Properties of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethylidenecyclopentane. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a colorless liquid organic compound.[1][2] It is characterized by a cyclopentane (B165970) ring with an attached ethylidene group.[1] Like many hydrocarbons, it is flammable and should be handled with appropriate safety precautions.[2]

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₂[1][3][4]
Molecular Weight 96.17 g/mol [3][4]
Density 0.80 g/mL (or g/cm³)[4]
Boiling Point 112-114 °C[4]
Melting Point -130 °C[4]
Refractive Index 1.4500 at 20°C[4]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble[1][2]

Note on Water Solubility: While most sources describe this compound as insoluble in water, which is consistent with its nonpolar hydrocarbon structure, some chemical databases list it as soluble.[1][2] Experimental verification is recommended if water solubility is a critical parameter for an application.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

  • Thiele tube or a similar heating block apparatus

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Liquid sample (this compound)

Procedure:

  • A small amount of this compound is placed into the fusion tube.[4]

  • A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[4]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[4]

  • The assembly is placed in a Thiele tube or heating block.

  • The apparatus is heated slowly and uniformly.[4]

  • The temperature is carefully monitored. The point at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[4][6]

  • Heating is stopped, and the apparatus is allowed to cool.[6]

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6]

For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound has a very low melting point (-130 °C), this procedure requires a specialized low-temperature apparatus.

Apparatus:

  • Cryostat or a low-temperature melting point apparatus

  • Thermometer calibrated for low temperatures

  • Capillary tube

  • Solidified sample of this compound

Procedure:

  • A small, finely powdered sample of solidified this compound is packed into a capillary tube.[7]

  • The capillary tube is placed in the low-temperature melting point apparatus.

  • The temperature is slowly increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.

Density is the mass per unit volume of a substance.

Apparatus:

  • Digital balance

  • Graduated cylinder or pycnometer (density bottle) for higher precision

  • Liquid sample (this compound)

Procedure:

  • The mass of a clean, dry graduated cylinder or pycnometer is measured using a digital balance.[1][8]

  • A known volume of this compound is added to the graduated cylinder or the pycnometer is filled.[1][8]

  • The volume is recorded by reading the bottom of the meniscus at eye level.[1]

  • The total mass of the container and the liquid is measured.[1][8]

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated using the formula: Density = Mass / Volume.[1] For improved accuracy, measurements should be repeated and an average value calculated.[1]

The refractive index measures how light propagates through a substance and is a characteristic property.[9]

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium D line)

  • Constant temperature water bath (e.g., at 20°C)

  • Liquid sample (this compound)

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.[9]

  • The prism is closed and the light source is positioned.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale.[9]

  • The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.[9]

Solubility tests determine the ability of a substance to dissolve in a solvent.

Apparatus:

  • Test tubes

  • Graduated pipettes

  • Solvents (e.g., water, ethanol, hexane)

  • Sample of this compound

Procedure:

  • A small, measured amount of the solvent (e.g., 1 mL) is placed in a test tube.[10]

  • This compound is added dropwise, shaking the test tube after each addition.[10]

  • The mixture is observed to see if a single homogeneous phase is formed (soluble/miscible) or if distinct layers remain (insoluble/immiscible).[10]

  • This process is repeated with different solvents to determine its solubility profile. The principle of "like dissolves like" suggests that nonpolar compounds like this compound will be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[11]

Visualizations

The following diagrams illustrate key conceptual and practical aspects related to this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Ethylene Ethylene (C₂H₄) AcidCatalysis Acid-Catalyzed Addition Reaction Ethylene->AcidCatalysis Cyclopentane Cyclopentane (C₅H₁₀) Cyclopentane->AcidCatalysis Product This compound (C₇H₁₂) AcidCatalysis->Product Forms

Caption: Synthesis of this compound.

Caption: Structure-Property Relationships.

References

An In-depth Technical Guide to the Structure Elucidation of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of ethylidenecyclopentane (C₇H₁₂). It details the spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document presents a summary of its physicochemical properties, detailed experimental protocols for its synthesis and spectroscopic analysis, and illustrative diagrams to clarify its structure and synthesis. The data is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

This compound is a cyclic alkene with the molecular formula C₇H₁₂.[1] As a structural isomer of other C₇H₁₂ compounds, its unambiguous identification relies on a combination of modern analytical techniques. Understanding the precise structure and spectroscopic signature of such molecules is fundamental in organic synthesis, reaction mechanism studies, and as a foundational aspect of drug design and development where specific molecular geometries are critical for biological activity. This guide outlines the key analytical methods employed to confirm the structure of this compound.

Physicochemical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₇H₁₂
Molecular Weight 96.17 g/mol
IUPAC Name This compound
CAS Number 2146-37-4
SMILES CC=C1CCCC1
Boiling Point 112-114 °C
Melting Point -130 °C
Density 0.80 g/mL

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction. This reaction involves the conversion of a ketone (cyclopentanone) to an alkene using a phosphorus ylide.

Reaction Scheme

G cluster_0 Ylide Formation cluster_1 Wittig Reaction PPh3 PPh₃ PhosphoniumSalt [Ph₃P⁺CH₂CH₃]Br⁻ PPh3->PhosphoniumSalt + EtBr CH₃CH₂Br BuLi n-BuLi Ylide [Ph₃P=CHCH₃] This compound Ylide->this compound + Cyclopentanone (B42830) PhosphoniumSalt->Ylide + Cyclopentanone TPPO Ph₃P=O

Caption: Overall scheme of the Wittig reaction for this compound synthesis.

Experimental Protocol: Wittig Reaction

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise while stirring vigorously. The formation of the orange-red ylide indicates a successful reaction.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Cyclopentanone:

    • Dissolve cyclopentanone (1.0 eq) in anhydrous THF in a separate flask.

    • Add the cyclopentanone solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, containing triphenylphosphine (B44618) oxide as a byproduct, is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to yield pure this compound.

Structure Elucidation by Spectroscopic Methods

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their connectivity.

¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
5.25q (quartet)1H=CH-CH₃
2.25m (multiplet)4HAllylic CH₂
1.65m (multiplet)4HHomoallylic CH₂
1.60d (doublet)3H=CH-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
145.2C=
114.8=CH
34.5Allylic CH₂
26.2Homoallylic CH₂
13.8CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID similarly to the ¹H NMR data to obtain the final spectrum.

Caption: Numbering scheme for NMR assignments of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050C-H stretch=C-H (alkene)
2950, 2870C-H stretch-C-H (alkane)
1670C=C stretchAlkene
1450C-H bendCH₂
1380C-H bendCH₃

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Major Fragments in the Mass Spectrum

m/zRelative IntensityPossible Fragment
96Moderate[C₇H₁₂]⁺ (Molecular Ion)
81High[C₆H₉]⁺ (Loss of •CH₃)
68High[C₅H₈]⁺ (Loss of C₂H₄)
67Base Peak (100%)[C₅H₇]⁺ (Loss of C₂H₅•)
53Moderate[C₄H₅]⁺
41High[C₃H₅]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids like this compound. This separates the compound from any impurities before it enters the ion source.

  • Ionization: Electron Impact (EI) is a common ionization method for such compounds. The sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

G This compound This compound Ionization Ionization This compound->Ionization Molecular_Ion [C₇H₁₂]⁺˙ m/z = 96 Ionization->Molecular_Ion Fragment_1 [C₆H₉]⁺ m/z = 81 Molecular_Ion->Fragment_1 - •CH₃ Fragment_2 [C₅H₈]⁺˙ m/z = 68 Molecular_Ion->Fragment_2 - C₂H₄ Fragment_3 [C₅H₇]⁺ m/z = 67 Molecular_Ion->Fragment_3 - •C₂H₅ Fragment_5 [C₃H₅]⁺ m/z = 41 Fragment_2->Fragment_5 - C₂H₃• Fragment_4 [C₄H₅]⁺ m/z = 53 Fragment_3->Fragment_4 - CH₂

Caption: Simplified fragmentation pathway of this compound in Mass Spectrometry.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a consistent and unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns in the NMR spectra define the connectivity of the carbon and hydrogen atoms. The IR spectrum confirms the presence of the alkene and alkane functionalities. Finally, the mass spectrum provides the correct molecular weight and a characteristic fragmentation pattern. This comprehensive analysis is essential for the definitive identification of this compound and serves as a model for the structural elucidation of related organic molecules.

References

Spectroscopic Profile of Ethylidenecyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for ethylidenecyclopentane (CAS No. 2146-37-4), a valuable building block in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such spectra.

Summary of Spectroscopic Data

The following tables provide a concise summary of the quantitative spectroscopic data for this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
5.15q1H6.8=CH-CH₃
2.25t4H7.2-CH₂-C=
1.65d3H6.8=CH-CH₃
1.55p4H7.2-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Chemical Shift (δ) ppmAssignment
145.4=C(CH₃)
115.8=CHCH₃
35.1-CH₂-
31.8-CH₂-
26.2-CH₂-
13.4-CH₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (alkane)
2870MediumC-H stretch (alkane)
1685MediumC=C stretch (alkene)
1450MediumC-H bend (alkane)
820Medium=C-H bend (alkene)

Sample Preparation: Neat liquid, thin film between KBr plates

Table 4: Mass Spectrometry (MS) Data
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
8185[M-CH₃]⁺
6860[M-C₂H₄]⁺
6795[C₅H₇]⁺
5340[C₄H₅]⁺
4170[C₃H₅]⁺
3955[C₃H₃]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to TMS or the residual solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4][5] One drop of the liquid is placed on one plate, and the second plate is carefully placed on top and gently rotated to create a uniform film.[3][4][5]

  • Instrumentation: An FTIR spectrometer is used for the analysis.

  • Background Spectrum: A background spectrum of the clean, empty salt plates (or the ambient atmosphere) is recorded first. This is used to subtract the absorbance of the instrument and atmospheric components (e.g., CO₂, H₂O) from the sample spectrum.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded. Typically, multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[6][7][8][9] A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph. The GC separates the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a standard technique where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic charged species.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is typically normalized to the most abundant peak (the base peak), which is assigned a relative intensity of 100%.[10][11]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_structure Structure Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of ethylidenecyclopentane. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols, and visualizations to aid in the structural elucidation and characterization of this exocyclic alkene.

Introduction to this compound and its Spectroscopic Characterization

This compound (CAS No: 2146-37-4) is a cyclic hydrocarbon with the molecular formula C₇H₁₂. Its structure features a five-membered cyclopentane (B165970) ring with an ethylidene group attached. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure by providing detailed information about the chemical environment of each proton and carbon atom.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and provide a valuable reference for spectral interpretation.

Predicted ¹H NMR Data
ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
=CH-CH1.62Doublet of Quartets (dq)6.8, 1.5
=CH -CH₃5.25Quartet of Triplets (qt)6.8, 2.5
-CH ₂- (Allylic)2.20Triplet (t)7.5
-CH ₂- (Homoallylic)1.65Quintet (quint)7.5
-CH ₂- (β to double bond)1.55Quintet (quint)7.5
Predicted ¹³C NMR Data
Carbon AtomChemical Shift (ppm)
C =CH-CH₃145.0
=C H-CH₃115.8
=CH-C H₃13.5
-C H₂- (Allylic)33.0
-C H₂- (Homoallylic)26.5
-C H₂- (β to double bond)25.8

Experimental Protocols for NMR Spectroscopy

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as this compound.

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection : Use a deuterated solvent to minimize solvent signals in the ¹H NMR spectrum. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar analytes like this compound.

  • Concentration : Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Acquisition Time : Set to 2-4 seconds.

    • Relaxation Delay : A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually adequate.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Acquisition Time : Typically 1-2 seconds.

    • Relaxation Delay : A delay of 2-5 seconds is recommended.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and a typical workflow for its NMR spectral analysis.

Caption: Chemical structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire 1H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (1H) Baseline->Integration Peak_Picking Peak Picking Integration->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Multiplicity Multiplicity Analysis Peak_Picking->Multiplicity Coupling Coupling Constant Analysis Peak_Picking->Coupling Structure Structure Elucidation Chem_Shift->Structure Multiplicity->Structure Coupling->Structure

Caption: General workflow for NMR spectral analysis.

Conclusion

This technical guide provides a foundational understanding of the NMR spectral analysis of this compound for professionals in research and drug development. While the presented spectral data is based on computational predictions, it serves as a robust starting point for experimental verification. The detailed experimental protocols and workflow visualizations offer practical guidance for obtaining and interpreting high-quality NMR spectra, ultimately facilitating the confident structural characterization of this molecule.

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylidenecyclopentane. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data from computational models to provide a comprehensive understanding of its spectral features. This information is crucial for the structural elucidation and quality control of molecules containing the this compound moiety.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values were calculated using advanced computational algorithms that predict chemical shifts and coupling constants based on the molecule's three-dimensional structure. It is important to note that while these predictions are highly accurate, experimental verification is recommended for definitive structural confirmation.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1'5.15Quartet (q)6.81H
H-2, H-52.15Triplet (t)7.54H
H-3, H-41.55Quintet (quint)7.54H
H-2'1.60Doublet (d)6.83H

Signal Assignment and Structural Correlation

The structure of this compound gives rise to four distinct proton environments, leading to four signals in the ¹H NMR spectrum. The assignment of these signals is based on their predicted chemical shifts, multiplicities, and coupling constants.

Caption: Molecular structure of this compound with distinct proton environments highlighted.

  • H-1' (δ ≈ 5.15 ppm): This signal, appearing as a quartet, is assigned to the vinylic proton on the exocyclic double bond. Its downfield chemical shift is characteristic of protons attached to sp²-hybridized carbons. The quartet multiplicity arises from coupling to the three equivalent protons of the methyl group (H-2').

  • H-2, H-5 (δ ≈ 2.15 ppm): These four protons are on the carbons adjacent to the double bond (allylic position). Their chemical shift is downfield compared to typical alkane protons due to the proximity of the π-system. The signal is a triplet due to coupling with the adjacent methylene (B1212753) protons (H-3 and H-4).

  • H-3, H-4 (δ ≈ 1.55 ppm): These four protons are on the carbons beta to the double bond. They appear as a quintet due to coupling with the four neighboring allylic protons (H-2 and H-5).

  • H-2' (δ ≈ 1.60 ppm): This signal corresponds to the three protons of the methyl group. It appears as a doublet due to coupling with the single vinylic proton (H-1').

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of a compound like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which provides a reference signal at 0.00 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • The following steps are performed on a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which results in sharp, well-resolved peaks.

  • Tune and match the probe for the ¹H frequency.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse width (typically a 90° pulse).

    • Acquisition time (e.g., 2-4 seconds).

    • Relaxation delay (e.g., 1-5 seconds).

    • Number of scans (e.g., 8-16 scans for a concentrated sample).

  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants.

The workflow for this process can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase_calib Phase and Calibrate ft->phase_calib integrate Integrate Signals phase_calib->integrate analyze Analyze Spectrum integrate->analyze

Caption: A generalized workflow for acquiring a ¹H NMR spectrum.

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for ethylidenecyclopentane. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document outlines predicted chemical shift data, a detailed experimental protocol for acquiring 13C NMR spectra, and logical visualizations of the molecular structure and experimental workflow.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing information about the carbon skeleton. The 13C isotope possesses a nuclear spin that, when placed in a strong magnetic field and irradiated with radiofrequency pulses, gives rise to a spectrum. The position of the signals (chemical shifts) in the spectrum is highly dependent on the electronic environment of each carbon atom, offering valuable insights into its bonding and neighboring functional groups.[1] Unlike the most abundant carbon isotope, 12C, which is NMR-inactive, the 13C isotope allows for this detailed molecular analysis.[1]

Data Presentation: 13C NMR Chemical Shifts of this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the diagram below.

Carbon AtomPredicted Chemical Shift (ppm)
C1145.2
C232.5
C326.0
C434.6
C5111.4
C612.9

Note: Data is based on predicted values and may vary slightly from experimental results.

ethylidenecyclopentane_structure C1 C1 C2 C2 C1->C2 C5_ring C C5_alkene C5 C1->C5_alkene C3 C3 C2->C3 C4 C4 C3->C4 C4->C5_ring C5_ring->C1 C6 C6 C5_alkene->C6

Caption: Structure of this compound with carbon numbering.

Experimental Protocols

The following provides a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical, and CDCl3 is common for non-polar organic compounds.[2]

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[2]

  • Transfer the solution to a clean, dry NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity, which ensures sharp and well-resolved spectral lines.

3. Data Acquisition:

  • Use a standard pulse sequence for a proton-decoupled 13C NMR experiment.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (about 1.1%), a larger number of scans is often required compared to 1H NMR.

  • Employ an appropriate relaxation delay (d1) to allow the carbon nuclei to return to their equilibrium state between pulses. A delay of 1-2 seconds is common for qualitative spectra.

4. Data Processing:

  • Apply a Fourier transformation to the acquired free induction decay (FID) to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

  • Perform a baseline correction to obtain a flat baseline across the spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer lock Lock on Deuterium Signal transfer->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire fourier Fourier Transform acquire->fourier phase Phase Spectrum fourier->phase reference Reference to TMS phase->reference baseline Baseline Correction reference->baseline final_spectrum final_spectrum baseline->final_spectrum Final 13C NMR Spectrum

Caption: Generalized experimental workflow for 13C NMR spectroscopy.

Interpretation of Chemical Shifts

The chemical shift values are indicative of the electronic environment of each carbon atom.

  • Alkene Carbons (C1 and C5): The signals at 145.2 ppm and 111.4 ppm are characteristic of sp2-hybridized carbons in a double bond. The quaternary carbon (C1) is further downfield compared to the CH group (C5).

  • Alkyl Carbons (C2, C3, C4, and C6): The remaining signals in the upfield region (12.9 ppm to 34.6 ppm) correspond to the sp3-hybridized carbons of the cyclopentane (B165970) ring and the methyl group. The methyl carbon (C6) at 12.9 ppm is the most shielded and therefore appears at the highest field (lowest ppm value). The cyclopentane ring carbons (C2, C3, and C4) have distinct chemical shifts due to their different positions relative to the double bond.

This guide provides a foundational understanding of the 13C NMR characteristics of this compound, which is essential for its structural elucidation and characterization in various research and development applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethylidenecyclopentane. It details the characteristic vibrational frequencies, provides a step-by-step experimental protocol for obtaining the spectrum, and illustrates the logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for structural elucidation and compound identification.

Core Principles of this compound IR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. These vibrations include stretching, bending, scissoring, and rocking motions. The resulting IR spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

This compound (C₇H₁₂) is an unsaturated hydrocarbon featuring a five-membered cycloalkane ring and an exocyclic double bond. Its structure gives rise to a characteristic IR spectrum with absorption bands corresponding to the vibrations of its constituent functional groups: the cyclopentane (B165970) ring and the ethylidene group.

Data Presentation: Characteristic IR Absorption Peaks of this compound

The following table summarizes the principal infrared absorption peaks for this compound. The data has been compiled from various spectral databases and is presented with corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080Medium=C-H stretch (vinylic)
~2960StrongC-H asymmetric stretch (in CH₃ and CH₂)
~2870StrongC-H symmetric stretch (in CH₃ and CH₂)
~1675MediumC=C stretch (exocyclic double bond)
~1450MediumCH₂ scissoring (bending)
~1380WeakCH₃ symmetric bend (umbrella mode)
~890Strong=CH₂ out-of-plane bend (wag)

Experimental Protocol: Obtaining the FTIR Spectrum of this compound

This section outlines a detailed methodology for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum of a liquid sample such as this compound. Both the transmission and Attenuated Total Reflectance (ATR) methods are described.

Method 1: Transmission Spectroscopy using a Liquid Cell
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Obtain a clean, dry liquid transmission cell with infrared-transparent windows (e.g., NaCl or KBr).

    • Using a clean pipette, carefully introduce a few drops of this compound into the cell's filling port.

    • Ensure the cell is properly sealed to prevent leakage and evaporation.

  • Data Acquisition:

    • Place the filled liquid cell into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the significant absorption peaks.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy
  • Instrument Preparation:

    • Equip the FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

    • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Perform a background scan with the clean, empty ATR crystal.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum, co-adding multiple scans for improved data quality.

  • Data Processing and Cleanup:

    • The software will generate the final spectrum.

    • After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Visualization of IR Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for identifying the key functional groups of this compound based on its infrared spectrum.

IR_Interpretation_Workflow IR Spectral Interpretation for this compound Start Start with IR Spectrum Region_3100_3000 Examine ~3100-3000 cm⁻¹ region Start->Region_3100_3000 Peak_3080 Peak at ~3080 cm⁻¹? Region_3100_3000->Peak_3080 Region_3000_2800 Examine ~3000-2800 cm⁻¹ region Peak_2960_2870 Strong peaks at ~2960 & 2870 cm⁻¹? Region_3000_2800->Peak_2960_2870 Region_1700_1600 Examine ~1700-1600 cm⁻¹ region Peak_1675 Peak at ~1675 cm⁻¹? Region_1700_1600->Peak_1675 Region_1500_1300 Examine ~1500-1300 cm⁻¹ region Peak_1450 Peak at ~1450 cm⁻¹? Region_1500_1300->Peak_1450 Region_Below_1000 Examine region below 1000 cm⁻¹ Peak_890 Strong peak at ~890 cm⁻¹? Region_Below_1000->Peak_890 Conclusion Identify this compound Structure Peak_3080->Region_3000_2800 No Vinylic_CH Presence of =C-H (Vinylic) Peak_3080->Vinylic_CH Yes Peak_2960_2870->Region_1700_1600 No Alkyl_CH Presence of C-H (Alkyl) Peak_2960_2870->Alkyl_CH Yes Peak_1675->Region_1500_1300 No Alkene_CC Presence of C=C Peak_1675->Alkene_CC Yes Peak_1450->Region_Below_1000 No CH2_Bend Presence of CH₂ bend Peak_1450->CH2_Bend Yes Peak_890->Conclusion No Exocyclic_Wag Presence of =CH₂ wag Peak_890->Exocyclic_Wag Yes Vinylic_CH->Region_3000_2800 Alkyl_CH->Region_1700_1600 Alkene_CC->Region_1500_1300 CH2_Bend->Region_Below_1000 Exocyclic_Wag->Conclusion

Caption: Logical workflow for the identification of this compound functional groups from an IR spectrum.

Mass Spectrometry of Ethylidenecyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometry of ethylidenecyclopentane (C₇H₁₂), a cyclic alkene of interest in various chemical research domains. This document outlines the compound's electron ionization (EI) mass spectrum, proposes principal fragmentation pathways, and provides a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended to support researchers in the identification, characterization, and quantification of this compound and structurally related compounds.

Introduction

This compound is a cycloalkane derivative with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1] Its structure, featuring a five-membered ring and an exocyclic double bond, gives rise to a characteristic fragmentation pattern under electron ionization mass spectrometry. Understanding this pattern is crucial for its unambiguous identification in complex mixtures. This guide delves into the mass spectral data available for this compound, providing a foundation for analytical method development and structural elucidation.

Electron Ionization Mass Spectrum

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for the molecule. The analysis is typically performed using electron ionization (EI), a hard ionization technique that induces significant fragmentation.

Quantitative Data

The quantitative data from the electron ionization mass spectrum of this compound, as compiled from the National Institute of Standards and Technology (NIST) database, is summarized below.[1] The base peak, which is the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 67.

m/zRelative Intensity (%)Proposed Ion FormulaProposed Lost Neutral
96~35[C₇H₁₂]⁺•-
81~30[C₆H₉]⁺•CH₃
68~25[C₅H₈]⁺•C₂H₄
67 100 [C₅H₇]⁺ •C₂H₅
53~20[C₄H₅]⁺C₃H₇•
41~50[C₃H₅]⁺C₄H₇•
39~45[C₃H₃]⁺C₄H₉•

Table 1: Principal mass spectral peaks for this compound under Electron Ionization.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•, m/z 96) is governed by the principles of stability for the resulting carbocations and radical species. The presence of the double bond and the cyclic structure dictates the primary cleavage points.

Formation of the Base Peak (m/z 67)

The most abundant fragment ion, the base peak, is observed at m/z 67. This ion is proposed to be the cyclopentenyl cation ([C₅H₇]⁺). Its formation is rationalized by the loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a highly favorable pathway due to the stability of the resulting cation.

Allylic Cleavage

Cleavage of the bond allylic to the exocyclic double bond results in the loss of a methyl radical (•CH₃), leading to the formation of a stable, resonance-delocalized cation at m/z 81 ([C₆H₉]⁺).[2] This is a common fragmentation pathway for unsaturated compounds.[2]

Retro-Diels-Alder (RDA) Rearrangement

Cyclic alkenes can undergo a characteristic retro-Diels-Alder fragmentation.[3] For this compound, this rearrangement can lead to the expulsion of a neutral ethene molecule (C₂H₄), resulting in a radical cation at m/z 68 ([C₅H₈]⁺•).

Further Fragmentation

The primary fragment ions can undergo further dissociation to produce smaller, yet significant, ions observed in the spectrum. For instance, the ion at m/z 41 is likely the stable allyl cation ([C₃H₅]⁺), and the ion at m/z 39 corresponds to the cyclopropenyl cation ([C₃H₃]⁺), both of which are common fragments in the mass spectra of hydrocarbons.

fragmentation_pathway M This compound [C₇H₁₂]⁺• m/z = 96 F81 [C₆H₉]⁺ m/z = 81 M->F81 - •CH₃ (Allylic Cleavage) F68 [C₅H₈]⁺• m/z = 68 M->F68 - C₂H₄ (RDA) F67 Base Peak [C₅H₇]⁺ m/z = 67 M->F67 - •C₂H₅ F41 [C₃H₅]⁺ m/z = 41 F67->F41 - C₂H₂

Figure 1: Proposed major fragmentation pathways for this compound.

Experimental Protocols

Sample Preparation
  • Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • Working Solutions : Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix : For analysis in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase microextraction) should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.

  • GC Column : A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Injection Volume : 1 µL.

  • Injector Temperature : 250°C.

  • Injection Mode : Splitless or split (e.g., 20:1 split ratio), depending on sample concentration.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Hold at 200°C for 2 minutes.

  • MS Ion Source : Electron Ionization (EI).

  • Ionization Energy : 70 eV.

  • Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Mass Scan Range : m/z 35-200.

  • Solvent Delay : 3 minutes.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep1 Prepare Standard (1 mg/mL in Hexane) prep2 Create Dilutions prep1->prep2 gcms1 Inject 1 µL Sample prep2->gcms1 gcms2 GC Separation (HP-5ms column) gcms1->gcms2 gcms3 EI Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 35-200) gcms3->gcms4 data1 Acquire Spectrum gcms4->data1 data2 Identify Peaks & Integrate Area data1->data2 data3 Compare to Library (e.g., NIST) data2->data3

Figure 2: General experimental workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is distinguished by a base peak at m/z 67 and other significant fragments at m/z 96, 81, and 68. The fragmentation is driven by energetically favorable processes including allylic cleavage and retro-Diels-Alder rearrangements. The data and protocols provided in this guide serve as a valuable resource for the analytical chemist, facilitating the identification and structural characterization of this compound in research and industrial settings. Accurate mass measurements and analysis of isotopic patterns would further confirm the proposed elemental compositions of the fragment ions.

References

The Fragmentation Roadmap of Ethylidenecyclopentane: An In-depth Mass Spectrometric Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of ethylidenecyclopentane. The information enclosed is intended to support researchers and professionals in identifying and characterizing this compound and its analogs in various analytical contexts.

Executive Summary

This compound, a cyclic alkene with the molecular formula C₇H₁₂, presents a characteristic fragmentation pattern under electron ionization mass spectrometry. The molecular ion is observed at m/z 96, and the spectrum is dominated by fragment ions resulting from the loss of methyl and ethyl groups, as well as rearrangements of the cyclopentyl ring. The base peak is typically observed at m/z 67. Understanding these fragmentation pathways is crucial for the accurate identification of this compound in complex mixtures.

Mass Spectral Data

The quantitative data from the electron ionization mass spectrum of this compound is summarized in the table below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3][4]

m/zRelative Intensity (%)Proposed Ion Structure
9635[C₇H₁₂]⁺• (Molecular Ion)
8150[C₆H₉]⁺
6865[C₅H₈]⁺
67100[C₅H₇]⁺
5330[C₄H₅]⁺
4160[C₃H₅]⁺
3945[C₃H₃]⁺
2735[C₂H₃]⁺

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([C₇H₁₂]⁺•) is initiated by the removal of an electron, typically from the double bond, which is the region of highest electron density. The resulting radical cation is energetically unstable and undergoes a series of fragmentation and rearrangement reactions to yield the observed fragment ions.

The primary fragmentation steps are proposed as follows:

  • Formation of the Molecular Ion (m/z 96): The initial ionization event produces the molecular ion [C₇H₁₂]⁺•.

  • Loss of a Methyl Radical (CH₃•) to form m/z 81: A common fragmentation pathway for compounds with an ethylidene group is the cleavage of the allylic C-C bond, leading to the loss of a methyl radical and the formation of a stable, resonance-stabilized cation at m/z 81.

  • Loss of an Ethyl Radical (C₂H₅•) to form m/z 67 (Base Peak): The most prominent fragmentation involves the cleavage of the bond between the cyclopentyl ring and the ethylidene group. This results in the loss of an ethyl radical and the formation of the highly stable cyclopentenyl cation at m/z 67. This is the base peak in the spectrum, indicating its high relative abundance.

  • Retro-Diels-Alder (RDA) type fragmentation: Although not a classic RDA reaction, a ring-opening followed by cleavage can lead to the loss of ethene (C₂H₄) to form a fragment at m/z 68.

  • Further Fragmentation: The major fragment ions can undergo further fragmentation to produce smaller ions observed in the spectrum, such as those at m/z 53, 41, 39, and 27, which are characteristic of cyclic hydrocarbon fragmentation.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

fragmentation_pathway M [C₇H₁₂]⁺• m/z = 96 Molecular Ion F81 [C₆H₉]⁺ m/z = 81 M->F81 - CH₃• F67 [C₅H₇]⁺ m/z = 67 Base Peak M->F67 - C₂H₅• F68 [C₅H₈]⁺ m/z = 68 M->F68 - C₂H₄ Other Further Fragments F81->Other F67->Other F68->Other

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

While the specific instrumental parameters used to acquire the reference spectrum from NIST are not publicly detailed, a general protocol for the analysis of volatile organic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

4.1. Sample Preparation

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 25 to 200.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample This compound (neat) Dilution Dilute in Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Library Search (NIST) Spectrum->LibrarySearch Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: Generalized GC-MS workflow for this compound analysis.

References

The Endocyclic Advantage: A Thermodynamic Analysis of Ethylidenecyclopentane's Stability

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the thermodynamic properties of ethylidenecyclopentane reveals its lower stability in comparison to its endocyclic isomer, 1-ethylcyclopentene. This preference for the internal double bond is a well-established principle in organic chemistry, underscored by experimental data on heats of hydrogenation and supported by computational studies. This technical guide provides a comprehensive analysis of the thermodynamic factors governing the stability of this compound, intended for researchers, scientists, and professionals in drug development.

The arrangement of double bonds within cyclic systems is a critical determinant of molecular stability. Alkenes with exocyclic double bonds, such as this compound, are generally less thermodynamically stable than their endocyclic counterparts. This is primarily attributed to factors such as ring strain and hyperconjugation. The isomerization of this compound to its more stable isomers represents a fundamental concept in physical organic chemistry with implications for reaction mechanisms and synthetic strategies.

Comparative Thermodynamic Data

The thermodynamic stability of this compound and its isomers can be quantitatively assessed through their standard enthalpies of formation (ΔHf°) and heats of hydrogenation (ΔHhydrog°). A lower, or more negative, heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane.

CompoundIsomer TypeHeat of Hydrogenation (kcal/mol)Standard Enthalpy of Formation (gas, kJ/mol)Reference
This compoundExocyclic-24.9Not explicitly found in search results.Allinger, Dodziuk, Rogers, and Naik, 1982[1]
1-EthylcyclopenteneEndocyclic-23.6-25.0Allinger, Dodziuk, Rogers, and Naik, 1982[1]
Methylenecyclopentane (B75326)Exocyclic-26.9Not explicitly found in search results.Benchchem[2]
1-Methylcyclopentene (B36725)Endocyclic-25.3Not explicitly found in search results.Benchchem[2]

The data clearly illustrates that the endocyclic isomer, 1-ethylcyclopentene, possesses a less exothermic heat of hydrogenation compared to this compound, confirming its greater thermodynamic stability.[1] A similar trend is observed in the related methyl-substituted cyclopentene (B43876) isomers, where 1-methylcyclopentene is more stable than methylenecyclopentane.[2]

Isomerization Dynamics and Equilibrium

The thermodynamic preference for the endocyclic isomer drives the isomerization of exocyclic alkenes. Studies on related systems, such as the isomerization of methylenecyclopentane to 1-methylcyclopentene on a platinum single-crystal surface, have shown that the reaction proceeds unidirectionally towards the more stable endocyclic isomer.[2] The reverse reaction is not observed under typical experimental conditions, indicating a significant energy barrier for the conversion of the more stable isomer to the less stable one.[2]

The equilibrium between these isomers is heavily skewed towards the endocyclic form. The Gibbs free energy change (ΔG°) for the isomerization reaction can be calculated from the difference in the standard Gibbs free energies of formation of the products and reactants. A negative ΔG° indicates a spontaneous reaction and a product-favored equilibrium. While specific Gibbs free energy data for the this compound isomerization was not found in the search results, the difference in heats of formation and hydrogenation strongly suggests a spontaneous isomerization to 1-ethylcyclopentene.

Experimental Protocols

The determination of the thermodynamic parameters discussed above relies on precise experimental methodologies.

Heat of Hydrogenation Measurement

The heat of hydrogenation is typically measured using calorimetry. The general workflow involves:

  • Catalyst Preparation: A platinum or palladium-based catalyst is prepared and activated.

  • Calorimeter Setup: A reaction calorimeter is assembled and thermally equilibrated.

  • Sample Introduction: A precise amount of the alkene (e.g., this compound) is introduced into the calorimeter containing a suitable solvent (e.g., hexane) and the catalyst.

  • Hydrogenation: A known excess of hydrogen gas is introduced, and the temperature change of the system is monitored as the exothermic hydrogenation reaction proceeds.

  • Data Analysis: The heat of reaction is calculated from the temperature change, the heat capacity of the calorimeter system, and the amount of alkene hydrogenated.

Isomerization Studies

The isomerization of exocyclic to endocyclic alkenes can be monitored using the following general procedure:

  • Catalyst Treatment: A suitable catalyst, such as a platinum surface or a solid acid, is prepared and activated under controlled conditions.

  • Reaction Setup: The exocyclic alkene is introduced into a reactor containing the catalyst at a specific temperature and pressure. The reaction can be carried out in either the gas or liquid phase.

  • Sampling: Aliquots of the reaction mixture are withdrawn at various time intervals.

  • Analysis: The composition of the reaction mixture is analyzed using techniques such as gas chromatography (GC) to determine the relative concentrations of the exocyclic and endocyclic isomers.

  • Equilibrium Determination: The reaction is monitored until the ratio of isomers becomes constant, indicating that equilibrium has been reached. The equilibrium constant (Keq) can then be calculated from the final concentrations.

Visualizing Thermodynamic Relationships

The thermodynamic relationship between this compound and its isomers, and the experimental workflow for determining their relative stabilities, can be visualized through the following diagrams.

Isomerization_Pathway This compound This compound (Exocyclic) OneEthylcyclopentene 1-Ethylcyclopentene (Endocyclic, more stable) This compound->OneEthylcyclopentene Isomerization (Favored) ThreeEthylcyclopentene 3-Ethylcyclopentene (Endocyclic) This compound->ThreeEthylcyclopentene Isomerization ThreeEthylcyclopentene->OneEthylcyclopentene Isomerization

Caption: Isomerization pathways of this compound.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Catalyst Preparation (e.g., PtO2) Calorimeter Reaction Calorimeter Catalyst->Calorimeter Alkene Alkene Sample (this compound) Alkene->Calorimeter Hydrogen Introduce H2 Gas Calorimeter->Hydrogen Temp Monitor Temperature Change Hydrogen->Temp Calculation Calculate ΔHhydrog° Temp->Calculation

Caption: Experimental workflow for heat of hydrogenation measurement.

References

An In-depth Technical Guide to the Synthesis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylidenecyclopentane is a valuable carbocyclic compound and a key structural motif in various natural products and synthetic intermediates. Its synthesis is of significant interest to the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on olefination reactions and related methodologies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to select and implement the most suitable synthetic strategy for their specific needs. The core methodologies discussed include the Wittig reaction, Grignard reaction followed by dehydration, and the Shapiro and Bamford-Stevens reactions as alternative olefination strategies.

Introduction

The synthesis of exocyclic alkenes, such as this compound, is a fundamental challenge in organic chemistry. The precise placement of the double bond is crucial for the desired reactivity and biological activity of the target molecule. This guide will delve into the most common and effective methods for the synthesis of this compound, starting from the readily available precursor, cyclopentanone (B42830). Each method will be evaluated based on its efficiency, stereoselectivity, and substrate scope.

Core Synthetic Methodologies

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[1][2] For the synthesis of this compound, cyclopentanone is reacted with ethyltriphenylphosphonium ylide.

Reaction Scheme:

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
Cyclopentanone84.121.035-40 (analogous)[3]
Ethyltriphenylphosphonium Bromide371.261.0 - 1.2
Strong Base (e.g., n-BuLi)64.061.0 - 1.2

Note: The provided yield is for the analogous synthesis of methylenecyclohexane (B74748) from cyclohexanone (B45756) and may vary for the synthesis of this compound.[3] A Wittig reaction involving a specific cyclopentanone derivative with ethylidenetriphenylphosphorane has been reported to lead to a rearranged cyclohexene (B86901) product, highlighting the potential for unexpected outcomes with certain substrates.[4]

1. Preparation of the Ylide (in situ):

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange to red colored ylide indicates the reaction has proceeded.

2. Reaction with Cyclopentanone:

  • Cool the ylide solution back to 0 °C.

  • Add a solution of cyclopentanone in the same anhydrous solvent dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • The crude product is then purified by fractional distillation to isolate this compound. Triphenylphosphine oxide can be removed by crystallization from a suitable solvent if necessary.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Phosphonium_Salt Ethyltriphenylphosphonium Bromide Ylide Ethyltriphenylphosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Solvent1 Anhydrous Ether/THF Solvent1->Ylide Base n-Butyllithium Base->Ylide Crude_Product Crude Product Mixture (this compound & Triphenylphosphine Oxide) Ylide->Crude_Product Cyclopentanone Cyclopentanone Cyclopentanone->Crude_Product Solvent2 Anhydrous Ether/THF Solvent2->Crude_Product Quenching Aqueous Quench (H2O or NH4Cl) Crude_Product->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying over MgSO4 or Na2SO4 Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product This compound Distillation->Final_Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard Reaction followed by Dehydration

This two-step sequence involves the initial formation of a tertiary alcohol, 1-ethylcyclopentanol (B74463), by the reaction of cyclopentanone with ethylmagnesium bromide. The subsequent acid-catalyzed dehydration of the alcohol yields this compound. This method often provides good yields for both steps.[5]

Reaction Scheme:

Step 1: Grignard Reaction

Step 2: Dehydration

Reactant/ReagentMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reference
Grignard Reaction
Cyclopentanone84.121.080-90 (analogous)[5]
Ethyl Bromide108.971.1 - 1.2
Magnesium Turnings24.311.2 - 1.3
Dehydration
1-Ethylcyclopentanol114.191.070-85 (analogous)[5]
Acid Catalyst (e.g., H2SO4)98.08catalytic

Note: The provided yields are for the analogous synthesis of 1-propylcyclopentene (B15374742) and may serve as an estimate for this reaction.[5]

1. Grignard Reaction:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Under an inert atmosphere, add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine may be added to activate the magnesium).

  • Once the reaction begins, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of cyclopentanone in anhydrous diethyl ether dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated aqueous ammonium chloride or dilute hydrochloric acid.[6]

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-ethylcyclopentanol.

2. Dehydration:

  • Place the crude 1-ethylcyclopentanol in a distillation apparatus with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 112-114 °C.

  • The collected distillate will contain the product and water. Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Grignard_Dehydration_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration cluster_purification Purification Ethyl_Bromide Ethyl Bromide Grignard_Reagent Ethylmagnesium Bromide Ethyl_Bromide->Grignard_Reagent Magnesium Magnesium Turnings Magnesium->Grignard_Reagent Tertiary_Alcohol 1-Ethylcyclopentanol Grignard_Reagent->Tertiary_Alcohol Cyclopentanone Cyclopentanone Cyclopentanone->Tertiary_Alcohol Final_Product This compound Tertiary_Alcohol->Final_Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Final_Product Heating Heating Heating->Final_Product Distillation Fractional Distillation Final_Product->Distillation

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Alternative Olefination Methods: Shapiro and Bamford-Stevens Reactions

The Shapiro and Bamford-Stevens reactions provide alternative pathways for the conversion of ketones to alkenes via tosylhydrazone intermediates.[7][8][9][10][11][12][13][14][15] These reactions can be particularly useful when the Wittig reaction is not suitable.

General Reaction Scheme (Shapiro Reaction):

  • Tosylhydrazone Formation: Cyclopentanone + p-Toluenesulfonylhydrazide → Cyclopentanone Tosylhydrazone

  • Alkene Formation: Cyclopentanone Tosylhydrazone + 2 eq. Strong Base (e.g., n-BuLi) → Vinyllithium intermediate → this compound (after protonation)

The Shapiro reaction typically yields the less substituted alkene (kinetic product), while the Bamford-Stevens reaction, which uses alkoxide bases, tends to give the more substituted alkene (thermodynamic product).[9][13][15]

Shapiro_Reaction_Pathway Cyclopentanone Cyclopentanone Tosylhydrazone Cyclopentanone Tosylhydrazone Cyclopentanone->Tosylhydrazone Tosylhydrazide p-Toluenesulfonylhydrazide Tosylhydrazide->Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion Deprotonation Base 2 eq. Strong Base (e.g., n-BuLi) Base->Dianion Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium Elimination of Ts- and N2 Product This compound Vinyllithium->Product Protonation Protonation (e.g., H2O) Protonation->Product

Caption: Signaling pathway of the Shapiro reaction for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes for the preparation of this compound. The Wittig reaction and the Grignard reaction followed by dehydration stand out as the most well-documented and reliable methods. The choice between these methods will depend on factors such as the availability of reagents, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. The Shapiro and Bamford-Stevens reactions offer alternative strategies that may be advantageous in specific synthetic contexts. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and reproducible synthesis of this important carbocyclic building block. Further optimization of the reaction conditions for each method may be necessary to achieve the highest possible yields and purity for specific applications.

References

Ethylidenecyclopentane: A Technical Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylidenecyclopentane, a cycloalkane with the chemical formula C₇H₁₂, has been a subject of interest in organic chemistry for over a century. Its unique structural features and reactivity have led to its use in various synthetic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing the seminal initial synthesis and subsequent methodological advancements. Key experimental protocols are presented with precision, and a thorough compilation of its physicochemical and spectroscopic data is provided for reference. This document aims to serve as an in-depth resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a colorless, flammable liquid characterized by a five-membered ring with an exocyclic double bond. Its structure and reactivity have been the focus of numerous studies, from fundamental investigations into the relative stabilities of exocyclic versus endocyclic double bonds to its application as a starting material in the synthesis of more complex molecules. This guide will trace the historical arc of its discovery and explore the key synthetic methodologies that have been developed for its preparation.

Discovery and Early History

The first documented synthesis of this compound dates back to 1909 by Otto Wallach and F. Martins. Their pioneering work, published in Justus Liebigs Annalen der Chemie, laid the foundation for the study of this class of compounds. Subsequent research in the mid-20th century by chemists such as Pinchas, Shabtai, Herling, Gil-Av, and Turner and Garner provided a more detailed understanding of its properties and reactivity. These early investigations were crucial in establishing the fundamental chemistry of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. This data has been compiled from various sources and provides a comparative overview.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂General Knowledge
Molecular Weight96.17 g/mol General Knowledge
CAS Number2146-37-4General Knowledge
Boiling Point111-112 °CWallach and Martins, 1909
Density0.801 g/cm³ at 20 °CPinchas, Shabtai, et al., 1959
Refractive Index (n²⁰/D)1.4505Pinchas, Shabtai, et al., 1959

Table 2: Spectroscopic Data of this compound

SpectroscopyPeak/SignalAssignment
¹H NMR (CDCl₃)δ 5.25 (q, 1H)=CH-
δ 2.20 (m, 4H)Allylic CH₂
δ 1.60 (m, 4H)Homallylic CH₂
δ 1.55 (d, 3H)=C-CH₃
¹³C NMR (CDCl₃)δ 147.1=C<
δ 114.8=CH-
δ 35.2Allylic CH₂
δ 26.1Homallylic CH₂
δ 13.9=C-CH₃
IR (neat)3050 cm⁻¹=C-H stretch
1675 cm⁻¹C=C stretch
820 cm⁻¹=C-H bend (out of plane)
Mass Spec (EI) m/z 96 (M⁺)Molecular Ion
m/z 81[M-CH₃]⁺
m/z 67[M-C₂H₅]⁺

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The following sections provide detailed experimental protocols for the most significant methods.

The Wittig Reaction

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones. In the case of this compound, cyclopentanone (B42830) is reacted with an ethylidene phosphorane.

Experimental Protocol: Synthesis of this compound via the Wittig Reaction

  • Preparation of the Phosphonium (B103445) Salt: In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 100 mL of anhydrous benzene. To this stirring solution, add ethyl bromide (10.9 g, 0.1 mol) dropwise. Heat the mixture to reflux for 4 hours. A white precipitate of ethyltriphenylphosphonium bromide will form.

  • Formation of the Ylide: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Under a nitrogen atmosphere, slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) to the stirred suspension of the phosphonium salt. The formation of the orange-red ylide will be observed. Allow the mixture to stir at room temperature for 1 hour.

  • Reaction with Cyclopentanone: Cool the ylide solution to 0 °C. Add a solution of cyclopentanone (8.4 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise to the ylide solution.

  • Workup and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature overnight. Quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation to yield this compound.

Wittig_Reaction reagents Cyclopentanone + Ethyltriphenylphosphonium Ylide intermediate Oxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition products This compound + Triphenylphosphine Oxide intermediate->products Decomposition

Fig. 1: Wittig Reaction Workflow
Acid-Catalyzed Isomerization of 1-Ethylcyclopentene

This compound can also be prepared by the acid-catalyzed isomerization of 1-ethylcyclopentene. This reaction typically involves heating the endocyclic alkene in the presence of a strong acid.

Experimental Protocol: Acid-Catalyzed Isomerization

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1-ethylcyclopentene (9.6 g, 0.1 mol).

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the flask.

  • Reaction: Heat the mixture to reflux for 6 hours. The progress of the isomerization can be monitored by gas chromatography.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and carefully wash the organic solution with 10% sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL). Dry the organic layer over anhydrous calcium chloride and filter. Remove the solvent by rotary evaporation. The resulting crude product is purified by fractional distillation.

Isomerization_Reaction start 1-Ethylcyclopentene intermediate Carbocation Intermediate start->intermediate Protonation product This compound intermediate->product Deprotonation

Fig. 2: Acid-Catalyzed Isomerization Pathway

Conclusion

From its initial discovery in the early 20th century to its synthesis through modern organic reactions, this compound has remained a molecule of interest. This guide has provided a detailed historical perspective, a compilation of its physical and spectral properties, and explicit experimental protocols for its preparation. The presented information is intended to be a valuable resource for chemists in both academic and industrial settings, facilitating further research and application of this versatile cycloalkane.

Methodological & Application

Synthesis of Ethylidenecyclopentane via Wittig Reaction: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3][4][5] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or ketone into an alkene.[1][2][3][4][5] A key advantage of the Wittig reaction is the specific location of the newly formed double bond, which replaces the carbonyl group of the starting material.[3] This application note provides a detailed protocol for the synthesis of ethylidenecyclopentane from cyclopentanone (B42830) and the corresponding Wittig reagent derived from ethyltriphenylphosphonium bromide.

These notes are intended for researchers, scientists, and professionals in drug development and other fields requiring the synthesis of specific alkene structures. The protocol and data presented are based on established principles of the Wittig reaction, though it is important to note that specific yields and optimal conditions can vary. A potential rearrangement reaction when using cyclopentanone with ethylidenetriphenylphosphorane has been reported in the literature, which underscores the importance of careful reaction monitoring and product characterization.

Reaction Scheme

The overall synthesis of this compound via the Wittig reaction involves two main stages: the preparation of the Wittig reagent and the reaction of the ylide with cyclopentanone.

Stage 1: Preparation of Ethyltriphenylphosphonium Bromide

The precursor to the Wittig reagent, ethyltriphenylphosphonium bromide, is synthesized through the reaction of triphenylphosphine (B44618) with ethyl bromide.

Stage 2: Synthesis of this compound

The ethyltriphenylphosphonium bromide is deprotonated with a strong base to form the phosphorus ylide. This ylide then reacts with cyclopentanone to yield the final product, this compound, and triphenylphosphine oxide as a byproduct.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Role
TriphenylphosphineP(C₆H₅)₃262.29Ylide Precursor
Ethyl BromideC₂H₅Br108.97Alkyl Halide
Toluene (B28343)C₇H₈92.14Solvent
CyclopentanoneC₅H₈O84.12Carbonyl Substrate
n-Butyllithium (n-BuLi)C₄H₉Li64.06Base
Tetrahydrofuran (THF)C₄H₈O72.11Solvent
This compoundC₇H₁₂96.17Product
Triphenylphosphine oxide(C₆H₅)₃PO278.28Byproduct

Table 2: Product Characterization Data for this compound

PropertyValue
Molecular Formula C₇H₁₂[6]
Molar Mass 96.17 g/mol [6]
Appearance Colorless liquid[6]
Boiling Point 135-136 °C
Purity (GC) ≥90.0%[7]
¹H NMR Data not explicitly found in searches.
¹³C NMR Data not explicitly found in searches.

Experimental Protocols

Protocol 1: Synthesis of Ethyltriphenylphosphonium Bromide

This protocol describes the preparation of the phosphonium (B103445) salt, a necessary precursor for the Wittig reagent.

Materials:

  • Triphenylphosphine

  • Ethyl bromide

  • Toluene

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine triphenylphosphine and toluene.

  • Heat the mixture to reflux.

  • Slowly add ethyl bromide to the refluxing solution.

  • Continue to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature to allow the precipitation of the phosphonium salt.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol details the formation of the ylide and its subsequent reaction with cyclopentanone.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

  • Stirring apparatus

  • Ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide to a dry Schlenk flask.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep yellow or orange.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.

  • In a separate dry flask, dissolve cyclopentanone in anhydrous THF.

  • Slowly add the cyclopentanone solution to the ylide solution at room temperature.

  • Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure this compound.

Mandatory Visualizations

Diagram 1: Wittig Reaction Mechanism

Wittig_Reaction Wittig Reaction Mechanism for this compound Synthesis cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium_Salt Ethyltriphenyl- phosphonium Bromide Ylide Ethylidene- triphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide + Base Base n-BuLi Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Cyclopentanone Cyclopentanone Cyclopentanone Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: General mechanism of the Wittig reaction for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Ylide_Prep Prepare Wittig Reagent (Ylide Formation) Start->Ylide_Prep Reaction React Ylide with Cyclopentanone Ylide_Prep->Reaction Quench Quench Reaction Reaction->Quench Extraction Extract Product Quench->Extraction Purification Purify by Distillation or Chromatography Extraction->Purification Characterization Characterize Product (NMR, GC) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Synthesis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclopentane is a valuable cyclic olefin intermediate in organic synthesis. Its exocyclic double bond provides a key reactive handle for further functionalization, making it a desirable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This document provides detailed application notes on the primary synthetic routes to this compound, focusing on the Wittig reaction and acid-catalyzed isomerization. It includes comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Methods of Synthesis

Two principal methods for the synthesis of this compound are the Wittig reaction of cyclopentanone (B42830) and the acid-catalyzed isomerization of 1-ethylcyclopentene.

Wittig Reaction

The Wittig reaction is a widely used and reliable method for the formation of alkenes from aldehydes or ketones. In this case, cyclopentanone is reacted with a phosphorus ylide, specifically ethylidenetriphenylphosphorane, to yield this compound and triphenylphosphine (B44618) oxide as a byproduct.[1][2]

This protocol is adapted from a general procedure for the synthesis of similar alkenes.[3]

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cyclopentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Ylide Generation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath with stirring.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product, which contains triphenylphosphine oxide, can be purified by fractional distillation to yield pure this compound.

The following table provides representative quantitative data for the Wittig synthesis of an analogous compound, 1-propylcyclopentene, which can be used as an estimate for the synthesis of this compound.[4]

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
CyclopentanoneC₅H₈O84.120.18.48.8-
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP371.250.1140.8--
n-ButyllithiumC₄H₉Li64.060.1-40 (2.5 M in hexanes)-
This compound (expected)C₇H₁₂96.17---70-85 (estimated)

Note: The yield is an estimation based on typical Wittig reactions and may vary depending on reaction conditions and purification.

Acid-Catalyzed Isomerization

This compound can also be formed through the acid-catalyzed isomerization of 1-ethylcyclopentene. This reaction proceeds via a carbocation intermediate, with the exocyclic, more substituted alkene being the thermodynamically favored product.

This is a general protocol for acid-catalyzed alkene isomerization.

Materials:

  • 1-Ethylcyclopentene

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, glacial acetic acid)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1-ethylcyclopentene in an anhydrous solvent.

    • Add a catalytic amount of a strong acid (e.g., 1-5 mol%).

    • Heat the reaction mixture to reflux and monitor the progress by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction has reached equilibrium or completion, cool the mixture to room temperature.

    • Neutralize the acid catalyst by washing the reaction mixture with a saturated NaHCO₃ solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent by distillation.

    • The resulting mixture of isomers can be separated by fractional distillation to isolate this compound.

The equilibrium distribution of isomers is dependent on the specific acid catalyst and reaction conditions. Typically, the more substituted exocyclic alkene is the major product.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting MaterialProduct Distribution (Equilibrium)
1-EthylcyclopenteneC₇H₁₂96.17MajorMinor
This compoundC₇H₁₂96.17MinorMajor

Mechanistic Diagrams

The following diagrams illustrate the reaction mechanisms and experimental workflows.

Wittig_Reaction_Mechanism cluster_ylide Ylide Formation cluster_wittig Wittig Reaction EtPPh3Br Ethyltriphenylphosphonium bromide Ylide Ethylidenetriphenylphosphorane (Ylide) EtPPh3Br->Ylide Deprotonation nBuLi n-BuLi Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Cyclopentanone Cyclopentanone Cyclopentanone->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for this compound synthesis.

Acid_Catalyzed_Isomerization Start 1-Ethylcyclopentene Protonation Protonation (H+) Start->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Deprotonation Deprotonation (-H+) Carbocation->Deprotonation Product This compound Deprotonation->Product

Caption: Mechanism of acid-catalyzed isomerization to this compound.

Experimental_Workflow cluster_wittig_flow Wittig Reaction Workflow Reactants Cyclopentanone + Ethylidenetriphenylphosphorane Reaction Reaction in THF Reactants->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Ether Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the final product is crucial. The following are typical spectroscopic data for this compound.[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.20-5.30 (q, 1H), 2.20-2.30 (m, 2H), 2.10-2.20 (m, 2H), 1.60-1.70 (m, 4H), 1.55 (d, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 147.1, 115.2, 35.0, 31.8, 26.2, 25.8, 13.5.

  • IR (neat, cm⁻¹): 3050, 2950, 2860, 1680, 1450, 810.

Conclusion

The synthesis of this compound can be reliably achieved via the Wittig reaction, offering good yields and high regioselectivity. Acid-catalyzed isomerization presents an alternative route, particularly if 1-ethylcyclopentene is a readily available starting material. The choice of method will depend on the availability of starting materials, required scale, and desired purity. The provided protocols and data serve as a comprehensive guide for researchers in the successful synthesis and characterization of this important chemical intermediate.

References

Ethylidenecyclopentane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylidenecyclopentane, a five-membered carbocycle bearing an exocyclic double bond, presents itself as a valuable and reactive building block in the arsenal (B13267) of synthetic organic chemistry. Its inherent structural features, including the trisubstituted olefin and the cyclopentane (B165970) scaffold, offer a unique platform for the stereoselective introduction of functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this compound, highlighting its potential in the synthesis of natural products and other biologically active molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Wittig reaction, involving the reaction of cyclopentanone (B42830) with a phosphorus ylide.

Experimental Protocol: Wittig Olefination of Cyclopentanone

This protocol outlines the synthesis of this compound from cyclopentanone and ethyltriphenylphosphonium bromide.

Reaction Scheme:

Caption: Synthesis of this compound via Wittig Reaction.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The formation of the ylide is indicated by the development of a characteristic orange or red color.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data:

ReactionReactantsProductYieldReference
Wittig OlefinationCyclopentanone, Ethyltriphenylphosphonium bromideThis compoundTypically >80%General procedure based on established Wittig reaction protocols.[1][2][3][4]

Applications in Organic Synthesis: Functionalization of the Exocyclic Double Bond

The exocyclic double bond of this compound is amenable to a variety of functionalization reactions, providing access to a diverse range of substituted cyclopentane derivatives.

Paterno-Büchi Reaction: Synthesis of Spirocyclic Oxetanes

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be employed to synthesize spirocyclic oxetanes from this compound. These oxetane (B1205548) motifs are present in several biologically active compounds.[2][5][6][7]

Reaction Scheme:

Caption: Paterno-Büchi reaction of this compound.

Illustrative Experimental Protocol (General):

  • Dissolve this compound (1.0 equivalent) and benzophenone (B1666685) (1.0-1.2 equivalents) in an appropriate solvent (e.g., benzene (B151609) or acetonitrile) in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the spirocyclic oxetane product.

Expected Quantitative Data (based on analogous systems):

ReactionSubstrateReagentProductYieldDiastereoselectivityReference
Paterno-BüchiExocyclic AlkenesCarbonylsSpiro-oxetanesModerate to GoodVaries with substrate and carbonylGeneral principles of the Paterno-Büchi reaction.[6][7][8][9][10]
Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

Hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov hydration of the double bond, leading to the corresponding primary alcohol with syn-stereochemistry.[11][12][13][14][15][16][17][18][19][20]

Reaction Scheme:

Hydroboration_Oxidation cluster_reagents Reagents A This compound D (2-Cyclopentylethyl)methanol A->D Hydroboration- Oxidation B 1. BH3-THF C 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M solution in THF, 1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Cool the mixture to 0 °C and slowly add water, followed by aqueous sodium hydroxide (B78521) (e.g., 3 M NaOH), and then 30% hydrogen peroxide (H₂O₂) dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Quantitative Data (based on analogous systems):

ReactionSubstrateProductYieldStereoselectivityReference
Hydroboration-Oxidation1-Methylcyclopentenetrans-2-MethylcyclopentanolHighsyn-addition[13]
Epoxidation: Synthesis of Spirocyclic Epoxides

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spirocyclic epoxide. This epoxide can serve as a versatile intermediate for further transformations.[19][21][22][23][24]

Reaction Scheme:

Caption: Epoxidation of this compound.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0 °C.

  • Add a solution of m-CPBA (1.1-1.5 equivalents) in CH₂Cl₂ portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can be purified by column chromatography.

Quantitative Data (based on analogous systems):

ReactionSubstrateProductYieldDiastereoselectivityReference
EpoxidationAlkenesEpoxidesGenerally highStereospecific (syn-addition)[3][25]
Dihydroxylation: Synthesis of Vicinal Diols

The syn-dihydroxylation of this compound can be achieved using a catalytic amount of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), affording a vicinal diol with syn-stereochemistry.[21][26][27][28]

Reaction Scheme:

Caption: Dihydroxylation of this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) in a mixture of acetone (B3395972) and water (e.g., 10:1), add N-methylmorpholine N-oxide (NMO, 1.5 equivalents).

  • To this mixture, add a catalytic amount of osmium tetroxide (e.g., 2.5 mol% in toluene (B28343) or as a solution in t-butanol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the diol by column chromatography.

Quantitative Data:

ReactionSubstrateProductYieldStereoselectivityReference
DihydroxylationAlkenessyn-DiolsHighsyn-addition[26][28]

Potential in Natural Product Synthesis

The functionalized cyclopentane core is a ubiquitous motif in a vast array of natural products, including the prostaglandins (B1171923), which exhibit a wide range of biological activities.[16][29][30][31][32][33] While direct total syntheses commencing from this compound are not extensively documented, the versatile transformations described above provide access to key cyclopentane-based intermediates. For instance, the diol and epoxide derivatives of this compound can serve as precursors for the elaboration of the side chains found in various prostaglandins and their analogues.[16][30][32] The stereocontrolled functionalization of the cyclopentane ring, initiated from the exocyclic double bond, offers a strategic advantage in the construction of these complex and biologically significant molecules.[12][13][14][34] Further exploration of domino reactions and other cascade processes starting from this compound could unveil novel and efficient pathways to these and other intricate natural product scaffolds.[11][14][35][36][37][38]

References

The Strategic Utility of Cyclopentene Scaffolds in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a five-membered carbocycle, is a recurring structural motif in a diverse array of biologically active natural products. Its inherent conformational flexibility and the potential for stereochemically rich functionalization make it a valuable scaffold in medicinal chemistry and drug discovery. While the direct use of ethylidenecyclopentane as a starting material is not extensively documented in the synthesis of major natural products, the strategic construction and elaboration of functionalized cyclopentene (B43876) intermediates are central to the assembly of complex molecules such as the antiviral agent (-)-Neplanocin A and the physiologically vital Prostaglandin E2. These syntheses often commence from readily available cyclopentenone precursors, which serve as versatile platforms for the introduction of desired stereochemistry and peripheral functionalities.

This document provides detailed application notes and protocols on the synthesis of these important natural products, focusing on the key transformations involving the cyclopentene core.

Application in the Synthesis of (-)-Neplanocin A

(-)-Neplanocin A is a carbocyclic nucleoside analog with potent antiviral and antitumor activities.[1] Its structure features a cyclopentene ring in place of the ribose sugar of adenosine. The synthesis of Neplanocin A and its analogs is a significant area of research aimed at developing more selective and less toxic therapeutic agents.[2]

A common strategy for the synthesis of the cyclopentene core of Neplanocin A involves the use of chiral cyclopentenone precursors. These precursors can be derived from various starting materials, including D-ribose, and allow for the stereocontrolled installation of the required hydroxyl and hydroxymethyl groups.

Key Synthetic Strategies and Quantitative Data

The synthesis of Neplanocin A analogs often involves two key stages: the stereoselective synthesis of a functionalized cyclopentenol (B8032323) derivative and its subsequent coupling with a nucleobase.

Table 1: Quantitative Data for the Synthesis of a Key Cyclopentenol Intermediate for Neplanocin A Analogs

StepReactionReagents and ConditionsProductYield (%)Reference
1Selective ProtectionTBSCl, Imidazole, DMFSilylated diol95(Fictionalized Data for Illustration)
2Diastereoselective ReductionNaBH4, CeCl3, MeOH, -78 °CCyclopentenol92 (dr > 99:1)(Fictionalized Data for Illustration)
3Olefination(Ph3P)2CH2, n-BuLi, THFDiene85(Fictionalized Data for Illustration)
4Ring-Closing MetathesisGrubbs' II catalyst, CH2Cl2, refluxCyclopentenol Derivative88(Fictionalized Data for Illustration)

Table 2: Quantitative Data for the Coupling of Cyclopentene Moiety with Purine (B94841) Analogs

EntryCyclopentene DerivativeNucleobaseCoupling MethodProductYield (%)Reference
1Mesylated Cyclopentenol6-ChloropurineNaH, DMFCoupled Nucleoside75(Fictionalized Data for Illustration)
2Epoxide DerivativeAdenineK2CO3, DMSONeplanocin A analog68(Fictionalized Data for Illustration)
3Allylic Acetate (B1210297)3-DeazaadeninePd(PPh3)4, PPh3, THFCoupled Nucleoside82(Fictionalized Data for Illustration)
Experimental Protocols

Protocol 1: Diastereoselective Reduction of a Cyclopentenone Precursor

This protocol describes the Luche reduction of a protected cyclopentenone to afford a key cyclopentenol intermediate with high diastereoselectivity.

Materials:

  • Protected cyclopentenone derivative (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl3·7H2O) (1.2 eq)

  • Sodium borohydride (B1222165) (NaBH4) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve the protected cyclopentenone derivative and CeCl3·7H2O in MeOH in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add NaBH4 portion-wise to the stirred solution over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenol.

Protocol 2: Mitsunobu Coupling of Cyclopentenol with a Purine Base

This protocol details the coupling of the synthesized cyclopentenol with a purine derivative using a Mitsunobu reaction.

Materials:

  • Cyclopentenol derivative (1.0 eq)

  • 6-Chloropurine (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the cyclopentenol derivative, 6-chloropurine, and PPh3 in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with EtOAc and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled nucleoside.

Biological Signaling Pathway of Neplanocin A

Neplanocin A primarily exerts its biological effects by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn is a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This disruption of methylation processes affects various cellular functions, including viral replication and cancer cell proliferation.

NeplanocinA_Pathway SAM S-Adenosyl-L-methionine (SAM) Methylated_Product Methylated Product SAM->Methylated_Product Methylation SAH S-Adenosyl-L-homocysteine (SAH) Methyl_Substrate Methyl Acceptor (e.g., DNA, RNA, protein) Methyl_Substrate->Methylated_Product Homocysteine Homocysteine SAH->Homocysteine Adenosine Adenosine SAH->Adenosine Methyltransferase Methyltransferase SAH->Methyltransferase Inhibition NeplanocinA Neplanocin A SAH_Hydrolase SAH Hydrolase NeplanocinA->SAH_Hydrolase Inhibition

Caption: Mechanism of action of Neplanocin A.

Application in the Synthesis of Prostaglandin E2

Prostaglandin E2 (PGE2) is a lipid autacoid derived from arachidonic acid that plays a crucial role in numerous physiological and pathological processes, including inflammation, pain, fever, and childbirth.[3] The stereocontrolled synthesis of PGE2 and its analogs is a cornerstone of medicinal chemistry, with many synthetic routes developed to access this complex molecule.

A key challenge in PGE2 synthesis is the precise installation of the two side chains with the correct stereochemistry on the cyclopentanone (B42830) core. Many synthetic strategies rely on the functionalization of pre-formed cyclopentane or cyclopentenone rings.

Key Synthetic Strategies and Quantitative Data

The Corey lactone is a pivotal intermediate in many PGE2 syntheses, providing a rigid framework that allows for the stereocontrolled introduction of the side chains.

Table 3: Quantitative Data for Key Steps in a Prostaglandin E2 Synthesis

StepReactionReagents and ConditionsProductYield (%)DiastereoselectivityReference
1Diels-Alder ReactionAcryloyl chloride, CyclopentadieneBicyclic ketone85exo:endo > 95:5(Fictionalized Data for Illustration)
2Baeyer-Villiger Oxidationm-CPBA, CH2Cl2Corey Lactone90>99% ee (with chiral auxiliary)(Fictionalized Data for Illustration)
3Wittig ReactionPh3P=CH(CH2)3CO2Na, DMSOUpper side chain addition78Z-selective(Fictionalized Data for Illustration)
4Horner-Wadsworth-Emmons(MeO)2P(O)CH2C(O)C5H11, NaH, DMELower side chain addition82E-selective(Fictionalized Data for Illustration)
Experimental Workflow

The general workflow for a convergent synthesis of Prostaglandin E2 often involves the preparation of the cyclopentane core and the two side chains separately, followed by their sequential coupling.

PGE2_Workflow Start Starting Materials (e.g., Cyclopentadiene) Core Synthesis of Cyclopentane Core (e.g., Corey Lactone) Start->Core Upper_Chain Synthesis of Upper Side Chain Start->Upper_Chain Lower_Chain Synthesis of Lower Side Chain Start->Lower_Chain Coupling1 Coupling of Upper Side Chain Core->Coupling1 Upper_Chain->Coupling1 Coupling2 Coupling of Lower Side Chain Lower_Chain->Coupling2 Coupling1->Coupling2 PGE2 Prostaglandin E2 Coupling2->PGE2

Caption: Convergent synthesis of Prostaglandin E2.

Prostaglandin E2 Signaling Pathway

PGE2 exerts its diverse biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[4] The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses.

PGE2_Signaling cluster_receptors EP Receptors cluster_signaling Downstream Signaling cluster_effects Cellular Effects PGE2 Prostaglandin E2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 PLC_IP3 ↑ PLC / IP3 / Ca²⁺ EP1->PLC_IP3 AC_cAMP_inc ↑ Adenylyl Cyclase / cAMP EP2->AC_cAMP_inc AC_cAMP_dec ↓ Adenylyl Cyclase / cAMP EP3->AC_cAMP_dec EP4->AC_cAMP_inc PI3K_Akt ↑ PI3K / Akt EP4->PI3K_Akt Pain Pain Sensitization PLC_IP3->Pain Uterine_Contraction Uterine Contraction PLC_IP3->Uterine_Contraction AC_cAMP_inc->Pain Vasodilation Vasodilation AC_cAMP_inc->Vasodilation Inflammation Inflammation AC_cAMP_dec->Inflammation Fever Fever AC_cAMP_dec->Fever PI3K_Akt->Inflammation

Caption: Prostaglandin E2 signaling pathways.

References

Ethylidenecyclopentane Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists specifically detailing the medicinal chemistry applications of ethylidenecyclopentane derivatives. However, the broader class of alkylidenecyclopentane and cyclopentane (B165970) derivatives has been explored for various therapeutic purposes. This document provides an overview of the applications of these closely related structural analogs, with a focus on their potential as antiviral and anticancer agents. The methodologies and conceptual frameworks presented here can serve as a guide for researchers interested in exploring the therapeutic potential of this compound derivatives.

The cyclopentane ring is a versatile scaffold in drug design due to its conformational flexibility and ability to present substituents in well-defined spatial orientations. The introduction of an exocyclic double bond, as in alkylidenecyclopentanes, adds rigidity and can influence the compound's interaction with biological targets. While specific data on this compound derivatives is limited, research on analogous structures provides valuable insights into their potential applications.

Antiviral Applications: Nucleoside Analogs

A significant area of research for cyclopentane derivatives has been in the development of carbocyclic nucleoside analogs as antiviral agents. In these compounds, the cyclopentane ring mimics the furanose sugar of natural nucleosides.

Carbocyclic Analog of 5-Ethyl-2'-deoxyuridine

The carbocyclic analog of 5-ethyl-2'-deoxyuridine (EDU) has been synthesized and evaluated for its antiviral activity. This compound has shown inhibitory effects against herpes simplex viruses (HSV).[1]

Table 1: Antiviral Activity of Carbocyclic Nucleoside Analogs

CompoundVirus TargetActivityReference
Carbocyclic analog of 5-ethyl-2'-deoxyuridineHerpes Simplex Virus 1 & 2Active[1]
Carbocyclic analog of 5-ethynyl-2'-deoxyuridine (B1671113)Herpes Simplex Virus 1 & 2Modest Activity[1]
Experimental Protocol: Synthesis of Carbocyclic Analog of 5-Ethyl-2'-deoxyuridine[1]

A key step in the synthesis of the carbocyclic analog of EDU involves the reaction of lithium dimethylcuprate with the carbocyclic analog of 5-(bromomethyl)-2'-deoxyuridine dibenzoate. An alternative route utilizes a coupling reaction catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide for the synthesis of the carbocyclic analog of 5-ethynyl-2'-deoxyuridine, which can then be converted to the ethyl analog.

Conceptual Synthesis Workflow

G start Carbocyclic analog of 5-(bromomethyl)-2'-deoxyuridine dibenzoate product1 Carbocyclic analog of 5-ethyl-2'-deoxyuridine start->product1 Route 1 reagent1 Lithium dimethylcuprate reagent1->product1 start2 Carbocyclic analog of 5-ethynyl-2'-deoxyuridine product2 Carbocyclic analog of 5-ethyl-2'-deoxyuridine start2->product2 Route 2 reagent2 Catalytic Hydrogenation reagent2->product2

Caption: Synthetic routes to the carbocyclic analog of EDU.

Anticancer Applications: Dihydropteridinone Derivatives

Novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives have been synthesized and evaluated as antiproliferative agents against various cancer cell lines.[2]

Table 2: Antiproliferative Activity of a Lead 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivative (Compound 6k) [2]

Cell LineCancer TypeIC50 (μM)
HCT-116Colon Cancer3.29
HeLaCervical Cancer6.75
HT-29Colon Cancer7.56
MDA-MB-231Breast Cancer10.30
Mechanism of Action

The lead compound from this series was found to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner, suggesting that these compounds may exert their anticancer effects by interfering with cell division.[2]

Signaling Pathway: Cell Cycle Regulation

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 compound 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivative (e.g., 6k) arrest G2/M Arrest compound->arrest arrest->M Inhibition

Caption: Postulated mechanism of action for dihydropteridinone derivatives.

Experimental Protocol: Antiproliferative Assay[2]

The antiproliferative activity of the synthesized compounds was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (HCT-116, HeLa, HT-29, and MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. Palbociclib can be used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Assay: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Experimental Workflow: Antiproliferative Screening

G start Seed Cancer Cells in 96-well plates step2 Treat with Compounds start->step2 step3 Incubate (e.g., 72h) step2->step3 step4 Add MTT Reagent step3->step4 step5 Incubate and Solubilize Formazan step4->step5 step6 Measure Absorbance step5->step6 end Calculate IC50 Values step6->end

Caption: Workflow for determining the antiproliferative activity of compounds.

Conclusion

While the direct medicinal chemistry applications of this compound derivatives are not well-documented, the broader class of cyclopentane and alkylidenecyclopentane derivatives has shown promise in the development of new therapeutic agents, particularly in the fields of virology and oncology. The protocols and data presented for these related compounds provide a solid foundation for researchers to design and evaluate novel this compound derivatives for a range of biological targets. Further investigation into this specific scaffold is warranted to explore its full potential in drug discovery.

References

Application Notes and Protocols for Cycloaddition Reactions Involving Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various cycloaddition reactions involving ethylidenecyclopentane and its derivatives. The protocols described herein are foundational for the synthesis of diverse molecular scaffolds, particularly spirocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The methodologies for [3+2], [4+2], and [2+2] cycloadditions are presented with illustrative experimental procedures, quantitative data, and mechanistic insights.

[3+2] Cycloaddition: Synthesis of Spirocyclic Pyrrolidines

The [3+2] cycloaddition of azomethine ylides with this compound derivatives is a powerful method for the stereoselective synthesis of spiro[4.4]nonane heterocyclic systems. These spirocyclic pyrrolidines are prevalent motifs in a variety of natural products and pharmacologically active compounds.

A common approach involves the in situ generation of an N-benzyl azomethine ylide, which then reacts with an electron-deficient this compound derivative. The reaction proceeds with high regioselectivity to afford the corresponding spiro-pyrrolidine.

Quantitative Data Summary
EntryDipolarophileDipoleSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Ref.
1Ethyl 2-(cyclopentylidene)acetateN-benzyl azomethine ylideToluene (B28343)1101275>95:5[1]
22-(cyclopentylidene)malononitrileN-benzyl azomethine ylideMeCN80882>95:5[1]
3(E)-3-(cyclopentylidene)pyrrolidine-2,5-dioneSarcosine/ParaformaldehydeTolueneReflux1868Not Reported[1]
Experimental Protocol: Synthesis of Ethyl 2-benzyl-2-azaspiro[4.4]nonane-1-carboxylate

Materials:

  • Ethyl 2-(cyclopentylidene)acetate (1.0 equiv)

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of ethyl 2-(cyclopentylidene)acetate (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 mmol).

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired ethyl 2-benzyl-2-azaspiro[4.4]nonane-1-carboxylate.

Mechanistic Pathway

The reaction is initiated by the generation of the azomethine ylide from the precursor in the presence of a catalytic amount of acid. The ylide then undergoes a concerted [3+2] cycloaddition with the this compound derivative.

G cluster_0 Ylide Generation cluster_1 Cycloaddition Precursor N-(methoxymethyl)-N- (trimethylsilylmethyl)benzylamine Ylide N-benzyl azomethine ylide Precursor->Ylide TFA (cat.) - MeOTMSi TransitionState Concerted Transition State Ylide->TransitionState This compound Ethyl 2-(cyclopentylidene)acetate This compound->TransitionState SpiroProduct Ethyl 2-benzyl-2-azaspiro[4.4] nonane-1-carboxylate TransitionState->SpiroProduct G Start Combine β-Myrcene, Acrylic Acid, and Toluene in a sealed vessel Heat Heat to 140 °C for 2 hours Start->Heat Monitor Monitor reaction progress (GC/TLC) Heat->Monitor Cool Cool to room temperature Monitor->Cool Evaporate Remove solvent under reduced pressure Cool->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify Product Cyclohexene Adducts Purify->Product G cluster_3plus2 [3+2] Cycloaddition cluster_4plus2 [4+2] Cycloaddition (as Dienophile) cluster_2plus2 [2+2] Cycloaddition This compound This compound SpiroPyrrolidine Spiro[4.4]nonane (Pyrrolidine) This compound->SpiroPyrrolidine + Azomethine Ylide SpiroDecene Spiro[4.5]decene This compound->SpiroDecene + Diene SpiroOxetane Spiro[4.3]octane (Oxetane) This compound->SpiroOxetane + Carbonyl (hv) SpiroCyclobutanone Spiro[4.3]octan-1-one This compound->SpiroCyclobutanone + Ketene (Δ) AzomethineYlide Azomethine Ylide Diene Electron-rich Diene Carbonyl Carbonyl (hv) Ketene Ketene (Δ)

References

Ethylidenecyclopentane: A Versatile Precursor for the Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclopentane, a readily accessible cycloalkene, serves as a valuable and versatile starting material for the stereoselective synthesis of a diverse array of functionalized cyclopentane (B165970) derivatives. The cyclopentane ring is a prevalent structural motif in numerous biologically active molecules and natural products, making the development of efficient synthetic routes to its derivatives a significant focus in medicinal chemistry and drug discovery. The exocyclic double bond of this compound provides a key reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups with a high degree of regio- and stereocontrol.

This document provides detailed application notes and experimental protocols for the transformation of this compound into key cyclopentane derivatives through several fundamental organic reactions: hydroboration-oxidation, ozonolysis, epoxidation, catalytic hydrogenation, and syn-dihydroxylation.

Key Synthetic Transformations of this compound

The exocyclic double bond in this compound is susceptible to a range of addition reactions, enabling the synthesis of various cyclopentane derivatives. The following sections detail the protocols and expected outcomes for these key transformations.

1. Hydroboration-Oxidation: Synthesis of 2-Ethylcyclopentanol

Hydroboration-oxidation of this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond, yielding 2-ethylcyclopentanol. This two-step process proceeds with syn-stereochemistry, meaning the hydrogen and hydroxyl groups add to the same face of the double bond.[1][2] This stereospecificity is crucial for controlling the relative stereochemistry of the resulting alcohol. The reaction typically affords the trans isomer as the major product.

Experimental Protocol:

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon), borane-tetrahydrofuran (B86392) complex (BH3•THF, 1.0 M solution in THF, 1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (B78521) (3 M, 3.0 eq) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq).

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 2-ethylcyclopentanol.

Quantitative Data:

ProductReagentsSolventTypical Yield (%)Diastereomeric Ratio (trans:cis)
2-Ethylcyclopentanol1. BH3•THF 2. H2O2, NaOHTHF75-90 (estimated)>10:1 (estimated)

2. Ozonolysis: Synthesis of 1-Cyclopentylethan-1-one

Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of this compound to yield carbonyl compounds.[3][4] A reductive work-up following ozonolysis prevents the over-oxidation of any aldehyde products. In the case of this compound, ozonolysis followed by a reductive work-up with zinc and acetic acid or dimethyl sulfide (B99878) (DMS) yields 1-cyclopentylethan-1-one.[5][6]

Experimental Protocol:

  • Ozonolysis: A solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is cooled to -78 °C. A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Work-up: The excess ozone is removed by bubbling nitrogen gas through the solution. A reducing agent, such as dimethyl sulfide (DMS, 2.0 eq) or zinc dust (2.0 eq) and acetic acid (2.0 eq), is added to the reaction mixture at -78 °C.

  • Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is removed under reduced pressure. If zinc was used, the mixture is filtered to remove zinc oxide. The residue is taken up in a suitable organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by distillation or flash column chromatography to yield 1-cyclopentylethan-1-one.

Quantitative Data:

ProductReagentsSolventTypical Yield (%)
1-Cyclopentylethan-1-one1. O3 2. DMS or Zn/CH3COOHCH2Cl2 or CH3OH80-95 (estimated)

3. Epoxidation: Synthesis of 2-Ethyl-1,2-epoxycyclopentane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), affords 2-ethyl-1,2-epoxycyclopentane.[7][8] This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[9] The stereochemistry of the starting alkene is retained in the epoxide product.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (CH2Cl2) at 0 °C, m-CPBA (1.1 eq) is added portion-wise.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. The organic layer is separated, washed with saturated sodium sulfite (B76179) solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxide can be purified by flash column chromatography.

Quantitative Data:

ProductReagentSolventTypical Yield (%)
2-Ethyl-1,2-epoxycyclopentanem-CPBACH2Cl285-95 (estimated)

4. Catalytic Hydrogenation: Synthesis of Ethylcyclopentane

Catalytic hydrogenation of this compound reduces the double bond to afford ethylcyclopentane.[10] This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction is a syn-addition of two hydrogen atoms across the double bond.

Experimental Protocol:

  • Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate. A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: The reaction is monitored by TLC or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield ethylcyclopentane.

Quantitative Data:

ProductCatalystSolventTypical Yield (%)
Ethylcyclopentane10% Pd/C, H2Ethanol or Ethyl Acetate>95 (quantitative)

5. Syn-Dihydroxylation: Synthesis of 1-(1,2-Dihydroxyethyl)cyclopentane

Syn-dihydroxylation of this compound can be achieved using osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield 1-(1,2-dihydroxyethyl)cyclopentane. This reaction proceeds with the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol. Due to the toxicity and cost of osmium tetroxide, it is used in catalytic amounts.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and NMO (1.2 eq) in a mixture of acetone (B3395972) and water, a catalytic amount of osmium tetroxide (e.g., 2.5 mol% solution in t-butanol) is added at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude diol is purified by flash column chromatography.

Quantitative Data:

ProductReagentsSolventTypical Yield (%)
1-(1,2-Dihydroxyethyl)cyclopentaneOsO4 (cat.), NMOAcetone/Water80-95 (estimated)

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described above.

Synthetic_Pathways_from_this compound cluster_hydroboration Hydroboration-Oxidation cluster_ozonolysis Ozonolysis (Reductive Work-up) cluster_epoxidation Epoxidation cluster_hydrogenation Catalytic Hydrogenation cluster_dihydroxylation Syn-Dihydroxylation This compound This compound 2-Ethylcyclopentanol 2-Ethylcyclopentanol (trans- major) This compound->2-Ethylcyclopentanol 1. BH3•THF 2. H2O2, NaOH 1-Cyclopentylethan-1-one 1-Cyclopentylethan-1-one This compound->1-Cyclopentylethan-1-one 1. O3 2. DMS or Zn/AcOH 2-Ethyl-1,2-epoxycyclopentane 2-Ethyl-1,2-epoxycyclopentane This compound->2-Ethyl-1,2-epoxycyclopentane m-CPBA Ethylcyclopentane Ethylcyclopentane This compound->Ethylcyclopentane H2, Pd/C 1-(1,2-Dihydroxyethyl)cyclopentane 1-(1,2-Dihydroxyethyl)cyclopentane This compound->1-(1,2-Dihydroxyethyl)cyclopentane OsO4 (cat.), NMO

Caption: Synthetic routes from this compound.

Experimental Workflow: A Generalized Approach

The following diagram outlines a general experimental workflow applicable to the synthesis of cyclopentane derivatives from this compound.

Experimental_Workflow Start Start: This compound + Reagents in Solvent Reaction Reaction (Stirring, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Proceed if complete Drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography, Distillation) Drying->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis FinalProduct Pure Cyclopentane Derivative Analysis->FinalProduct

Caption: General experimental workflow diagram.

Conclusion

This compound is a highly useful precursor for the synthesis of a variety of cyclopentane derivatives. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this starting material. The ability to introduce functionality with stereochemical control makes this compound an attractive building block in the synthesis of complex molecules for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of asymmetric variants of these transformations will continue to expand the synthetic utility of this versatile cycloalkene.

References

Application Notes and Protocols for the Synthesis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed experimental protocol for the synthesis of ethylidenecyclopentane. The primary method described is the Wittig reaction, a widely used and reliable method for olefination of ketones.[1][2] This reaction involves the conversion of cyclopentanone (B42830) to this compound using a phosphorus ylide generated from ethyltriphenylphosphonium bromide.[3] The protocol includes the preparation of the necessary Wittig reagent precursor, the Wittig reaction itself, and the purification of the final product.

Experimental Protocols

The synthesis of this compound is a two-step process:

  • Preparation of the Wittig reagent precursor: Ethyltriphenylphosphonium Bromide.

  • The Wittig reaction of cyclopentanone with the generated ylide to yield this compound.

Protocol 1: Synthesis of Ethyltriphenylphosphonium Bromide

This protocol outlines the synthesis of the phosphonium (B103445) salt required for the Wittig reaction.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Vacuum drying oven

Procedure:

  • In a 1.5 L three-necked flask equipped with a reflux condenser and magnetic stirrer, add triphenylphosphine (210 g, 0.8 mol) and anhydrous toluene (1000 mL).

  • To this solution, add ethyl bromide (54 g, 0.5 mol).

  • Heat the reaction mixture to reflux with vigorous stirring and maintain at this temperature for 10 hours.

  • After the reaction is complete, allow the mixture to cool to approximately 50°C. A significant amount of white solid precipitate will be observed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake three times with 50 mL portions of toluene to remove any unreacted starting materials.

  • Transfer the collected solid to a vacuum drying oven and dry at 50°C until a constant weight is achieved.

Expected Yield: Approximately 170.4 g (91.8%) of ethyltriphenylphosphonium bromide as a white solid.[4]

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol describes the conversion of cyclopentanone to this compound using the prepared Wittig reagent.

Materials:

Equipment:

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Ylide Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (e.g., 10 mmol, 3.71 g).

    • Add anhydrous diethyl ether or THF (e.g., 50 mL) via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents, e.g., 6.9 mL of a 1.6 M solution in hexanes) dropwise via syringe. The solution will turn a characteristic reddish-orange color, indicating the formation of the ylide.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to 0°C.

    • Slowly add a solution of cyclopentanone (1 equivalent, e.g., 10 mmol, 0.84 g, 0.88 mL) in a small amount of the reaction solvent via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. The disappearance of the reddish-orange color and the formation of a white precipitate (triphenylphosphine oxide) indicate the reaction is proceeding.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or pentane (3 x 30 mL).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • The major byproduct of the Wittig reaction is triphenylphosphine oxide, which can be challenging to remove.[5][6]

    • Method A: Precipitation and Filtration: Suspend the crude residue in a non-polar solvent like pentane or a hexane/ether mixture. Triphenylphosphine oxide is poorly soluble in these solvents and will precipitate.[5][6] Filter the mixture through a plug of silica gel, eluting the desired this compound with the non-polar solvent. The more polar triphenylphosphine oxide will remain on the silica.

    • Method B: Column Chromatography: If the product is not sufficiently pure after precipitation, perform flash column chromatography on silica gel using a non-polar eluent such as pentane or hexane to isolate the this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₂[7][8]
Molecular Weight 96.17 g/mol [7][8]
Boiling Point 112-113 °C (385-386 K)[7]
CAS Number 2146-37-4[7][8]
Purity (Commercial) ≥90.0% (GC)[9]
Refractive Index 1.4095-1.4895 @ 20°C[9]
¹H NMR (CDCl₃) See Table 2 below
¹³C NMR (CDCl₃) See Table 3 below

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.2q1H=CH-CH₃
~2.2m4HAllylic CH₂
~1.6d3H=CH-CH₃
~1.5m4HHomallylic CH₂

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~145C=C (quaternary)
~115=CH-CH₃
~35Allylic CH₂
~26Homallylic CH₂
~14CH₃

Note: The NMR data presented are approximate values based on typical chemical shifts for similar structures and may vary depending on the solvent and spectrometer used.[10][11][12][13][14]

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Wittig Reagent Preparation cluster_step2 Step 2: Ylide Formation & Wittig Reaction cluster_step3 Step 3: Work-up & Purification PPH3 Triphenylphosphine Phosphonium_Salt Ethyltriphenylphosphonium Bromide PPH3->Phosphonium_Salt Toluene, Reflux EtBr Ethyl Bromide EtBr->Phosphonium_Salt Base n-BuLi Ylide Phosphorus Ylide Base->Ylide Anhydrous Ether/THF, 0°C Reaction_Mixture Reaction Mixture Ylide->Reaction_Mixture Cyclopentanone Cyclopentanone Cyclopentanone->Reaction_Mixture Quench Quench (NH4Cl) Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification (Chromatography/Precipitation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two primary methods for the large-scale synthesis of ethylidenecyclopentane: the Grignard reaction followed by dehydration, and the Wittig reaction. Both methods are viable for producing significant quantities of the target compound, and the choice of method may depend on available starting materials, equipment, and desired purity profile.

Method 1: Grignard Reaction Followed by Acid-Catalyzed Dehydration

This two-step synthesis involves the formation of a tertiary alcohol, 1-ethylcyclopentanol, via the reaction of cyclopentanone (B42830) with a Grignard reagent, followed by the elimination of water to yield the desired alkene, this compound. This route is often favored for its high yields and the use of readily available and cost-effective reagents.

Experimental Protocols

Step 1: Synthesis of 1-Ethylcyclopentanol via Grignard Reaction

This protocol is adapted from a documented large-scale synthesis.[1]

Materials:

  • Magnesium turnings

  • Bromoethane (B45996)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Concentrated Hydrochloric Acid (HCl)

  • n-Hexane

  • Ice water

Procedure:

  • Grignard Reagent Formation:

    • To a suitable multi-necked reaction vessel equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (285.3 g, 11.89 mol) and anhydrous THF (3 L).

    • Under a nitrogen atmosphere, add a solution of bromoethane (1295.4 g, 11.89 mol) in anhydrous THF (1.2 L) dropwise at room temperature (20°C).

    • Once the reaction initiates (indicated by a gentle exotherm), maintain a slight boiling (approximately 67°C) by controlling the addition rate of the bromoethane solution. The addition should be completed over 1.5 hours.

  • Reaction with Cyclopentanone:

    • After the Grignard reagent formation is complete, cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly add a solution of cyclopentanone (500 g, 5.94 mol) in anhydrous THF (0.5 L) dropwise, ensuring the temperature does not exceed 5°C. This addition should take approximately 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture into 10 kg of ice water with vigorous stirring.

    • Slowly add concentrated hydrochloric acid (1.2 kg) while maintaining the temperature below 20°C. Continue stirring for 30 minutes after the addition is complete.

    • Extract the mixture with n-hexane (3 x 3 L).

    • Combine the organic phases and wash with water (4.5 L).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 1-ethylcyclopentanol.

    • Purify the crude product by vacuum distillation to yield 1-ethylcyclopentanol.

Step 2: Acid-Catalyzed Dehydration of 1-Ethylcyclopentanol

This protocol is a general procedure for the acid-catalyzed dehydration of tertiary alcohols.

Materials:

  • 1-Ethylcyclopentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a distillation apparatus, place the purified 1-ethylcyclopentanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%) while cooling the flask in an ice bath.

  • Dehydration:

    • Heat the mixture to a gentle reflux. The this compound product will begin to distill.

    • Continue the distillation until no more product is collected. The temperature of the distillate should be monitored.

  • Work-up and Purification:

    • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Further purify the this compound by fractional distillation.

Quantitative Data Summary
ParameterStep 1: Grignard ReactionStep 2: Dehydration
Starting Material Cyclopentanone1-Ethylcyclopentanol
Key Reagents Ethylmagnesium BromideConc. H₂SO₄ or H₃PO₄
Solvent Anhydrous THFNone (neat)
Reaction Temperature 0-5°C (addition)Reflux/Distillation
Reaction Time ~1 hour (addition)Varies
Typical Yield >97% (of 1-ethylcyclopentanol)[1]High (expected)

Experimental Workflow

Grignard_Dehydration cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cyclopentanone Cyclopentanone reaction1 Reaction (0-5 °C) cyclopentanone->reaction1 grignard Ethylmagnesium Bromide in THF grignard->reaction1 workup1 Aqueous Work-up (HCl, Hexane Extraction) reaction1->workup1 intermediate 1-Ethylcyclopentanol workup1->intermediate reaction2 Dehydration (Heat) intermediate->reaction2 acid Conc. Acid (H₂SO₄ or H₃PO₄) acid->reaction2 workup2 Neutralization & Washing reaction2->workup2 purification Fractional Distillation workup2->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.

Method 2: Wittig Reaction

The Wittig reaction provides a direct, one-step conversion of a ketone to an alkene.[2][3] In this case, cyclopentanone reacts with a phosphorus ylide generated from ethyltriphenylphosphonium bromide to yield this compound and triphenylphosphine (B44618) oxide as a byproduct. While this method is direct, the large-scale removal of the solid triphenylphosphine oxide byproduct can present purification challenges.

Experimental Protocols

Step 1: Preparation of Ethyltriphenylphosphonium Bromide

Materials:

Procedure:

  • In a reaction vessel, dissolve triphenylphosphine in toluene.

  • Add bromoethane to the solution.

  • Heat the mixture to reflux for several hours until the precipitation of the phosphonium (B103445) salt is complete.

  • Cool the mixture and collect the solid ethyltriphenylphosphonium bromide by filtration.

  • Wash the solid with cold toluene and dry under vacuum.

Step 2: Synthesis of this compound via Wittig Reaction

Materials:

  • Ethyltriphenylphosphonium Bromide

  • Strong Base (e.g., n-Butyllithium in Hexane, Sodium Hydride, or Potassium tert-butoxide)

  • Anhydrous Solvent (e.g., THF, Diethyl Ether)

  • Cyclopentanone

  • Pentane (B18724) or Hexane

Procedure:

  • Ylide Formation:

    • In a dry, inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in an anhydrous solvent (e.g., THF).

    • Cool the suspension to 0°C or below.

    • Slowly add a strong base (e.g., n-butyllithium) to the suspension. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • To the ylide solution, add cyclopentanone dropwise at a low temperature (e.g., 0°C), maintaining the inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with a non-polar solvent like pentane or hexane.

    • Combine the organic layers. The triphenylphosphine oxide byproduct is often poorly soluble in non-polar solvents and may precipitate.

    • Filter the solution to remove the precipitated triphenylphosphine oxide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by distillation.

    • Further purify the this compound by fractional distillation. For large-scale operations, precipitation of triphenylphosphine oxide can be facilitated by the addition of zinc chloride.[4]

Quantitative Data Summary
ParameterStep 1: Phosphonium Salt FormationStep 2: Wittig Reaction
Starting Material TriphenylphosphineEthyltriphenylphosphonium Bromide
Key Reagents BromoethaneStrong Base, Cyclopentanone
Solvent TolueneAnhydrous THF or Ether
Reaction Temperature Reflux0°C to Room Temperature
Reaction Time Several hoursSeveral hours
Typical Yield HighModerate to High (product dependent)

Experimental Workflow

Wittig_Reaction cluster_step1 Step 1: Ylide Generation cluster_step2 Step 2: Olefination phosphonium_salt Ethyltriphenylphosphonium Bromide ylide_formation Ylide Formation (Anhydrous THF, 0 °C) phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation ylide Phosphorus Ylide ylide_formation->ylide wittig_reaction Wittig Reaction (0 °C to RT) ylide->wittig_reaction cyclopentanone Cyclopentanone cyclopentanone->wittig_reaction workup Quenching & Extraction wittig_reaction->workup purification Purification (Filtration & Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Conclusion

Both the Grignard reaction followed by dehydration and the Wittig reaction are effective for the large-scale synthesis of this compound. The Grignard route may be more cost-effective for very large scales due to the lower cost of the initial reagents, though it involves an additional synthetic step. The Wittig reaction offers a more direct conversion but requires careful management of the triphenylphosphine oxide byproduct. The selection of the optimal synthetic route will depend on a thorough evaluation of process economics, available equipment, and the desired purity of the final product.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of ethylidenecyclopentane using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is suitable for achieving high purity of the target compound, which is essential for various research and development applications.

Introduction

This compound is a cyclic alkene of interest in organic synthesis and as a potential building block in medicinal chemistry. Its purification is crucial to remove unreacted starting materials, byproducts, and potential isomers that may arise during its synthesis, most commonly via the Wittig reaction. Reverse-phase HPLC is an effective technique for the separation of non-polar compounds like this compound from more polar impurities.[1][2] This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the elution of compounds based on their hydrophobicity.

The protocol outlined below employs a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for a wide range of compounds.[3][4] The mobile phase consists of a gradient of acetonitrile (B52724) and water with a phosphoric acid modifier to ensure sharp peak shapes.

Experimental Protocols

1. Materials and Reagents

  • This compound (crude reaction mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (B129727) (for sample preparation, HPLC grade)

2. Instrumentation and Columns

  • A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (for analytical method development) and a corresponding preparative column.[4]

3. Sample Preparation

A crude sample of this compound, potentially synthesized via a Wittig reaction between cyclopentanone (B42830) and a phosphonium (B103445) ylide, may contain impurities such as triphenylphosphine (B44618) oxide and unreacted starting materials.[5][6]

  • Dissolve the crude this compound sample in methanol to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

The following HPLC parameters are recommended as a starting point and may require optimization based on the specific crude sample and HPLC system:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min (analytical)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL (analytical)

  • UV Detection: 205 nm (Note: this compound lacks a strong chromophore; detection at lower UV wavelengths is necessary. The optimal wavelength should be determined by UV-Vis spectral analysis of the pure compound.)

Gradient Elution Program (Analytical):

Time (minutes)% Mobile Phase B (Acetonitrile)
0.050
15.095
20.095
20.150
25.050

5. Preparative HPLC Scale-Up

Once the analytical method is established and the retention time of this compound is determined, the method can be scaled up for preparative purification. The flow rate and injection volume should be adjusted according to the dimensions of the preparative column to maintain a similar separation profile. Fraction collection should be triggered based on the UV signal corresponding to the retention time of this compound.

Data Presentation

The following table summarizes hypothetical data from the HPLC analysis of a crude this compound sample.

CompoundRetention Time (min)Peak Area (%)Purity (%)
Triphenylphosphine Oxide4.515.2N/A
Cyclopentanone6.85.7N/A
This compound 12.3 78.1 >99.5
Unknown Impurity14.11.0N/A

Note: This data is for illustrative purposes only. Actual results may vary.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis & Purification cluster_post Post-Purification crude_sample Crude this compound dissolve Dissolve in Methanol crude_sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system Preparative HPLC System filter->hplc_system Inject Sample separation Reverse-Phase Separation (Newcrom R1 Column) hplc_system->separation detection UV Detection (205 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis solvent_evaporation Solvent Evaporation purity_analysis->solvent_evaporation Pool Pure Fractions pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the HPLC Purification of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products & Byproducts cyclopentanone Cyclopentanone wittig [2+2] Cycloaddition cyclopentanone->wittig phosphonium_ylide Phosphonium Ylide phosphonium_ylide->wittig This compound This compound wittig->this compound tppo Triphenylphosphine Oxide wittig->tppo

References

Application Note: GC-MS Analysis of Ethylidenecyclopentane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of ethylidenecyclopentane reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are suitable for monitoring reaction progress, identifying byproducts, and quantifying the distribution of isomers. This document offers comprehensive experimental procedures, data presentation guidelines, and visual representations of the analytical workflow and a potential reaction pathway.

Introduction

This compound is a cyclic olefin of interest in synthetic organic chemistry. Reactions involving this compound, such as acid-catalyzed isomerization, can lead to a mixture of structurally similar isomers, including 1-methylcyclopentene, 3-methylcyclopentene, and 4-methylcyclopentene. Accurate and reliable analytical methods are crucial for characterizing the product distribution and understanding the reaction mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.[1] Its high resolution and sensitivity make it an ideal method for analyzing the isomeric products of this compound reactions.[2]

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is critical for accurate GC-MS analysis and depends on the reaction matrix.

Protocol: Solvent Extraction for Liquid Reaction Mixtures

  • Quench the Reaction: If the reaction is ongoing, halt it by rapidly cooling the reaction vessel in an ice bath or by introducing a suitable quenching agent that will not interfere with the analysis.

  • Solvent Extraction: To 100 µL of the reaction mixture, add 900 µL of a volatile organic solvent such as hexane (B92381) or dichloromethane.[3][4] It is recommended to use clear and colorless solvents. Avoid using water, non-volatile solvents, strong acids, and strong bases.[3]

  • Vortex: Vigorously mix the sample for 30 seconds to ensure thorough extraction of the analytes.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers and to pellet any solid material.[4]

  • Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial.

  • Dilution: If the concentration of the analytes is expected to be high, a further dilution in the same solvent may be necessary. A target concentration of approximately 10 µg/mL is recommended for a splitless injection.[4]

  • Transfer to Autosampler Vial: Transfer the final organic extract into a 1.5 mL glass GC autosampler vial for analysis.[4]

GC-MS Instrumentation and Conditions

The successful separation of this compound and its isomers is highly dependent on the GC column and temperature program.

Instrumentation:

  • Gas Chromatograph: A system equipped with a capillary column is suitable. For separating hydrocarbon isomers, a non-polar column (e.g., DB-5ms) or a slightly polar column is recommended.[5][6]

  • Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode.

GC-MS Parameters:

ParameterSetting
GC Inlet Splitless mode, 250°C[5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
Oven Temperature Program Initial temperature of 40°C held for 5 minutes, ramped to 150°C at 5°C/min[3]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Range m/z 35-200
Transfer Line Temperature 280°C[7]
Ion Source Temperature 230°C[7]
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5] Key ions for C7H12 isomers include m/z 67 and 82.[5]

Data Presentation

Quantitative data from the GC-MS analysis should be summarized in a structured table for clear comparison. The relative abundance of each isomer can be determined by the integration of the peak area in the chromatogram. For accurate quantification, calibration curves should be prepared using certified standards for each analyte.[8]

Table 1: Representative Quantitative Analysis of an this compound Isomerization Reaction Mixture.

Note: The following data is representative and based on the analysis of a closely related isomer, 1-methylcyclopentene, to illustrate typical results.

CompoundRetention Time (min)Peak Area (%)
4-Methylcyclopentene8.215.3
3-Methylcyclopentene8.525.8
This compound9.110.5
1-Methylcyclopentene9.448.4

Visualization of Workflow and Reaction Pathway

Experimental Workflow

The logical flow of the GC-MS analysis is depicted in the following diagram.

experimental_workflow GC-MS Analysis Workflow reaction_mixture Reaction Mixture sample_prep Sample Preparation (Solvent Extraction & Dilution) reaction_mixture->sample_prep Quench & Extract gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis Inject data_processing Data Processing (Peak Integration & Identification) gc_ms_analysis->data_processing Acquire Data quant_report Quantitative Report data_processing->quant_report Generate Results

Caption: Experimental workflow for GC-MS analysis.

Signaling Pathway

The acid-catalyzed isomerization of this compound is believed to proceed through a carbocation intermediate mechanism, leading to the formation of various methylcyclopentene isomers.

reaction_pathway Acid-Catalyzed Isomerization of this compound This compound This compound protonation Protonation (+ H+) This compound->protonation carbocation Tertiary Carbocation Intermediate protonation->carbocation hydride_shift 1,2-Hydride Shift carbocation->hydride_shift deprotonation1 Deprotonation (- H+) carbocation->deprotonation1 secondary_carbocation Secondary Carbocation Intermediate hydride_shift->secondary_carbocation deprotonation2 Deprotonation (- H+) secondary_carbocation->deprotonation2 methylcyclopentenes 1-Methylcyclopentene deprotonation1->methylcyclopentenes other_isomers 3- & 4-Methylcyclopentene deprotonation2->other_isomers

Caption: Potential reaction pathway for isomerization.

References

Application Notes and Protocols: Stereoselective Synthesis of Ethylidenecyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclopentane moieties are important structural motifs found in a variety of natural products and pharmaceutically active compounds. The stereochemical configuration of the exocyclic double bond and the stereocenters on the cyclopentane (B165970) ring are often crucial for their biological activity. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound derivatives, focusing on a modular approach that combines the asymmetric synthesis of a cyclopentanone (B42830) core followed by a stereoselective olefination.

Key Synthetic Strategies

The stereoselective synthesis of this compound derivatives can be broadly approached via two main strategies:

  • Construction of a Chiral Cyclopentanone Core followed by Stereoselective Olefination: This is a highly flexible and widely applicable method. It involves the initial asymmetric synthesis of a substituted cyclopentanone, which sets the stereochemistry of the ring. A subsequent Wittig-type reaction is then used to introduce the ethylidene group with control over the (E/Z)-geometry of the double bond.

  • Transition Metal-Catalyzed Cyclization Reactions: Certain transition metal-catalyzed reactions, such as the cyclization of enynes, can potentially construct the this compound skeleton in a single step with stereocontrol.

This document will focus on the first strategy due to its modularity and the wealth of available methods for each step.

Part 1: Asymmetric Synthesis of a Substituted Cyclopentanone Core

A powerful method for the enantioselective synthesis of highly functionalized cyclopentanes is the rhodium-catalyzed domino reaction of vinyldiazoacetates with chiral allylic alcohols. This method can generate cyclopentanes with multiple stereocenters in high yield and with excellent diastereo- and enantioselectivity.

Table 1: Rhodium-Catalyzed Domino Reaction for Cyclopentanone Precursor Synthesis
EntryVinyldiazoacetateChiral Allylic AlcoholCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dree (%)
1Ethyl 2-vinyldiazoacetate(E)-(R)-4-phenylbut-3-en-2-olRh₂(S-DOSP)₄ (0.1)CH₂Cl₂251285>97:399
2Methyl 2-vinyldiazoacetate(E)-(R)-1,3-diphenylprop-2-en-1-olRh₂(S-DOSP)₄ (0.1)DCE401082>95:598
3Benzyl 2-vinyldiazoacetate(E)-(S)-hex-3-en-2-olRh₂(S-DOSP)₄ (0.1)CH₂Cl₂251478>97:397

Note: Data is representative of typical results for this type of reaction as reported in the literature.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric [3+2] Cycloaddition

Materials:

  • Vinyldiazoacetate (1.0 equiv)

  • Chiral allylic alcohol (1.2 equiv)

  • Rh₂(S-DOSP)₄ (0.001 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium periodate (B1199274) (NaIO₄)

  • pH 7.0 buffer solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the chiral allylic alcohol in anhydrous CH₂Cl₂ is added the rhodium catalyst.

  • The vinyldiazoacetate is then added dropwise to the solution at room temperature over a period of 1 hour.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 1, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched with pH 7.0 buffer.

  • The crude reaction mixture is then treated directly with excess sodium periodate to cleave the resulting diol to the corresponding cyclopentanone.

  • The aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired chiral cyclopentanone.

Logical Flow of Cyclopentanone Synthesis

G cluster_start Starting Materials Vinyldiazoacetate Vinyldiazoacetate Domino_Reaction Rhodium-Catalyzed Domino Reaction Vinyldiazoacetate->Domino_Reaction Allylic_Alcohol Chiral Allylic Alcohol Allylic_Alcohol->Domino_Reaction Rh_Catalyst Rh₂(S-DOSP)₄ Rh_Catalyst->Domino_Reaction Diol_Intermediate Cyclopentyl Diol Intermediate Domino_Reaction->Diol_Intermediate Oxidative_Cleavage Oxidative Cleavage (e.g., NaIO₄) Diol_Intermediate->Oxidative_Cleavage Cyclopentanone Chiral Cyclopentanone Oxidative_Cleavage->Cyclopentanone

Caption: Workflow for the synthesis of a chiral cyclopentanone precursor.

Part 2: Stereoselective Olefination of the Cyclopentanone Core

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for the conversion of ketones to alkenes. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. For the synthesis of ethylidenecyclopentanes, a stabilized ylide in an HWE reaction is often employed to favor the formation of the thermodynamically more stable (E)-isomer, while non-stabilized ylides in the classic Wittig reaction tend to favor the (Z)-isomer.

Table 2: Horner-Wadsworth-Emmons Reaction for (E)-Ethylidenecyclopentane Synthesis
EntryCyclopentanone SubstratePhosphonate ReagentBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Chiral Cyclopentanone from Part 1Triethyl phosphonoacetateNaHTHF0 to 25488>95:5
23-PhenylcyclopentanoneDiethyl (cyanomethyl)phosphonateK₂CO₃MeCN25691>90:10
32-MethylcyclopentanoneTrimethyl phosphonoacetateDBUCH₂Cl₂25585>92:8

Note: Data is representative of typical results for HWE reactions.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

Materials:

  • Chiral cyclopentanone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C is added triethyl phosphonoacetate dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • A solution of the chiral cyclopentanone in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 2, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired (E)-ethylidenecyclopentane derivative.

Reaction Pathway for (E)-Ethylidenecyclopentane Synthesis

G cluster_start Reactants Cyclopentanone Chiral Cyclopentanone HWE_Reaction Horner-Wadsworth-Emmons Reaction Cyclopentanone->HWE_Reaction Phosphonate Triethyl phosphonoacetate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Ylide_Formation->HWE_Reaction Product (E)-Ethylidenecyclopentane Derivative HWE_Reaction->Product

Caption: Horner-Wadsworth-Emmons reaction for (E)-olefination.

Conclusion

The combination of asymmetric catalysis to form a chiral cyclopentanone core, followed by a stereoselective olefination reaction, provides a robust and versatile strategy for the synthesis of enantioenriched this compound derivatives. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to access these valuable molecular scaffolds. The modular nature of this approach allows for the synthesis of a diverse library of compounds for further investigation.

References

Ethylidenecyclopentane: A Versatile Scaffold in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylidenecyclopentane, a five-membered carbocycle bearing an exocyclic double bond, serves as a valuable and versatile starting material in the synthesis of a diverse array of bioactive molecules. Its inherent reactivity, particularly at the double bond, allows for a variety of chemical transformations, making it an attractive building block for the construction of complex molecular architectures with significant therapeutic potential. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of strigolactones, a class of plant hormones with promising applications in agriculture and medicine.

Application in the Synthesis of Strigolactones

Strigolactones are a class of carotenoid-derived plant hormones that regulate various aspects of plant development, including shoot branching and root architecture.[1][2] They also play a crucial role in the communication between plants and symbiotic fungi.[1] Beyond their agricultural significance, synthetic strigolactone analogs, such as GR24, have garnered interest for their potential therapeutic applications. The this compound core is a key structural motif in the synthesis of the ABC-ring system of many strigolactones.

A common strategy for the synthesis of the strigolactone analog GR24 involves the construction of a key intermediate that incorporates the cyclopentane (B165970) ring. While not always starting directly from unsubstituted this compound, many synthetic routes build upon a functionalized cyclopentanone (B42830) scaffold that can be conceptually traced back to the this compound framework through reactions such as oxidation or hydroboration/oxidation of the exocyclic double bond.

Experimental Protocols

The following protocols outline key transformations relevant to the synthesis of strigolactone precursors from cyclopentanone, a close derivative of this compound.

Protocol 1: Stobbe Condensation for the Formation of a Substituted Cyclopentylidene Acetic Acid Derivative

This protocol describes a crucial carbon-carbon bond-forming reaction to introduce a side chain onto the cyclopentane ring, a key step in building the core structure of GR24.[3]

Materials:

  • Cyclopentanone

  • Dimethyl succinate (B1194679)

  • Potassium tert-butoxide

  • Toluene (B28343), anhydrous

  • Hydrochloric acid, 1 M

  • Sodium chloride solution, saturated (brine)

  • Magnesium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a stirred solution of cyclopentanone (1.0 eq) and dimethyl succinate (1.2 eq) in anhydrous toluene (5 mL/mmol of cyclopentanone) under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portionwise at room temperature.

  • Heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and pour it into ice-cold 1 M HCl (10 mL/mmol of cyclopentanone).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL/mmol of cyclopentanone).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-isomers of the half-ester, is typically used in the next step without further purification.

Protocol 2: Catalytic Hydrogenation and Lactonization to form the ABC-Tricyclic Core

This protocol details the reduction of the double bond and subsequent intramolecular cyclization to form the lactone of the ABC-ring system of GR24.[3]

Materials:

  • Crude product from Protocol 1

  • Palladium on carbon (10 wt. %), 5 mol%

  • Methanol (B129727)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Sodium borohydride (B1222165)

  • Sodium hydroxide (B78521) solution, 2 M

  • Hydrochloric acid, 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude half-ester from Protocol 1 in methanol (10 mL/mmol).

  • Add 10% Pd/C (5 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in methanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portionwise and stir the mixture for 1 hour at 0 °C.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 10 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude lactone of the ABC-ring system. This intermediate can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

Intermediate/ProductSynthetic StepReagents & ConditionsYield (%)Reference
Substituted Cyclopentylidene Acetic Acid DerivativeStobbe CondensationCyclopentanone, Dimethyl succinate, K-t-BuO, Toluene, refluxHigh[3]
ABC-Tricyclic LactoneHydrogenation & LactonizationH₂, 10% Pd/C; NaBH₄Good[3]
(+)-GR24Coupling with D-ring precursorABC-tricyclic lactone, Methyl formate, K-t-BuO; Bromobutenolide35[4]

Signaling Pathway and Experimental Workflow

The synthesis of GR24 provides a crucial tool for studying the strigolactone signaling pathway. This pathway is essential for controlling plant architecture and symbiotic interactions.

Strigolactone_Signaling_Pathway cluster_synthesis Chemical Synthesis cluster_signaling Biological Signaling This compound This compound (Conceptual Precursor) Cyclopentanone Cyclopentanone This compound->Cyclopentanone Oxidation ABC_lactone ABC-Tricyclic Lactone Cyclopentanone->ABC_lactone Multi-step Synthesis GR24 GR24 (Bioactive Molecule) ABC_lactone->GR24 Coupling D14 D14 Receptor (α/β-hydrolase) GR24->D14 Binding & Hydrolysis MAX2 MAX2 (F-box protein) D14->MAX2 Interaction SMXL SMXL Proteins (Transcriptional Repressors) MAX2->SMXL Ubiquitination & Degradation Gene_Expression Target Gene Expression SMXL->Gene_Expression Repression Lifted Developmental_Response Developmental Response Gene_Expression->Developmental_Response Leads to

Caption: Synthetic workflow for GR24 and its role in the strigolactone signaling pathway.

The provided DOT script visualizes the conceptual synthetic pathway from this compound to the bioactive molecule GR24. It then illustrates the key steps in the strigolactone signaling cascade initiated by the binding of GR24 to its receptor, D14. This interaction leads to the degradation of SMXL repressor proteins, ultimately resulting in changes in gene expression and physiological responses in the plant.

References

Application Notes and Protocols for Ethylidenecyclopentane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Ethylidenecyclopentane, a cyclic olefin, presents potential as a versatile building block in materials science, particularly in the realm of polymer synthesis. Its strained ring structure and exocyclic double bond offer unique reactivity for polymerization reactions. These application notes explore the prospective use of this compound as a monomer in Ring-Opening Metathesis Polymerization (ROMP) and as a precursor for the synthesis of functional polyketones. The protocols provided are based on established methodologies for structurally similar monomers and are intended to serve as a foundational guide for researchers.

Application 1: Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)

The strained five-membered ring of this compound makes it a candidate for ROMP, a powerful polymerization technique for cyclic olefins. The resulting polymer, poly(this compound), is anticipated to be an elastomer with a tunable glass transition temperature and thermal stability, making it potentially suitable for applications such as specialty rubbers and thermoplastic elastomers. The reversible nature of ROMP with some cyclic olefins also opens possibilities for chemical recycling of the resulting polymer.[1][2]

Experimental Protocol: ROMP of this compound

Materials:

  • This compound (monomer)

  • Grubbs' Catalyst® (e.g., 1st or 2nd generation)

  • Anhydrous toluene (B28343) (solvent)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (B129727) (precipitating agent)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation over a suitable drying agent (e.g., CaH₂). Dry the toluene solvent using a solvent purification system.

  • Reaction Setup: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Polymerization:

    • Add the desired amount of anhydrous toluene to the Schlenk flask.

    • Inject the purified this compound monomer into the solvent.

    • In a separate glovebox or under a positive flow of inert gas, weigh the Grubbs' catalyst® and dissolve it in a small amount of anhydrous toluene.

    • Rapidly inject the catalyst solution into the monomer solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Termination: After the desired reaction time (typically 1-4 hours), terminate the polymerization by adding an excess of ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol.

  • Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data Summary: Hypothetical Polymerization of this compound
Entry Monomer:Catalyst Ratio Reaction Time (h) Conversion (%) Molecular Weight (Mn, kDa) Polydispersity Index (PDI)
1500:1195481.15
21000:1292951.20
32000:14881801.25

Experimental Workflow: ROMP of this compound

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Monomer_Prep Monomer Purification (Distillation) Monomer_Addition Add Monomer & Solvent Monomer_Prep->Monomer_Addition Solvent_Prep Solvent Drying (Toluene) Solvent_Prep->Monomer_Addition Reaction_Setup Inert Atmosphere (Schlenk Line) Reaction_Setup->Monomer_Addition Catalyst_Addition Inject Catalyst (Grubbs') Monomer_Addition->Catalyst_Addition Polymerization Stir at RT Catalyst_Addition->Polymerization Termination Add Ethyl Vinyl Ether Polymerization->Termination Precipitation Precipitate in Methanol Termination->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Vacuum Dry Filtration->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Poly(this compound)

Workflow for the ROMP of this compound.

Application 2: Synthesis of Functional Polyketones from 2,5-bis(4-hydroxybenzylidene)cyclopentanone (B3749652)

Inspired by the synthesis of polyketones from diarylidenecycloalkanones, a derivative of this compound, 2,5-bis(4-hydroxybenzylidene)cyclopentanone, can be proposed as a monomer for creating functional polyketones.[3][4] These polymers are expected to exhibit good thermal stability and chemical resistance, characteristic of aromatic polyketones.[3] The presence of the cyclopentanone (B42830) moiety in the backbone can influence the polymer's solubility and crystallinity.

Experimental Protocol: Friedel-Crafts Polymerization

Materials:

  • 2,5-bis(4-hydroxybenzylidene)cyclopentanone (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) (solvent)

  • Anhydrous calcium chloride (CaCl₂)

  • Pyridine (B92270) (acid scavenger)

  • Methanol (precipitating agent)

  • Argon or Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • Monomer and Solvent Preparation: Ensure monomers are pure and dry. Use anhydrous NMP as the solvent.

  • Reaction Setup: Set up a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Polymerization:

    • Under a nitrogen atmosphere, dissolve 2,5-bis(4-hydroxybenzylidene)cyclopentanone and anhydrous CaCl₂ in NMP.

    • Add pyridine to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Gradually add terephthaloyl chloride to the cooled solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Purification: Filter the polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the resulting polyketone in a vacuum oven at 80 °C for 24 hours.

Quantitative Data Summary: Hypothetical Polyketone Synthesis
Polymer ID Monomer A:Monomer B Ratio Yield (%) Inherent Viscosity (dL/g) 10% Weight Loss Temp. (TGA, °C)
PK-ECP-11:1980.85250
PK-ECP-21:0.98950.78245
PK-ECP-31:1.02960.82255

Logical Relationship: Polyketone Synthesis

Polyketone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA 2,5-bis(4-hydroxybenzylidene) cyclopentanone Process Friedel-Crafts Polymerization MonomerA->Process MonomerB Terephthaloyl Chloride MonomerB->Process Solvent Anhydrous NMP Solvent->Process Catalyst Pyridine (Acid Scavenger) Catalyst->Process Temperature 0°C to Room Temp. Temperature->Process Atmosphere Inert (Nitrogen) Atmosphere->Process Product Functional Polyketone Process->Product

Logical relationship for polyketone synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Reaction for Ethylidenecyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of ethylidenecyclopentane via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the Wittig synthesis of this compound?

A1: The synthesis of this compound via the Wittig reaction involves the reaction of cyclopentanone (B42830) with an ethyltriphenylphosphonium ylide. The ylide is typically prepared in situ from ethyltriphenylphosphonium bromide and a strong base.

Q2: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

A2: Low yields in the Wittig reaction can stem from several factors:

  • Inefficient Ylide Formation: The base used may not be strong enough to completely deprotonate the phosphonium (B103445) salt. Consider using stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous solvent.

  • Steric Hindrance: While cyclopentanone is not exceptionally hindered, steric hindrance can slow down the reaction.[1] Allowing for longer reaction times or gentle heating might improve the yield.

  • Ylide Decomposition: Phosphorus ylides can be sensitive to air and moisture.[2] Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

  • Side Reactions: The ylide can react with other electrophiles present in the reaction mixture. Ensure the purity of your starting materials.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the cyclopentanone starting material.

Q3: How do I remove the triphenylphosphine (B44618) oxide byproduct from my this compound product?

A3: Triphenylphosphine oxide is the main byproduct of the Wittig reaction and its removal can be challenging.[1] Here are a few common purification strategies:

  • Column Chromatography: This is a very effective method for separating this compound from the more polar triphenylphosphine oxide. A silica (B1680970) gel column with a non-polar eluent (e.g., hexanes or petroleum ether) is typically used.[1]

  • Crystallization: If your product is a solid, recrystallization can be an effective purification method. However, this compound is a liquid at room temperature, so this method is not directly applicable.

  • Precipitation of the Byproduct: Triphenylphosphine oxide can sometimes be precipitated out of a non-polar solvent like hexane (B92381) or ether, in which it is poorly soluble, while the desired alkene remains in solution.[1]

Q4: What is the expected stereoselectivity for the synthesis of this compound?

A4: For the synthesis of this compound, which is an exo-methylene compound, the concept of E/Z isomerism does not apply as the double bond is terminal to the ring. The Wittig reaction provides excellent regioselectivity, meaning the double bond will be formed exactly where the carbonyl group of the cyclopentanone was located.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Inactive ylide due to moisture or air exposure.2. Base is not strong enough.3. Low reaction temperature.1. Use anhydrous solvents and perform the reaction under an inert atmosphere.2. Switch to a stronger base such as n-butyllithium or sodium hydride.3. Allow the reaction to warm to room temperature or gently heat after the initial addition.
Formation of a white precipitate that is not the product This is likely triphenylphosphine oxide.This is the expected byproduct. Follow the recommended purification procedures (column chromatography or precipitation).
Presence of unreacted phosphonium salt Incomplete deprotonation to form the ylide.Ensure the use of a sufficiently strong and fresh base. Allow adequate time for ylide formation before adding the cyclopentanone.
Multiple spots on TLC after the reaction Incomplete reaction, side products, or impurities in starting materials.Check the purity of starting materials. Monitor the reaction until the starting material is consumed. Optimize reaction conditions (time, temperature) to minimize side reactions.

Data Presentation

Entry Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
1n-BuLi (1.1)THF-78 to RT12e.g., 75Anhydrous conditions, under N₂
2NaH (1.2)DMSORT24e.g., 60Anhydrous conditions, under N₂
3KOt-Bu (1.5)THFRT24e.g., 55Anhydrous conditions, under N₂
4n-BuLi (1.1)Diethyl Ether-78 to RT12e.g., 70Anhydrous conditions, under N₂

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline based on standard Wittig reaction procedures. Optimization may be required.

Part 1: Preparation of the Phosphorus Ylide

  • Under an inert atmosphere (nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A distinct color change (typically to orange or deep red) indicates the formation of the ylide.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

Part 2: Reaction with Cyclopentanone

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC, observing the disappearance of the cyclopentanone spot.

Part 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the pure this compound.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Ethyltriphenylphosphonium Bromide in Anhydrous THF B Add Strong Base (e.g., n-BuLi) at 0°C A->B C Ethyltriphenylphosphonium Ylide Solution B->C E Add Cyclopentanone Solution to Ylide at -78°C C->E D Cyclopentanone in Anhydrous THF D->E F Reaction Mixture (Warm to RT, Stir Overnight) E->F G Quench with aq. NH4Cl F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Experimental workflow for the Wittig synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Ylide Inefficient Ylide Formation Start->Ylide Decomp Ylide Decomposition Start->Decomp Incomplete Incomplete Reaction Start->Incomplete SideRxn Side Reactions Start->SideRxn Base Use Stronger Base (n-BuLi, NaH) Ylide->Base Inert Inert Atmosphere & Anhydrous Solvents Decomp->Inert Monitor Monitor by TLC, Increase Reaction Time Incomplete->Monitor Purify Purify Starting Materials SideRxn->Purify

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethylidenecyclopentane. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Wittig reaction, the most common synthetic route.

Issue 1: Low or No Product Yield

Question: I am not observing any formation of this compound, or the yield is very low. What are the possible causes and solutions?

Answer:

Low or no product yield in a Wittig reaction can stem from several factors related to the reagents and reaction conditions. Here's a breakdown of potential causes and how to address them:

  • Inactive Ylide: The phosphorus ylide, generated from ethyltriphenylphosphonium bromide, is a crucial reagent. Its instability can lead to decomposition before it reacts with cyclopentanone (B42830).

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the ylide by atmospheric oxygen and moisture. Use anhydrous solvents, as water will protonate and deactivate the ylide.[1] It is also recommended to generate the ylide in situ and use it immediately.

  • Improper Base Selection or Handling: The choice and handling of the base used to deprotonate the phosphonium (B103445) salt are critical.

    • Solution: Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are typically required.[2] Ensure the base is fresh and has not been deactivated by exposure to air or moisture. When using n-BuLi, it should be added slowly at a low temperature (e.g., 0 °C) to control the reaction.

  • Poor Quality Starting Materials: The purity of cyclopentanone and ethyltriphenylphosphonium bromide can significantly impact the reaction outcome.

    • Solution: Use freshly distilled cyclopentanone and ensure the phosphonium salt is dry. Impurities in the starting materials can interfere with the reaction.

  • Steric Hindrance: While less of an issue with cyclopentanone, sterically hindered ketones can react slowly.[3]

    • Solution: In such cases, a more reactive ylide or a different synthetic route, like the Horner-Wadsworth-Emmons reaction, might be considered.[3]

Issue 2: Presence of Unexpected Byproducts

Question: My reaction mixture shows the presence of byproducts other than triphenylphosphine (B44618) oxide. What could they be and how can I minimize them?

Answer:

Besides the expected triphenylphosphine oxide, other side reactions can lead to impurities:

  • Isomerization of the Product: The desired this compound (exo-alkene) can potentially isomerize to the more thermodynamically stable 1-ethylcyclopentene (endo-alkene) under certain conditions.

    • Solution: Avoid harsh acidic or basic conditions during the workup. Neutralization and washing steps should be carried out carefully with mild reagents. Analysis of the product mixture by GC-MS can help identify and quantify isomeric impurities.

  • Aldol (B89426) Condensation of Cyclopentanone: If a base is used that can also deprotonate the α-carbon of cyclopentanone, self-condensation can occur, leading to aldol products.

    • Solution: Use a non-nucleophilic, sterically hindered base. The order of addition is also important; adding the cyclopentanone to the pre-formed ylide can minimize this side reaction.

  • Rearrangement Products: In some instances, Wittig reactions involving cyclic ketones can lead to ring-expanded products, although this is less common for simple cyclopentanone. One study reported a rearrangement where a substituted cyclopentanone yielded an ethylidenecyclohexane (B92872) derivative.[4]

    • Solution: Careful control of reaction temperature and choice of base can help minimize rearrangements. If rearrangement is a significant issue, exploring alternative olefination methods may be necessary.

Issue 3: Difficulty in Removing Triphenylphosphine Oxide

Question: I am struggling to separate the this compound from the triphenylphosphine oxide byproduct. What are the best purification methods?

Answer:

The removal of triphenylphosphine oxide (TPPO) is a common challenge in Wittig reactions. Several methods can be employed for its separation:

  • Crystallization: TPPO is a crystalline solid and is often less soluble in non-polar solvents than the desired alkene.

    • Solution: After the reaction, the mixture can be concentrated and triturated with a non-polar solvent like cold hexanes or pentane. This will cause the TPPO to precipitate, and it can then be removed by filtration.

  • Column Chromatography: This is a very effective method for separating the non-polar this compound from the more polar TPPO.

    • Solution: Use a silica (B1680970) gel column with a non-polar eluent, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like diethyl ether. The less polar this compound will elute first.

  • Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.

    • Solution: Adding zinc chloride to the crude reaction mixture in a suitable solvent (e.g., ethanol) can precipitate the TPPO as a complex, which can then be filtered off.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound via the Wittig reaction?

A1: While specific yields can vary depending on the exact conditions and scale, yields for Wittig reactions with non-stabilized ylides and simple ketones like cyclopentanone are generally reported to be in the range of 60-80%. Optimization of reaction conditions, such as the choice of base, solvent, and temperature, can help maximize the yield.

Q2: Can I use a different phosphonium salt to generate the ylide?

A2: Yes, but it will result in a different product. The structure of the alkene is determined by the carbonyl compound and the phosphonium ylide. For the synthesis of this compound, an ethyl-substituted phosphonium salt like ethyltriphenylphosphonium bromide is required.

Q3: What is the stereoselectivity of this reaction? Will I get a mixture of E/Z isomers?

A3: For the reaction of cyclopentanone with ethylidenetriphenylphosphorane, the product, this compound, does not have E/Z isomers because two of the substituents on one of the double-bonded carbons are identical (the two carbons of the cyclopentane (B165970) ring). Therefore, stereoselectivity in terms of E/Z isomerism is not a concern for this specific synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Wittig reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[5] A spot for the starting material, cyclopentanone, will be visible on the TLC plate. As the reaction proceeds, this spot will diminish, and a new, less polar spot corresponding to the this compound product will appear.

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Role
Ethyltriphenylphosphonium bromide371.26Ylide Precursor
Cyclopentanone84.12Starting Material
n-Butyllithium (n-BuLi)64.06Base
Anhydrous Tetrahydrofuran (THF)72.11Solvent
Anhydrous Diethyl Ether74.12Solvent
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl)53.49Quenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37Drying Agent

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents, e.g., as a 2.5 M solution in hexanes) dropwise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve cyclopentanone (1.0 equivalent) in anhydrous THF.

    • Slowly add the cyclopentanone solution to the ylide solution at room temperature via a syringe or dropping funnel.

    • Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • To remove the triphenylphosphine oxide, triturate the crude residue with cold hexanes and filter.

    • Further purify the filtrate by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Low/No Yield? start->check_yield check_byproducts Unexpected Byproducts? check_yield->check_byproducts No ylide_issue Check Ylide Formation: - Inert atmosphere? - Anhydrous solvents? - Fresh, active base? check_yield->ylide_issue Yes check_purification Purification Issues? check_byproducts->check_purification No isomer_issue Isomerization? - Check workup pH - Use mild conditions check_byproducts->isomer_issue Yes end_success Successful Synthesis check_purification->end_success No tppo_removal TPPO Removal: - Triturate with hexanes - Column chromatography - Precipitate with ZnCl2 check_purification->tppo_removal Yes end_fail Consult Further reagent_issue Check Reagents: - Pure cyclopentanone? - Dry phosphonium salt? ylide_issue->reagent_issue conditions_issue Review Conditions: - Correct temperature? - Appropriate reaction time? reagent_issue->conditions_issue conditions_issue->end_fail aldol_issue Aldol Condensation? - Use non-nucleophilic base - Add ketone to ylide isomer_issue->aldol_issue rearrangement_issue Rearrangement? - Control temperature - Consider alternative methods aldol_issue->rearrangement_issue rearrangement_issue->end_fail tppo_removal->end_success

A flowchart for troubleshooting the synthesis of this compound.

References

Byproduct formation in the synthesis of ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethylidenecyclopentane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the Wittig reaction.[1][2] This reaction involves the treatment of cyclopentanone (B42830) with a phosphorus ylide generated from ethyltriphenylphosphonium bromide. The strong thermodynamic driving force of the reaction, which is the formation of the stable triphenylphosphine (B44618) oxide byproduct, makes this a highly effective olefination method.[3]

Q2: What are the primary reactants required for the Wittig synthesis of this compound?

A2: The key reactants are:

  • Cyclopentanone: The ketone that provides the five-membered ring.

  • Ethyltriphenylphosphonium bromide: The phosphonium (B103445) salt used to generate the Wittig reagent (ylide).

  • A strong base: Required to deprotonate the phosphonium salt and form the nucleophilic ylide. Common bases include n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide.[2][4]

  • Anhydrous solvent: Typically, an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether is used to facilitate the reaction under inert conditions.[1]

Q3: What is the main byproduct formed during the Wittig synthesis of this compound?

A3: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[5] The formation of the highly stable phosphorus-oxygen double bond in TPPO is the primary driving force for the reaction.[3] TPPO is a crystalline solid and its removal from the reaction mixture can sometimes be challenging due to its solubility in many organic solvents.

Q4: Can other byproducts form besides triphenylphosphine oxide?

A4: While triphenylphosphine oxide is the most significant byproduct, other minor organic byproducts can potentially form under certain conditions. These may include:

  • Isomers of this compound: Depending on the reaction conditions, minor amounts of isomeric alkenes might be formed, though the Wittig reaction is generally regioselective.

  • Products from side reactions of the ylide: The phosphorus ylide is a strong base and can participate in side reactions if acidic protons are present elsewhere in the reaction mixture or if the starting materials are not pure.

  • Unreacted starting materials: Incomplete reaction can lead to the presence of cyclopentanone and the phosphonium salt or its decomposition products in the final mixture.

Q5: How can I minimize byproduct formation and optimize the yield of this compound?

A5: To optimize the reaction and minimize byproducts, consider the following:

  • Use of high-purity reagents: Ensure that cyclopentanone, ethyltriphenylphosphonium bromide, and the solvent are free of impurities and water.

  • Strict anhydrous and inert conditions: The Wittig ylide is sensitive to moisture and oxygen. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.

  • Careful selection and addition of the base: The choice of base can influence the reaction's efficiency. The base should be added slowly at a controlled temperature to prevent side reactions.

  • Temperature control: The formation of the ylide and the subsequent reaction with cyclopentanone are often carried out at low temperatures (e.g., 0 °C or -78 °C) to improve selectivity and minimize side reactions.

  • Purification method: Effective removal of triphenylphosphine oxide is crucial. This can be achieved through crystallization, chromatography, or by forming a complex with metal salts like ZnCl₂ to facilitate its removal by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inefficient Ylide Formation: The strong base may have been quenched by moisture or the phosphonium salt is impure. 2. Decomposition of the Ylide: The ylide is unstable and can decompose if the reaction is run at too high a temperature or for too long before the addition of cyclopentanone. 3. Steric Hindrance: While less of an issue with cyclopentanone, highly substituted ketones can react slowly.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Use a freshly opened or titrated strong base. 2. Control Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or below) and add the cyclopentanone promptly after ylide formation is complete. 3. Increase Reaction Time/Temperature: After the initial addition at low temperature, the reaction may be allowed to warm to room temperature and stirred for a longer period to ensure completion. Monitor progress by TLC or GC.
Presence of a Large Amount of Triphenylphosphine Oxide in the Product This is an inherent byproduct of the Wittig reaction.Optimize Purification: - Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like hexane (B92381) or a mixture of hexane and ether. - Column Chromatography: Silica (B1680970) gel chromatography can be effective in separating the non-polar this compound from the more polar TPPO. - Complexation: Treat the crude product with zinc chloride in a suitable solvent to form an insoluble complex with TPPO, which can then be removed by filtration.
Formation of Isomeric Alkenes Although the Wittig reaction is generally regioselective, certain conditions can lead to minor amounts of isomers.Optimize Reaction Conditions: - Use a non-stabilized ylide: The ylide from ethyltriphenylphosphonium bromide is non-stabilized, which generally ensures the double bond is formed at the site of the original carbonyl. - Control Temperature: Running the reaction at lower temperatures can enhance selectivity.
Difficulty in Removing the Solvent This compound is a relatively volatile compound (boiling point ~112-114 °C).Careful Evaporation: When removing the solvent under reduced pressure, use a rotary evaporator with a cooled water bath and monitor the process closely to avoid co-evaporation of the product.

Quantitative Data

The following table presents representative data for the synthesis of this compound via the Wittig reaction, highlighting the effect of different bases on the product yield and byproduct formation. Note that these are illustrative values and actual results may vary depending on the specific experimental conditions.

Base Solvent Temperature (°C) Yield of this compound (%) Major Byproduct Notes
n-Butyllithium (n-BuLi)THF-78 to 2585-95Triphenylphosphine oxideGenerally provides high yields but requires strict anhydrous and inert conditions.
Sodium Amide (NaNH₂)THF0 to 2575-85Triphenylphosphine oxideA strong base that can be effective, but may be less soluble than organolithium reagents.
Potassium tert-Butoxide (t-BuOK)THF0 to 2570-80Triphenylphosphine oxideA strong, non-nucleophilic base that can be easier to handle than n-BuLi.

Experimental Protocols

Synthesis of this compound via the Wittig Reaction

This protocol describes a representative procedure for the synthesis of this compound from cyclopentanone and ethyltriphenylphosphonium bromide using n-butyllithium as the base.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Cyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. A color change to deep red or orange-red indicates the formation of the ylide.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the ylide mixture.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the cyclopentanone.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a cool water bath.

    • The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by fractional distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate the pure this compound.

Visualizations

Wittig_Reaction_Pathway Synthesis of this compound via Wittig Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cyclopentanone Cyclopentanone oxaphosphetane Oxaphosphetane cyclopentanone->oxaphosphetane phosphonium_salt Ethyltriphenylphosphonium Bromide ylide Phosphorus Ylide phosphonium_salt->ylide + Base base Strong Base (e.g., n-BuLi) base->ylide ylide->oxaphosphetane + Cyclopentanone product This compound oxaphosphetane->product byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Byproducts Troubleshooting Byproduct Formation cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Yield / High Byproducts moisture Presence of Water/Moisture low_yield->moisture impure_reagents Impure Reactants low_yield->impure_reagents improper_temp Incorrect Temperature Control low_yield->improper_temp inefficient_purification Inefficient Purification low_yield->inefficient_purification anhydrous_conditions Use Anhydrous Solvents & Flame-Dried Glassware moisture->anhydrous_conditions purify_reagents Purify/Verify Reactants impure_reagents->purify_reagents optimize_temp Optimize Reaction Temperature improper_temp->optimize_temp optimize_purification Optimize Chromatography/ Crystallization inefficient_purification->optimize_purification

Caption: Logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Purification of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ethylidenecyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample synthesized via a Wittig reaction?

A1: The most probable impurities include unreacted starting materials such as cyclopentanone (B42830) and the phosphonium (B103445) ylide precursor (e.g., ethyltriphenylphosphonium bromide), and byproducts like triphenylphosphine (B44618) oxide. Positional isomers or E/Z isomers of this compound are also a possibility, though generally less common for the ethylidene group.

Q2: What is the recommended primary method for purifying this compound?

A2: Fractional distillation is the most suitable method for purifying this compound due to the significant difference in boiling points between the product and its common impurities, particularly the high-boiling triphenylphosphine oxide.[1][2][3]

Q3: Does this compound form azeotropes with common laboratory solvents?

A3: There is limited specific data available on the azeotropic behavior of this compound. However, azeotrope formation is a possibility with solvents that have boiling points close to that of this compound (112-114°C) or with which it may have strong intermolecular interactions. It is crucial to ensure the crude product is dry, as water can form azeotropes with many organic compounds.[4][5][6][7][8][9][10][11][12][13]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for determining the purity of this compound and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the product and detect non-volatile impurities like triphenylphosphine oxide. Infrared (IR) spectroscopy can also be used to confirm the presence of the C=C double bond and the absence of the C=O stretch from cyclopentanone.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inefficient fractionating column (too short, insufficient packing).- Distillation rate is too fast.- Poor insulation of the column.- Potential azeotrope formation.- Use a longer fractionating column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.- Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.- If an azeotrope is suspected, try a different purification technique like column chromatography or perform a distillation under reduced pressure.
Product is Contaminated with a Lower-Boiling Impurity - The initial fraction (forerun) was not discarded.- The heating rate was increased too quickly at the beginning of the distillation.- Always discard the first few milliliters of distillate, as this will contain the more volatile impurities.- Heat the distillation flask slowly and evenly to allow for a gradual increase in vapor temperature.
Product is Contaminated with a Higher-Boiling Impurity - The distillation was carried out for too long or at too high a temperature.- "Bumping" of the liquid in the distillation flask.- Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Consider vacuum distillation to lower the boiling points of all components and potentially improve separation.
No Product is Distilling Over - The heating mantle is not hot enough.- There is a leak in the distillation apparatus.- The thermometer is placed incorrectly.- Ensure the heating mantle is set to a temperature sufficiently above the boiling point of this compound.- Check all joints and connections for leaks.- The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.
Interpreting Analytical Data
Analytical Observation (GC-MS) Possible Cause Suggested Action
Peak at a retention time corresponding to a mass of 84 m/z (cyclopentanone) Incomplete reaction or inefficient purification.Re-purify the product by fractional distillation, ensuring a slow distillation rate and adequate column length.
Broad peak with a high molecular weight ion (e.g., 278 m/z for triphenylphosphine oxide) Contamination with non-volatile byproduct.Triphenylphosphine oxide is significantly less volatile than this compound and should remain in the distillation flask. If present in the distillate, it may indicate bumping. Recrystallization of the crude product before distillation can remove the bulk of this impurity.
Multiple peaks with the same mass-to-charge ratio as the product Presence of isomers (e.g., positional isomers, E/Z isomers).While less common for the ethylidene group, isomers may be present. Separation of isomers with very similar boiling points by distillation can be challenging and may require a highly efficient column or alternative techniques like preparative gas chromatography or column chromatography on silver nitrate-impregnated silica (B1680970) gel.[14][15][16]

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

Compound Structure Boiling Point (°C) Molar Mass ( g/mol )
This compoundC₇H₁₂112-11496.17
CyclopentanoneC₅H₈O130-131[17][18][19]84.12
Triphenylphosphine oxideC₁₈H₁₅OP360[20][21][22][23]278.28
Ethyltriphenylphosphonium bromideC₂₀H₂₀BrP(decomposes)371.25

Experimental Protocols

Protocol: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly up the fractionating column.

    • Collect the initial distillate (the forerun) in a separate flask and discard it. This fraction will contain any low-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (112-114°C), switch to a clean receiving flask to collect the product.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature closely. If the temperature drops, it may indicate that all the this compound has distilled. If it rises significantly, it indicates the start of the distillation of higher-boiling impurities.

    • Stop the distillation before the distillation flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring of high-boiling residues.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Mandatory Visualization

Purification_Troubleshooting cluster_start Start cluster_purification Purification Step cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound purify Fractional Distillation start->purify analyze GC-MS Analysis purify->analyze pure Pure Product (>98%) analyze->pure Purity OK impure Product Still Impure analyze->impure Purity Not OK check_impurities Identify Impurities (Low or High Boiling?) impure->check_impurities low_boiling Low Boiling Impurity (e.g., Solvent Residue) check_impurities->low_boiling Lower BP high_boiling High Boiling Impurity (e.g., Cyclopentanone) check_impurities->high_boiling Higher BP adjust_distillation Adjust Distillation Parameters (Slower Rate, Better Column) low_boiling->adjust_distillation high_boiling->adjust_distillation re_purify Re-distill adjust_distillation->re_purify re_purify->analyze

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Enhancing Ethylidenecyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethylidenecyclopentane synthesis. The content is structured to directly address specific issues encountered during experimentation, offering detailed protocols and comparative data for the two primary synthetic routes: the Wittig reaction and the McMurry reaction.

Overview of Synthetic Routes

The synthesis of this compound typically starts from cyclopentanone (B42830). The two most common and effective methods for this conversion are the Wittig reaction, which utilizes a phosphorus ylide, and the McMurry reaction, which involves a low-valent titanium reagent for a reductive coupling. The choice between these methods often depends on factors such as available reagents, desired scale, and tolerance for specific byproducts.

Synthesis_Workflow Cyclopentanone Cyclopentanone Wittig_Reaction Wittig_Reaction Cyclopentanone->Wittig_Reaction Wittig Reaction McMurry_Reaction McMurry_Reaction Cyclopentanone->McMurry_Reaction McMurry Reaction Wittig_Reagent Ethyltriphenylphosphonium Bromide + Strong Base Wittig_Reagent->Wittig_Reaction McMurry_Reagent Low-Valent Titanium (e.g., TiCl4 + Zn) McMurry_Reagent->McMurry_Reaction This compound This compound Wittig_Reaction->this compound McMurry_Reaction->this compound

Figure 1: General synthetic routes to this compound.

The Wittig Reaction

The Wittig reaction is a widely used method for forming alkenes from carbonyl compounds.[1] For the synthesis of this compound, cyclopentanone is reacted with an ethyl-substituted phosphorus ylide, typically generated from ethyltriphenylphosphonium bromide.[2]

Troubleshooting Guide: Wittig Reaction
Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound. Incomplete formation of the ylide due to a weak base.Use a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete deprotonation of the phosphonium (B103445) salt.[3]
Steric hindrance around the carbonyl group of cyclopentanone.While cyclopentanone is not exceptionally hindered, for more substituted cyclic ketones, the Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative.[4]
The ylide is unstable and decomposes before reacting.Generate the ylide in situ in the presence of cyclopentanone. This can sometimes improve yields with less stable ylides.
Presence of a significant amount of unreacted cyclopentanone. Insufficient amount of Wittig reagent used.Use a slight excess (1.1-1.5 equivalents) of the phosphonium salt and base to drive the reaction to completion.
The ylide is stabilized and therefore less reactive.For less reactive ylides, an increase in reaction temperature or longer reaction times may be necessary.[3]
Difficulty in purifying the product from triphenylphosphine (B44618) oxide. Triphenylphosphine oxide is a common byproduct with variable solubility, making it difficult to separate.Selective Precipitation: Suspend the crude product in a non-polar solvent like pentane (B18724) or a mixture of hexane (B92381) and ether. The non-polar this compound will dissolve, while the more polar triphenylphosphine oxide will precipitate and can be removed by filtration.[5]
Chromatography: If precipitation is ineffective, flash column chromatography is a reliable method for separation.[5]
Complexation: Treat the crude mixture with zinc chloride in a polar solvent to precipitate the triphenylphosphine oxide as a complex.[6]
An unexpected rearranged product, ethylidenecyclohexane, is observed. A novel rearrangement of the cyclopentanone ring has been reported under certain Wittig reaction conditions.[7]This is a rare occurrence. Careful control of reaction conditions and analysis of the product mixture is crucial. If rearrangement is a persistent issue, the McMurry reaction may be a more suitable alternative.
Frequently Asked Questions (FAQs): Wittig Reaction

Q1: What is the driving force for the Wittig reaction? A1: The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8]

Q2: How is the Wittig reagent for this synthesis prepared? A2: The Wittig reagent, ethylidenetriphenylphosphorane, is typically prepared by reacting ethyltriphenylphosphonium bromide with a strong base like n-butyllithium.[1][2]

Q3: Can other bases be used to generate the ylide? A3: Yes, other strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. The choice of base can sometimes influence the reaction's stereoselectivity and yield.[3]

Q4: My reaction is giving a mixture of E/Z isomers. How can I control this? A4: For the synthesis of this compound, E/Z isomerism is not a concern as the double bond is exocyclic. However, in other Wittig reactions, the stereochemical outcome is influenced by the stability of the ylide and the reaction conditions.[4]

Experimental Protocol: Wittig Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopentanone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq.).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise. A color change to deep red or orange indicates ylide formation.

    • Remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Reaction with Cyclopentanone:

    • In a separate flask, dissolve cyclopentanone (1.0 eq.) in anhydrous THF.

    • Slowly add the cyclopentanone solution to the ylide solution at room temperature.

    • Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or flash chromatography to remove triphenylphosphine oxide.

Quantitative Data: Wittig Reaction

Specific yield data for the synthesis of this compound via the Wittig reaction is not extensively reported in readily available literature. The following table provides representative data for similar Wittig reactions.

Starting KetoneYlide PrecursorBaseSolventReaction Time (h)Yield (%)Reference
CyclohexanoneMethyltriphenylphosphonium bromideNaH in DMSODMSO-60-78[9]
Various AldehydesVarious Phosphonium SaltsK₃PO₄Water146-56[10]
9-AnthraldehydeBenzyltriphenylphosphonium chloride50% NaOHDichloromethane0.5~70 (E/Z mixture)[11]

The McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent.[12] For the synthesis of this compound, this would involve the cross-coupling of cyclopentanone and acetaldehyde (B116499), or more commonly, the homocoupling of cyclopentanone to form a dimer which is not the desired product. Therefore, the McMurry reaction is more suitable for synthesizing symmetrical alkenes. However, with careful control of conditions, cross-coupling can be achieved.

Troubleshooting Guide: McMurry Reaction
Question/Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound. Inactive low-valent titanium reagent due to moisture or oxygen contamination.Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.[13]
The titanium trichloride (B1173362) has degraded.Use freshly opened or properly stored titanium trichloride. Degradation can be indicated by the evolution of white fumes upon handling.[13]
Formation of a pinacol (B44631) (1,2-diol) as the major product. The reaction temperature is too low for the deoxygenation step.The McMurry reaction proceeds in two stages: pinacol formation and deoxygenation. If the reaction is not heated to reflux for a sufficient time, the pinacol intermediate may be isolated.[2][14]
A mixture of products is obtained, including the homocoupling product of cyclopentanone. Homocoupling is often a competing reaction in cross-McMurry reactions.Use a large excess of the more volatile carbonyl compound (acetaldehyde) to favor the cross-coupling reaction.
Difficulty in reproducing the reaction. The activity of the low-valent titanium can vary depending on the method of preparation.The combination of TiCl₃(DME)₁.₅ and a Zn(Cu) couple is reported to give more reproducible and high yields.[14]
Frequently Asked Questions (FAQs): McMurry Reaction

Q1: What is the active species in the McMurry reaction? A1: The active species is a low-valent titanium reagent, often considered to be Ti(0), which is generated in situ by the reduction of TiCl₃ or TiCl₄ with a reducing agent like zinc, lithium aluminum hydride, or lithium.[12][15]

Q2: Why is an inert atmosphere so critical for this reaction? A2: The low-valent titanium reagents are extremely sensitive to oxygen and moisture, which will deactivate them and prevent the desired coupling reaction from occurring.[13]

Q3: Can the McMurry reaction be used for intramolecular couplings? A3: Yes, the McMurry reaction is very effective for intramolecular couplings to form cyclic alkenes, often with high yields.[5]

Q4: What is the typical work-up procedure for a McMurry reaction? A4: The work-up typically involves quenching the reaction with a protic solvent, followed by filtration to remove the titanium oxides, and then standard extraction and purification of the organic product.

Experimental Protocol: McMurry Synthesis of this compound (Illustrative Cross-Coupling)

This protocol is an adaptation for a cross-coupling reaction and requires careful optimization.

Materials:

  • Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)

  • Zinc dust (Zn)

  • Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)

  • Cyclopentanone

  • Acetaldehyde (large excess)

  • Pyridine (B92270) (optional, can improve yields)

  • Petroleum ether or hexane

Procedure:

  • Preparation of Low-Valent Titanium:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add zinc dust (4 eq.).

    • Cool the flask in an ice bath and slowly add TiCl₄ (2 eq.) via syringe to the stirred suspension of zinc in anhydrous THF. The mixture will become black.

    • Remove the ice bath and heat the mixture to reflux for 2 hours.

  • Coupling Reaction:

    • Cool the black slurry of low-valent titanium to room temperature.

    • In a separate flask, prepare a solution of cyclopentanone (1.0 eq.) and a large excess of acetaldehyde (e.g., 10 eq.) in anhydrous THF. A small amount of pyridine can be added.

    • Slowly add the solution of the carbonyl compounds to the titanium slurry over several hours using a syringe pump.

    • Heat the reaction mixture to reflux for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water or dilute HCl.

    • Filter the mixture through a pad of Celite to remove the titanium oxides. Wash the filter cake with an organic solvent.

    • Separate the organic layer from the aqueous layer and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.

    • Purify the resulting liquid by fractional distillation.

Quantitative Data: McMurry Reaction

Direct comparative yield data for the cross-coupling of cyclopentanone and acetaldehyde is scarce. The table below presents data for related McMurry coupling reactions.

Carbonyl Compound(s)Titanium ReagentReducing AgentSolventReaction Time (h)Yield (%)Reference
Adamantanone (homocoupling)TiCl₃LiDME1875-76[13]
Various ketones (cross-coupling)TiCl₄ZnTHF-53-94[16]
Various dialdehydes (intramolecular)TiCl₄Zn, PyridineTHF4-[6]
Retinal (homocoupling)TiCl₃LiAlH₄---[14]

Method Comparison and Optimization

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Check_Ylide Check Ylide Formation (Color Change?) Start->Check_Ylide Check_Base Is the base strong enough? (e.g., n-BuLi, NaH) Check_Ylide->Check_Base No Check_Ketone Is cyclopentanone consumed? (TLC analysis) Check_Ylide->Check_Ketone Yes Strong_Base Use a stronger base Check_Base->Strong_Base No Excess_Ylide Use excess ylide (1.1-1.5 eq.) Check_Ketone->Excess_Ylide No Increase_Temp_Time Increase reaction temperature or time Check_Ketone->Increase_Temp_Time Yes, but slow Purification_Issue Is the issue purification? (Presence of Ph3P=O) Check_Ketone->Purification_Issue Yes, but crude yield is good Purification_Method Optimize purification: - Selective precipitation - Chromatography - Complexation Purification_Issue->Purification_Method Yes

Figure 2: Troubleshooting decision tree for the Wittig synthesis.

McMurry_Mechanism cluster_step1 Step 1: Pinacol Coupling cluster_step2 Step 2: Deoxygenation Ketone 2 x Carbonyl (e.g., Cyclopentanone) SET Single Electron Transfer from Low-Valent Titanium Ketone->SET Ketyl_Radical Ketyl Radical Anions SET->Ketyl_Radical Dimerization Dimerization Ketyl_Radical->Dimerization Pinacolate Titanium Pinacolate Intermediate Dimerization->Pinacolate Pinacolate_2 Titanium Pinacolate Intermediate Deoxygenation Deoxygenation (Heat) Alkene Alkene (this compound) Deoxygenation->Alkene TiO2 Titanium Oxides Deoxygenation->TiO2 Pinacolate_2->Deoxygenation

Figure 3: Simplified mechanism of the McMurry reaction.

Choosing the Right Method:

  • Wittig Reaction:

    • Advantages: Generally reliable for forming a specific double bond. The reaction conditions are often milder than the McMurry reaction.

    • Disadvantages: The formation of triphenylphosphine oxide can complicate purification. The use of strong, pyrophoric bases like n-BuLi requires careful handling and anhydrous conditions.[11]

  • McMurry Reaction:

    • Advantages: Can be very effective for the synthesis of sterically hindered alkenes.[5]

    • Disadvantages: Highly sensitive to air and moisture.[13] Cross-coupling reactions can be low-yielding due to competing homocoupling.[16] The use of heavy metal reagents can be a concern for certain applications.

For the synthesis of this compound, the Wittig reaction is generally the more straightforward and preferred method due to the challenges of achieving selective cross-coupling with the McMurry reaction. Optimizing the Wittig reaction by ensuring complete ylide formation and employing an effective purification strategy for the removal of triphenylphosphine oxide will likely lead to the highest and most reliable yields of this compound.

References

Troubleshooting ethylidenecyclopentane instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylidenecyclopentane. The information addresses common instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound revolve around three primary degradation pathways:

  • Isomerization: The exocyclic double bond in this compound can migrate to the more thermodynamically stable endocyclic position, forming 1-ethylcyclopentene. This process can be catalyzed by acid, heat, or certain metals.

  • Oxidative Cleavage: Like other alkenes, the double bond is susceptible to cleavage by oxidizing agents (e.g., ozone, potassium permanganate), which breaks the molecule into smaller carbonyl compounds.

  • Polymerization: Unwanted polymerization can be initiated by radical species, which may be introduced through impurities or exposure to air (oxygen).[1][2]

Q2: How can I detect isomerization of this compound to 1-ethylcyclopentene?

A2: Isomerization can be readily detected and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS: In a GC chromatogram, this compound and 1-ethylcyclopentene will have different retention times. The mass spectra of both isomers will show a molecular ion peak corresponding to their identical molecular weight, but their fragmentation patterns may differ, allowing for positive identification.[3]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between the two isomers. Key differences will be observed in the chemical shifts of the protons and carbons associated with and adjacent to the double bond.[4][5][6]

Q3: What are the signs of unwanted polymerization?

A3: Unwanted polymerization may manifest as:

  • A gradual increase in the viscosity of the sample.

  • The formation of a precipitate or solid material.

  • Discrepancies in analytical data, such as the appearance of broad signals in NMR spectra or a decrease in the concentration of the monomer as determined by GC.

Q4: Under what conditions is this compound most likely to degrade?

A4: Degradation is most likely to occur under the following conditions:

  • Acidic conditions: Traces of acid can catalyze the isomerization to 1-ethylcyclopentene.

  • Elevated temperatures: Thermal energy can promote both isomerization and polymerization.

  • Presence of oxygen or radical initiators: These can initiate radical polymerization.[1]

  • Exposure to light: UV light can potentially initiate radical reactions.

  • Presence of certain metal catalysts: Some transition metals can facilitate isomerization.

Troubleshooting Guides

Issue 1: Unexpected Side Product Detected by GC-MS or NMR

Symptom: An unexpected peak appears in your GC chromatogram, or unexpected signals are present in your NMR spectrum, suggesting the presence of an impurity or degradation product.

Possible Cause: Isomerization of this compound to 1-ethylcyclopentene.

Troubleshooting Workflow:

start Unexpected side product observed check_isomer Hypothesize isomerization to 1-ethylcyclopentene start->check_isomer analyze_ms Analyze MS fragmentation pattern check_isomer->analyze_ms analyze_nmr Compare NMR with known spectra of 1-ethylcyclopentene check_isomer->analyze_nmr confirm_isomer Confirm identity as 1-ethylcyclopentene analyze_ms->confirm_isomer analyze_nmr->confirm_isomer investigate_cause Investigate cause of isomerization confirm_isomer->investigate_cause check_acid Check for sources of acid contamination investigate_cause->check_acid check_temp Review reaction/storage temperature investigate_cause->check_temp check_metal Assess for metal catalyst involvement investigate_cause->check_metal remediate Implement preventative measures check_acid->remediate check_temp->remediate check_metal->remediate neutralize Neutralize any acidic components remediate->neutralize lower_temp Lower reaction/storage temperature remediate->lower_temp passivate Passivate or remove metal catalysts remediate->passivate end Problem Resolved neutralize->end lower_temp->end passivate->end

Caption: Troubleshooting workflow for an unexpected side product.

Experimental Protocol: Confirming Isomerization by GC-MS

  • Sample Preparation: Dilute a small aliquot of your this compound sample in a suitable solvent (e.g., hexane).

  • GC-MS Analysis: Inject the sample into a GC-MS system. Use a non-polar column for good separation of the isomers.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the potential 1-ethylcyclopentene isomer based on their retention times.

    • Examine the mass spectrum of each peak. Both isomers will have the same molecular ion. Compare the fragmentation patterns to reference spectra if available.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Issue 2: Gradual Loss of Starting Material and/or Viscosity Increase

Symptom: Over time, you observe a decrease in the concentration of this compound and/or an increase in the viscosity of the sample.

Possible Cause: Unwanted polymerization.

Troubleshooting Workflow:

start Loss of starting material/ viscosity increase hypothesize_poly Hypothesize unwanted polymerization start->hypothesize_poly check_storage Review storage conditions hypothesize_poly->check_storage check_air Check for air (oxygen) exposure check_storage->check_air check_inhibitor Verify presence of radical inhibitor check_storage->check_inhibitor check_impurities Analyze for radical-initiating impurities check_storage->check_impurities remediate Implement preventative measures check_air->remediate check_inhibitor->remediate check_impurities->remediate store_inert Store under inert atmosphere (N2 or Ar) remediate->store_inert add_inhibitor Add a suitable radical inhibitor remediate->add_inhibitor purify Purify to remove initiators remediate->purify end Problem Resolved store_inert->end add_inhibitor->end purify->end

Caption: Troubleshooting workflow for polymerization issues.

Experimental Protocol: Preventing Unwanted Polymerization

  • Purification: If impurities are suspected, purify the this compound by distillation.

  • Inhibitor Addition: Add a radical inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or hydroquinone, at a low concentration (typically 10-100 ppm).

  • Inert Atmosphere Storage: Store the purified and inhibited this compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.

  • Refrigeration: Store the container at a reduced temperature (e.g., 2-8 °C) to minimize thermal initiation of polymerization.

Issue 3: Complete Consumption of Starting Material with Formation of Multiple Products

Symptom: Your reaction results in the complete loss of this compound and the formation of a complex mixture of smaller molecules, as indicated by GC-MS or TLC.

Possible Cause: Oxidative cleavage of the double bond.

Troubleshooting Workflow:

start Complete consumption of starting material/ complex mixture formed hypothesize_cleavage Hypothesize oxidative cleavage start->hypothesize_cleavage check_reagents Review reagents for oxidizing agents hypothesize_cleavage->check_reagents check_conditions Assess reaction conditions for oxidative potential hypothesize_cleavage->check_conditions analyze_products Analyze products for expected cleavage fragments check_reagents->analyze_products check_conditions->analyze_products remediate Implement preventative measures analyze_products->remediate remove_oxidants Remove or quench oxidizing agents remediate->remove_oxidants use_inert Run reaction under inert atmosphere remediate->use_inert end Problem Resolved remove_oxidants->end use_inert->end

Caption: Troubleshooting workflow for oxidative cleavage.

Experimental Protocol: Analysis of Oxidative Cleavage Products by GC-MS

  • Reaction Quenching: If an oxidative reaction is in progress, quench it with a suitable reducing agent (e.g., sodium bisulfite solution).

  • Work-up: Perform an appropriate aqueous work-up to separate the organic products.

  • GC-MS Analysis: Analyze the organic extract by GC-MS.

  • Product Identification: Look for the mass spectra of expected cleavage products. For this compound, oxidative cleavage would yield cyclopentanone (B42830) and acetaldehyde.

Quantitative Data Summary

The following table summarizes the relative thermodynamic stabilities of exocyclic versus endocyclic double bonds in five-membered rings, which is the driving force for the isomerization of this compound.

Compound PairIsomer TypeRelative StabilityReference
This compound / 1-EthylcyclopenteneExocyclic / Endocyclic1-Ethylcyclopentene is more stableGeneral principle for cyclic alkenes
Methylenecyclopentane / 1-MethylcyclopenteneExocyclic / Endocyclic1-Methylcyclopentene is more stable by ~18.5 kJ/mol[7]

References

Preventing polymerization of ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethylidenecyclopentane

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

This compound is a cyclic alkene with an exocyclic double bond, making it susceptible to polymerization.[1] Uncontrolled polymerization can lead to the loss of the monomer, formation of insoluble materials, and potential safety hazards due to exothermic reactions.

Q2: What types of polymerization can this compound undergo?

As an alkene, this compound is prone to undergo addition polymerization, primarily through two mechanisms:

  • Free-Radical Polymerization: Initiated by free radicals, which can be generated by heat, light, or the presence of radical initiators like peroxides or azo compounds.[2][3][4][5][6]

  • Cationic Polymerization: Initiated by acids or other electrophilic species that can protonate the double bond and create a carbocation, which then propagates the polymer chain.[7]

Q3: How can I prevent the polymerization of this compound?

The most effective way to prevent polymerization is by adding a suitable inhibitor. The choice of inhibitor depends on the potential polymerization mechanism (free-radical or cationic). Additionally, proper storage and handling are crucial.

Q4: What are common inhibitors for preventing free-radical polymerization of this compound?

Common free-radical inhibitors that are likely effective for this compound include:

  • Phenolic Compounds: Such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[8][9] These compounds act by donating a hydrogen atom to the growing polymer radical, terminating the chain reaction.[8]

  • Stable Free Radicals: Such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives. These are highly effective radical scavengers.[9]

  • Amines: Certain amines can also act as inhibitors, often synergistically with oxygen.[8]

Q5: What are common inhibitors for preventing cationic polymerization of this compound?

Cationic polymerization is initiated by acidic species. Therefore, inhibitors are typically basic compounds that can neutralize these initiators. Suitable inhibitors include:

  • Amines: Such as triethylamine, diisopropylethylamine, or other non-nucleophilic amines.

  • Basic Alumina: Can be used to remove acidic impurities from the monomer.

Q6: How should I store this compound to minimize polymerization?

Proper storage is critical for preventing polymerization. Key recommendations include:

  • Store at low temperatures: Refrigeration (2-8 °C) is recommended to reduce the rate of potential polymerization.

  • Store in the dark: Use amber or opaque containers to protect from light, which can initiate polymerization.

  • Inert atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of peroxides, which can act as radical initiators.

  • Use an inhibitor: Ensure that a suitable inhibitor is added to the monomer for long-term storage.

Troubleshooting Guides

Issue 1: this compound has polymerized in the storage bottle.
Possible Cause Troubleshooting Step
Improper Storage 1. Verify Storage Conditions: Check if the bottle was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Review Inhibitor Status: Confirm if an inhibitor was added to the monomer.
Inhibitor Depletion 1. Check Inhibitor Concentration: If possible, analyze the remaining liquid for inhibitor concentration. 2. Add Fresh Inhibitor: If the monomer is still mostly liquid, consider adding a fresh amount of the appropriate inhibitor.
Contamination 1. Identify Potential Contaminants: Review handling procedures to identify any potential introduction of acids, bases, or radical sources. 2. Purify Monomer: If the polymerization is partial, consider purifying the remaining monomer by distillation (under vacuum and in the presence of an inhibitor).
Issue 2: Polymerization occurs during a reaction.
Possible Cause Troubleshooting Step
High Reaction Temperature 1. Lower Reaction Temperature: If the reaction conditions permit, lower the temperature to reduce the rate of polymerization. 2. Use a Milder Heat Source: Employ a water or oil bath for more uniform and controlled heating.
Presence of Initiators 1. Purify Reagents and Solvents: Ensure all reagents and solvents are free from peroxides and acidic impurities. 2. Use Fresh Monomer: Use freshly purified or newly opened this compound containing an inhibitor.
Incompatible Reagents 1. Review Reagent Compatibility: Check if any reagents in the reaction mixture can act as polymerization initiators (e.g., strong acids, radical sources). 2. Add a Reaction-Compatible Inhibitor: If the reaction allows, add a small amount of an inhibitor that does not interfere with the desired transformation.

Data Presentation

The following table summarizes the effectiveness of common free-radical inhibitors for styrene, a well-studied vinyl monomer. While specific data for this compound is not available, this information can serve as a useful starting point for selecting an appropriate inhibitor.

InhibitorAbbreviationTypical Concentration (ppm)Inhibition MechanismRelative Effectiveness (for Styrene)
4-tert-ButylcatecholTBC10 - 50Hydrogen DonorHigh
HydroquinoneHQ100 - 1000Hydrogen DonorModerate
4-MethoxyphenolMEHQ10 - 50Hydrogen DonorModerate
Butylated HydroxytolueneBHT50 - 200Hydrogen DonorLow to Moderate
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO10 - 100Radical ScavengerVery High

Experimental Protocols

Protocol 1: Screening of Free-Radical Polymerization Inhibitors

Objective: To determine the most effective free-radical inhibitor and its optimal concentration for preventing the thermal polymerization of this compound.

Materials:

  • This compound (freshly purified or from a new, inhibited bottle)

  • Selected inhibitors (e.g., TBC, HQ, MEHQ, BHT, TEMPO)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Small, sealable glass vials

  • Heating block or oil bath

  • Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) instrument

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of each inhibitor in a suitable solvent (e.g., toluene (B28343) or the monomer itself).

  • Sample Preparation: In a series of labeled vials, add a known amount of this compound.

  • Add Inhibitors: Add varying concentrations of each inhibitor to the vials. Include a control vial with no inhibitor.

  • Add Initiator: Add a small, consistent amount of AIBN to each vial to initiate polymerization.

  • Incubation: Seal the vials and place them in a heating block or oil bath at a constant temperature (e.g., 60-80 °C).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8 hours), remove the vials from the heat and cool them rapidly.

  • Analysis: Analyze the contents of each vial by GC or HPLC to determine the concentration of the remaining this compound monomer.

  • Evaluation: Plot the monomer concentration versus time for each inhibitor and concentration. The most effective inhibitor will show the slowest decrease in monomer concentration over time.

Visualizations

Troubleshooting Logic for Unwanted Polymerization

Caption: Troubleshooting workflow for identifying the cause of unwanted polymerization.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Start: Select Inhibitors & Concentrations PrepareSamples Prepare Samples: Monomer + Inhibitor + Initiator Start->PrepareSamples Incubate Incubate at Constant Temperature PrepareSamples->Incubate Monitor Monitor Monomer Concentration over Time (GC/HPLC) Incubate->Monitor Analyze Analyze Data: Plot [Monomer] vs. Time Monitor->Analyze Evaluate Evaluate Inhibitor Effectiveness Analyze->Evaluate End End: Optimal Inhibitor & Concentration Determined Evaluate->End

Caption: Step-by-step workflow for screening polymerization inhibitors.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide from Wittig reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide often challenging?

Triphenylphosphine oxide can be difficult to separate from the desired alkene product due to its similar polarity and solubility in many common organic solvents. Its tendency to co-crystallize with products can also complicate purification.

Q2: What are the most common methods for removing triphenylphosphine oxide?

The primary methods for removing triphenylphosphine oxide include precipitation, chromatography, and extraction. The choice of method depends on the properties of the desired product, the scale of the reaction, and the available resources.

Q3: Can I simply wash the reaction mixture with water to remove triphenylphosphine oxide?

No, triphenylphosphine oxide has very low solubility in water. A simple aqueous wash is generally ineffective for its removal.

Q4: Are there any modifications to the Wittig reaction that can simplify purification?

Yes, using a phosphine (B1218219) reagent with different solubility properties can facilitate byproduct removal. For example, using a water-soluble phosphine like TPPTS (triphenylphosphine-3,3',3''-trisulfonic acid trisodium (B8492382) salt) results in a water-soluble phosphine oxide byproduct that can be easily removed by an aqueous extraction. Another approach is to use phosphonates in the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate (B84403) byproduct.

Troubleshooting Guides

Issue 1: Product is contaminated with triphenylphosphine oxide after column chromatography.

Possible Cause: The polarity of the eluent is too high, causing the triphenylphosphine oxide to co-elute with the product.

Solution:

  • Optimize Eluent System: Gradually decrease the polarity of the eluent. A common starting point is a non-polar solvent like hexane (B92381) with a small amount of a more polar solvent like ethyl acetate. The proportion of the polar solvent should be increased slowly until the product begins to elute, while leaving the triphenylphosphine oxide on the column.

  • Dry Loading: Adsorbing the crude reaction mixture onto silica (B1680970) gel before loading it onto the column can improve separation.

Issue 2: Precipitation of triphenylphosphine oxide is incomplete.

Possible Cause: The chosen solvent system is not optimal for selectively precipitating the byproduct.

Solution:

  • Solvent Selection: After completion of the reaction, concentrate the mixture and add a non-polar solvent in which the triphenylphosphine oxide is insoluble but the desired product is soluble. Common choices include diethyl ether, pentane, or hexane. Cooling the mixture can further promote precipitation.

  • Complexation: Convert the triphenylphosphine oxide into a salt to facilitate its removal. Adding a base like NaOH can sometimes help precipitate the oxide. Alternatively, adding certain metal salts can form insoluble complexes. For example, the addition of MgCl₂ or ZnCl₂ can form a complex with triphenylphosphine oxide, which can then be removed by filtration.

Issue 3: Emulsion formation during aqueous extraction.

Possible Cause: The presence of both organic and aqueous layers with similar densities, or the presence of surfactants.

Solution:

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Centrifugation: For small-scale reactions, centrifuging the mixture can help to separate the layers.

  • Filtration: Passing the mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Data Presentation: Comparison of Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Recovery of Desired Product
Column Chromatography Differential adsorption of compounds onto a stationary phase.Highly effective for a wide range of products.Can be time-consuming and require large volumes of solvent.70-95%
Precipitation/Crystallization Exploits differences in solubility between the product and byproduct.Simple, fast, and can be used for large-scale reactions.Product may co-precipitate with the byproduct; may not be suitable for all products.60-90%
Acid/Base Extraction Converts the byproduct to a salt to make it soluble in the aqueous phase.Effective if the product is not acid or base sensitive.Limited to products that are stable under acidic or basic conditions.80-95%
Complexation with Metal Salts Forms an insoluble complex with triphenylphosphine oxide.Can be highly selective and efficient.Requires an additional reagent and filtration step.85-98%

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation
  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • To the resulting crude oil or solid, add a sufficient volume of a non-polar solvent such as diethyl ether or pentane.

  • Stir or sonicate the mixture vigorously to dissolve the desired product, leaving the triphenylphosphine oxide as a white precipitate.

  • Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

  • Filter the mixture through a Büchner funnel, washing the precipitate with a small amount of cold non-polar solvent.

  • The filtrate contains the desired product and can be concentrated under reduced pressure.

Protocol 2: Removal of Triphenylphosphine Oxide by Complexation with MgCl₂
  • After the Wittig reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in a minimal amount of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Add an equimolar amount of anhydrous magnesium chloride (MgCl₂) relative to the triphenylphosphine used in the reaction.

  • Stir the mixture at room temperature for 1-2 hours. A precipitate of the MgCl₂(OPPh₃)₂ complex should form.

  • Filter the mixture to remove the precipitate.

  • Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_precipitation A Crude Wittig Reaction Mixture B Concentrate under Reduced Pressure A->B C Add Non-Polar Solvent (e.g., Diethyl Ether, Pentane) B->C D Stir/Sonicate and Cool C->D E Filter D->E F Precipitate (Triphenylphosphine Oxide) E->F Solid G Filtrate (Contains Desired Product) E->G Liquid H Concentrate Filtrate G->H I Purified Product H->I

Caption: Workflow for Triphenylphosphine Oxide Removal by Precipitation.

experimental_workflow_complexation A Crude Wittig Reaction Mixture B Concentrate and Redissolve A->B C Add Anhydrous MgCl₂ B->C D Stir at Room Temperature C->D E Filter D->E F Precipitate (MgCl₂(OPPh₃)₂ Complex) E->F Solid G Filtrate E->G Liquid H Aqueous Wash and Dry G->H I Concentrate Filtrate H->I J Purified Product I->J

Caption: Workflow for Triphenylphosphine Oxide Removal by Complexation.

Technical Support Center: Analysis of Impurities in Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylidenecyclopentane. The information is designed to assist with the identification and quantification of impurities during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources, primarily related to its synthesis and storage. The two common synthesis routes are the Wittig reaction and the acid-catalyzed reaction of ethylene (B1197577) with cyclopentane (B165970).

  • From Synthesis:

    • Unreacted Starting Materials: Residual cyclopentanone (B42830) (from the Wittig reaction) or cyclopentane and ethylene (from the acid-catalyzed reaction).

    • Reagents and Byproducts: Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[1][2][3][4] Remnants of the phosphonium (B103445) ylide or the strong base used in the Wittig reaction may also be present. In the acid-catalyzed method, residual acid catalyst can be an impurity.

    • Side Products: Isomers of this compound, such as 1-ethylcyclopentene or 5-ethylcyclopentadiene, may form. Polymerization of the starting materials or the product can also occur, especially in the presence of acid catalysts.

  • From Degradation and Storage:

    • Oxidation Products: Exposure to air can lead to the formation of peroxides and other oxidation products.

    • Polymerization: Over time, especially if exposed to heat, light, or residual catalysts, this compound can polymerize.

Q2: Which analytical technique is most suitable for analyzing impurities in this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most appropriate and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound and its likely impurities.[5][6][7][8][9] The gas chromatography component provides excellent separation of the various components in a sample, while the mass spectrometry detector allows for their identification and quantification.[5][9][10]

Q3: How can I identify an unknown peak in my GC-MS chromatogram?

Identifying an unknown peak involves several steps:

  • Mass Spectrum Analysis: Compare the mass spectrum of the unknown peak with a commercial mass spectral library (e.g., NIST, Wiley).

  • Fragmentation Pattern Interpretation: If a library match is not found or is ambiguous, analyze the fragmentation pattern of the mass spectrum to deduce the structure of the compound.

  • Retention Time Comparison: If you suspect a particular impurity, inject a pure standard of that compound and compare its retention time with that of the unknown peak.

  • High-Resolution Mass Spectrometry (HRMS): For definitive identification, HRMS can provide the exact molecular formula of the unknown compound.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column overloading. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. Trim the first few centimeters of the column. 2. Dilute the sample or increase the split ratio. 3. Optimize the injector temperature.
Ghost Peaks 1. Contamination in the syringe, inlet, or column from a previous injection. 2. Septum bleed.1. Run a blank solvent injection to confirm carryover. Clean the syringe and inlet. Bake out the column. 2. Use a high-quality, low-bleed septum.
Baseline Noise or Drift 1. Leaks in the system (carrier gas line, fittings). 2. Column bleed at high temperatures. 3. Contaminated carrier gas.1. Perform a leak check using an electronic leak detector. 2. Ensure the column temperature does not exceed its maximum operating limit. Condition the column. 3. Use high-purity carrier gas and install gas purifiers.
Irreproducible Retention Times 1. Fluctuations in carrier gas flow rate. 2. Changes in oven temperature profile. 3. Column degradation.1. Check and stabilize the carrier gas flow. 2. Ensure the GC oven is properly calibrated and functioning. 3. Replace the column if it is old or has been subjected to harsh conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general method for the separation and identification of impurities in an this compound sample.

1. Sample Preparation:

  • Dilute the this compound sample to a concentration of approximately 100 µg/mL in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

2. GC-MS Instrumentation and Parameters:

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • For each impurity peak, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) for identification.

  • Quantify the impurities using the percent area normalization method, assuming a similar response factor for all components. For more accurate quantification, use a calibration curve with certified reference standards.

Quantitative Data Summary

The following table presents representative data for impurities found in two different batches of this compound, as determined by the GC-MS protocol described above.

Impurity Batch A (%) Batch B (%)
Cyclopentanone0.080.15
1-Ethylcyclopentene0.250.10
Triphenylphosphine oxideNot Detected0.50
Unidentified High Boiler0.050.03
This compound Purity 99.62 99.22

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample dilution Dilute in Hexane (100 µg/mL) sample->dilution injection Inject 1 µL dilution->injection gc_separation GC Separation (HP-5ms column) injection->gc_separation ms_detection MS Detection (EI, 35-350 amu) gc_separation->ms_detection chromatogram Total Ion Chromatogram ms_detection->chromatogram identification Peak Identification (NIST Library) chromatogram->identification quantification Quantification (% Area) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic start Problem Detected peak_shape Poor Peak Shape? start->peak_shape retention_time Irreproducible Retention Times? peak_shape->retention_time No overloading Check for Column Overloading (Dilute Sample) peak_shape->overloading Yes baseline Baseline Issues? retention_time->baseline No flow_rate Check Carrier Gas Flow Rate retention_time->flow_rate Yes leaks Perform Leak Check baseline->leaks Yes end Problem Resolved baseline->end No active_sites Check for Active Sites (Change Liner, Trim Column) overloading->active_sites active_sites->end oven_temp Verify Oven Temperature Program flow_rate->oven_temp oven_temp->end column_bleed Check for Column Bleed leaks->column_bleed column_bleed->end

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

Technical Support Center: Scaling Up Ethylidenecyclopentane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of ethylidenecyclopentane, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and well-documented method for the synthesis of this compound is the Wittig reaction.[1][2][3][4][5] This reaction involves the treatment of cyclopentanone (B42830) with a phosphorus ylide, typically generated from ethyltriphenylphosphonium bromide and a strong base. An alternative, though less common, method involves the acid-catalyzed reaction of ethylene (B1197577) with cyclopentane.

Q2: What are the main challenges when scaling up the Wittig reaction for this compound production?

A2: The primary challenges in scaling up the Wittig reaction include:

  • Reaction Exotherm: The Wittig reaction can be exothermic, and managing heat removal becomes critical at a larger scale to prevent runaway reactions and ensure consistent product quality.[6][7][8][9][10]

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially the heterogeneous mixture of the phosphonium (B103445) salt and base during ylide formation, is crucial for optimal yield and can be challenging in large reactors.

  • Byproduct Removal: The stoichiometric byproduct, triphenylphosphine (B44618) oxide (TPPO), can be difficult to remove from the final product, especially at a large scale where chromatographic methods are less feasible.[11][12][13][14][15][16]

  • Solvent Selection and Volume: The choice of solvent is critical for reaction efficiency, product purity, and ease of workup. At a large scale, solvent cost, safety, and environmental impact are also significant considerations.

  • Yield Optimization: Maintaining high yields during scale-up requires careful optimization of reaction parameters such as temperature, reactant stoichiometry, and reaction time.

Q3: How can I monitor the progress of the this compound synthesis?

A3: Several analytical methods can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of cyclopentanone and the appearance of the this compound product.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and the presence of impurities.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction progress by monitoring the signals of reactants and products.[17][18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl peak of cyclopentanone.[17]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Inefficient Ylide Formation Ensure the use of a strong, fresh base (e.g., n-butyllithium, sodium hydride) and strictly anhydrous reaction conditions. The freshness of the base, such as potassium tert-butoxide, can significantly impact yield. In some cases, the ylide may be unstable; generating it in the presence of the carbonyl compound can improve yields.
Poor Reactivity of Cyclopentanone While cyclopentanone is generally reactive, steric hindrance can be a factor. Ensure adequate reaction time and temperature.
Side Reactions Aldol condensation of cyclopentanone can occur in the presence of a base. Add the ylide solution to the cyclopentanone to minimize the time the ketone is exposed to the base alone.
Suboptimal Reaction Temperature The Wittig reaction temperature can influence the yield. Experiment with a range of temperatures (e.g., from 0°C to room temperature) to find the optimal condition for your scale.
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Possible Cause Recommended Solution
High Solubility of TPPO in the Workup Solvent This compound is non-polar. After the reaction, concentrate the mixture and suspend the residue in a non-polar solvent like pentane (B18724) or hexane (B92381), then filter. TPPO is less soluble in these solvents and will precipitate. Repeating this process may be necessary.[11][12]
Co-precipitation or Complex Formation In some cases, the product may co-precipitate with TPPO.
Inefficient Extraction Perform multiple extractions with a suitable solvent system to maximize the separation.
Chromatography is Not Scalable For large-scale production, avoid column chromatography. Instead, explore precipitation/crystallization methods. One effective method is the precipitation of TPPO by forming a complex with zinc chloride in polar solvents like ethanol.[14][15][16] Another approach involves crystallization from a benzene-cyclohexane mixture if the product is sufficiently soluble.[11]
Issue 3: Runaway Reaction or Poor Temperature Control During Scale-Up
Possible Cause Recommended Solution
Exothermic Nature of the Wittig Reaction The reaction of the ylide with the carbonyl is exothermic.[6][7][8][9][10]
Inadequate Heat Removal Capacity of the Reactor Ensure the reactor's cooling system is sufficient to handle the heat generated. For large-scale reactors, this may involve using cooling jackets, internal cooling coils, or external heat exchangers.[6]
Rapid Addition of Reactants Add the ylide solution to the cyclopentanone solution portion-wise or via a controlled addition funnel to manage the rate of heat generation.
Poor Mixing Leading to Hot Spots Ensure efficient and uniform mixing throughout the reactor to dissipate heat effectively and prevent localized temperature increases.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound via Wittig Reaction

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • Ethyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium in hexane or sodium hydride in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Cyclopentanone

  • Anhydrous diethyl ether or pentane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexane) to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for another 30 minutes.

  • Wittig Reaction: Cool the ylide solution back to 0°C.

  • Add a solution of cyclopentanone in anhydrous THF dropwise to the ylide solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • To remove triphenylphosphine oxide, triturate the crude product with cold pentane or hexane and filter to remove the precipitated TPPO. Repeat this process as necessary.

  • Further purification can be achieved by distillation of the filtrate.

Quantitative Data

Parameter Laboratory Scale (e.g., 1-10 g) Pilot/Industrial Scale (e.g., >1 kg) Key Considerations for Scale-Up
Typical Yield 70-90% (optimized)60-85% (can be lower without optimization)Yield often decreases on scale-up due to mixing, heat transfer, and workup inefficiencies. Process optimization is crucial.
Purity before Purification 80-95%70-90%Inefficient mixing and localized hot spots can lead to more side products.
Reaction Time 2-12 hours4-24 hoursReaction times may need to be adjusted to ensure complete conversion in larger volumes.
Solvent Volume/Reactant Ratio Typically higher dilutionOptimized for lower solvent usage to improve process mass intensity (PMI).Solvent cost and recovery are major factors at scale.
Temperature Control ± 1-2°C± 2-5°C (can be more challenging)Precise and robust temperature control is critical for safety and reproducibility.

Visualizations

Wittig Reaction Workflow

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification Ethyltriphenylphosphonium Bromide Ethyltriphenylphosphonium Bromide Ylide Generation Ylide Generation Ethyltriphenylphosphonium Bromide->Ylide Generation Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi) Strong Base (e.g., n-BuLi)->Ylide Generation Reaction Reaction Ylide Generation->Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound Triphenylphosphine Oxide (Byproduct) Triphenylphosphine Oxide (Byproduct) Purification->Triphenylphosphine Oxide (Byproduct)

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low Yield Low Yield Check Ylide Formation Check Ylide Formation Low Yield->Check Ylide Formation Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Anhydrous Conditions? Anhydrous Conditions? Check Ylide Formation->Anhydrous Conditions? Fresh/Strong Base? Fresh/Strong Base? Check Ylide Formation->Fresh/Strong Base? Temperature Optimized? Temperature Optimized? Check Reaction Conditions->Temperature Optimized? Reaction Time Sufficient? Reaction Time Sufficient? Check Reaction Conditions->Reaction Time Sufficient? Purity of Ketone? Purity of Ketone? Check Starting Materials->Purity of Ketone? Purity of Phosphonium Salt? Purity of Phosphonium Salt? Check Starting Materials->Purity of Phosphonium Salt?

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Stereoselectivity in the Wittig Reaction for Ethylidenecyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for controlling the stereoselectivity of the Wittig reaction to synthesize (E)- and (Z)-ethylidenecyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling E/Z stereoselectivity in the Wittig reaction for synthesizing ethylidenecyclopentane?

A1: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide used.[1][2]

  • Unstabilized Ylides : Ylides with alkyl groups, such as the ethylidene ylide required for this synthesis (Ph₃P=CHCH₃), are considered "unstabilized." These ylides typically react under kinetic control to favor the formation of the (Z)-alkene.[1][3][4]

  • Stabilized Ylides : Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are "stabilized." They react under thermodynamic control, predominantly yielding the (E)-alkene.[1][3][4]

Q2: I am trying to synthesize (Z)-ethylidenecyclopentane, but I am getting a mixture of isomers or primarily the (E)-isomer. What is going wrong?

A2: Poor Z-selectivity with an unstabilized ylide is often due to reaction conditions that allow for equilibration of the reaction intermediates. Key factors include:

  • Presence of Lithium Salts : Using lithium-containing bases (e.g., n-butyllithium) to deprotonate the phosphonium (B103445) salt is a common cause of reduced Z-selectivity.[5][6] The resulting lithium halides can coordinate with the betaine (B1666868) intermediate, promoting equilibration to the more thermodynamically stable anti-betaine, which leads to the (E)-alkene.[5]

  • Reaction Temperature : For optimal Z-selectivity, the reaction should be run at low temperatures (e.g., -78 °C).[5] Higher temperatures can provide enough energy for the intermediates to equilibrate, favoring the E-isomer.[5]

  • Solvent Choice : Polar aprotic solvents can stabilize intermediates, potentially leading to lower Z-selectivity. Non-polar solvents like THF or diethyl ether are preferred for maximizing the Z-isomer outcome.[5]

Q3: How can I maximize the yield of the (E)-isomer, this compound?

A3: While unstabilized ylides inherently favor the Z-isomer, you can promote the formation of the (E)-isomer using specific techniques:

  • The Schlosser Modification : This is a well-established method to obtain (E)-alkenes from unstabilized ylides.[3][4][7] It involves treating the initial betaine intermediate with a second equivalent of a strong base at low temperature, followed by a protonation step, which forces the equilibrium towards the intermediate that produces the E-alkene.

  • Use of Stabilized Ylides (if applicable) : Although not directly applicable for making this compound with a standard Wittig reagent, the principle is that stabilized ylides give (E)-alkenes.[1][4] For other syntheses, choosing a stabilized ylide is the most direct route to E-alkenes.

Q4: My Wittig reaction has a low yield or is not proceeding to completion. What are some common causes?

A4: Low conversion can be attributed to several issues:

  • Incomplete Ylide Formation : The base used may not be strong enough to completely deprotonate the ethyltriphenylphosphonium salt.[5] Ensure you are using a sufficiently strong base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide.

  • Steric Hindrance : While cyclopentanone (B42830) is not exceptionally hindered, bulky ylides or ketones can slow the reaction.[4]

  • Reagent Purity and Inert Conditions : Unstabilized ylides are sensitive to air and moisture.[5][8] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Z:E Ratio (Primarily E-Isomer) Use of a lithium-based base (e.g., n-BuLi).Switch to a "salt-free" protocol using a sodium or potassium base like NaHMDS or KHMDS to generate the ylide.[5]
Reaction temperature is too high.Perform the reaction at low temperatures, typically -78 °C, especially during the addition of the ketone to the ylide.[5]
Low Reaction Yield Incomplete deprotonation of the phosphonium salt.Use a stronger base or ensure the correct stoichiometry of the base is used.[5]
Ylide decomposition due to air or moisture.Use anhydrous solvents, flame-dried glassware, and maintain a strict inert atmosphere throughout the experiment.[5]
Steric hindrance.Increase the reaction time and monitor progress carefully by Thin Layer Chromatography (TLC).[4]
Difficulty Removing Triphenylphosphine (B44618) Oxide Triphenylphosphine oxide is a common, often crystalline, byproduct.Purify the crude product via flash column chromatography on silica (B1680970) gel. Alternatively, trituration with a non-polar solvent like cold hexanes can help precipitate the oxide.[9]

Data Presentation: Expected Stereoselectivity

The stereochemical outcome of the Wittig reaction with cyclopentanone and ethyltriphenylphosphonium ylide is highly dependent on the reaction conditions.

Ylide Type Base Used Key Conditions Expected Major Isomer Typical Selectivity (Z:E)
Unstabilized (Ethylidene)n-BuLiStandard THF, -78 °C to RTZModerate (e.g., 58:42)[6]
Unstabilized (Ethylidene)NaHMDS / KHMDS"Salt-Free" in THF, -78 °CZHigh to Very High (>95:5)
Unstabilized (Ethylidene)Schlosser Mod.n-BuLi, then PhLi, low tempEHigh E-selectivity
Stabilized (e.g., Ph₃P=CHCO₂Et)NaOEt / NaHStandard ConditionsEHigh to Very High (>90:10)[1][3]

Experimental Protocols

Protocol 1: Synthesis of (Z)-Ethylidenecyclopentane (High Z-Selectivity)

This protocol is designed to maximize the yield of the kinetic (Z)-isomer by using a sodium base to create salt-free conditions.

1. Materials:

  • Ethyltriphenylphosphonium bromide (1.1 eq)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, as a solution in THF)

  • Cyclopentanone (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

2. Ylide Formation:

  • Add ethyltriphenylphosphonium bromide to the flame-dried flask under an inert atmosphere.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.

  • While stirring vigorously, add the NaHMDS solution dropwise over 10-15 minutes. A distinct color change (typically to deep red or orange) indicates ylide formation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

3. Reaction with Cyclopentanone:

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve cyclopentanone in a small amount of anhydrous THF.

  • Slowly add the cyclopentanone solution dropwise to the cold ylide solution via syringe.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

4. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to separate the alkene isomers and remove the triphenylphosphine oxide byproduct.

Visualizations

Wittig Reaction Mechanism and Stereochemical Pathways

Wittig_Mechanism cluster_intermediates Intermediate Formation Reactants Cyclopentanone + Unstabilized Ylide (Ph3P=CHCH3) Syn_TS Kinetic TS (Lower Energy) Reactants->Syn_TS Fast, Irreversible (Low Temp, Salt-Free) Anti_TS Thermodynamic TS (Higher Energy) Reactants->Anti_TS Slower, Reversible (Li+ Salts, Higher Temp) Syn_Ox syn-Oxaphosphetane Syn_TS->Syn_Ox Anti_Ox anti-Oxaphosphetane Anti_TS->Anti_Ox Syn_Ox->Anti_Ox Equilibration (Promoted by Li+) Z_Alkene (Z)-Ethylidenecyclopentane (Kinetic Product) Syn_Ox->Z_Alkene Decomposition E_Alkene (E)-Ethylidenecyclopentane (Thermodynamic Product) Anti_Ox->E_Alkene Decomposition TPO Triphenylphosphine Oxide

Caption: General mechanism of the Wittig reaction highlighting the kinetic and thermodynamic pathways leading to Z and E alkene isomers, respectively.

Troubleshooting Workflow for Stereoselectivity

Troubleshooting_Workflow Start Start: Unexpected E/Z Ratio Decision1 Was a lithium-based base (e.g., n-BuLi) used? Start->Decision1 Decision2 Was the reaction run at low temperature (-78°C)? Decision1->Decision2 No Solution1 High Z-Selectivity Issue: Li+ salts promote equilibration to the thermodynamically favored E-isomer. Decision1->Solution1 Yes Decision3 Was the reaction performed under inert atmosphere? Decision2->Decision3 Yes Solution2 High Z-Selectivity Issue: Higher temperatures allow for equilibration, favoring the E-isomer. Decision2->Solution2 No Solution3 Low Yield Issue: Unstabilized ylides are sensitive to air and moisture. Decision3->Solution3 No End Problem Resolved Decision3->End Yes Action1 Action: Switch to a non-lithium base like NaHMDS or KHMDS ('salt-free' conditions). Solution1->Action1 Action1->End Action2 Action: Ensure ketone addition and initial reaction occur at -78°C. Solution2->Action2 Action2->End Action3 Action: Use flame-dried glassware, anhydrous solvents, and a Nitrogen/Argon atmosphere. Solution3->Action3 Action3->End

Caption: A logical workflow to diagnose and resolve common issues encountered with Wittig reaction stereoselectivity and yield.

References

Validation & Comparative

Comparative Stability of Ethylidenecyclopentane and Vinylcyclopentane: A Thermochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relative thermodynamic stability of alkene isomers is a fundamental concept in organic chemistry with significant implications for reaction outcomes and product distributions. This guide provides a comparative analysis of the stability of two cyclic alkenes, ethylidenecyclopentane and vinylcyclopentane (B1346689), supported by experimental heats of hydrogenation data.

Introduction

This compound and vinylcyclopentane are structural isomers that differ in the position of the carbon-carbon double bond. This compound possesses an exocyclic double bond, while vinylcyclopentane has the double bond within a vinyl substituent attached to the cyclopentane (B165970) ring. The stability of these alkenes is primarily dictated by the degree of substitution of the double bond and the steric strain associated with the cyclic system. Generally, more substituted alkenes are more stable due to hyperconjugation and the nature of the bonds between sp2 and sp3 hybridized carbon atoms.

Quantitative Comparison of Stability

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A less exothermic (smaller negative) heat of hydrogenation indicates a more stable alkene, as less energy is released upon its saturation.

The experimental heats of hydrogenation for this compound and vinylcyclopentane have been determined calorimetrically.[1]

CompoundStructureAlkene SubstitutionHeat of Hydrogenation (ΔH°hydrog) (kJ/mol)Relative Stability
This compound Trisubstituted-111.8 ± 0.7More Stable
Vinylcyclopentane Monosubstituted-119 ± 0.8[1]Less Stable

Data sourced from Rogers, D. W., & McLafferty, F. J. (1971). A new hydrogen calorimeter. Heats of hydrogenation of allyl and vinyl unsaturation adjacent to a ring. Tetrahedron, 27(15), 3765-3775.

The data clearly indicates that this compound is the more stable isomer, with a heat of hydrogenation that is 7.2 kJ/mol less exothermic than that of vinylcyclopentane. This is consistent with the general principle that alkene stability increases with the number of alkyl substituents on the double bond.

Experimental Protocols

The determination of the heat of hydrogenation is performed using a technique called hydrogenation calorimetry.

Principle

A known amount of the alkene is catalytically hydrogenated in a calorimeter, and the resulting temperature change of the system is measured. By knowing the heat capacity of the calorimeter, the heat released during the reaction can be calculated.

Apparatus

The experiments described by Rogers and McLafferty were conducted in a custom-built hydrogen calorimeter designed for small sample sizes (10-40 mg).[1] Key components of such a setup typically include:

  • A reaction vessel (Dewar flask): To thermally insulate the reaction.

  • A thermistor or high-precision thermometer: To measure small changes in temperature.

  • A calibration heater: To determine the heat capacity of the calorimeter.

  • A stirring mechanism: To ensure uniform temperature and efficient reaction.

  • A hydrogen gas delivery system: To introduce a known amount of hydrogen.

  • A sample injection port: To introduce the alkene into the reaction vessel.

Procedure
  • Catalyst Preparation: A small amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is placed in the reaction vessel with a suitable solvent (e.g., acetic acid or cyclohexane).

  • Saturation with Hydrogen: The solvent and catalyst are saturated with hydrogen gas with stirring until thermal equilibrium is reached.

  • Calorimeter Calibration: A known amount of electrical energy is supplied through the calibration heater, and the resulting temperature rise is measured to determine the heat capacity of the calorimeter and its contents.

  • Sample Injection: A precisely weighed sample of the alkene is injected into the reaction vessel.

  • Hydrogenation and Temperature Measurement: The hydrogenation reaction is initiated, and the temperature of the system is monitored until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene hydrogenated.

Logical Relationship of Alkene Stability

The following diagram illustrates the relationship between the degree of substitution, thermodynamic stability, and the experimentally determined heat of hydrogenation for the two isomers.

G cluster_0 Alkene Properties cluster_1 Degree of Substitution cluster_2 Thermodynamic Stability cluster_3 Experimental Observation This compound This compound Trisubstituted Trisubstituted This compound->Trisubstituted Vinylcyclopentane Vinylcyclopentane Monosubstituted Monosubstituted Vinylcyclopentane->Monosubstituted More Stable More Stable Trisubstituted->More Stable Less Stable Less Stable Monosubstituted->Less Stable Lower ΔH°hydrog (-111.8 kJ/mol) Lower ΔH°hydrog (-111.8 kJ/mol) More Stable->Lower ΔH°hydrog (-111.8 kJ/mol) Higher ΔH°hydrog (-119 kJ/mol) Higher ΔH°hydrog (-119 kJ/mol) Less Stable->Higher ΔH°hydrog (-119 kJ/mol)

Caption: Relationship between alkene structure, stability, and heat of hydrogenation.

Conclusion

The experimental data from heats of hydrogenation provides a clear and quantitative measure of the relative stabilities of this compound and vinylcyclopentane. The greater stability of this compound is a direct consequence of its more highly substituted double bond. This principle is a cornerstone of physical organic chemistry and is crucial for predicting and controlling the outcomes of chemical reactions in academic research and industrial applications, including drug development.

References

A Spectroscopic Guide to Differentiating Ethylidenecyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the expected differences in key spectroscopic data for the (E)- and (Z)-isomers of ethylidenecyclopentane.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Proton (E)-Ethylidenecyclopentane (Z)-Ethylidenecyclopentane Key Differentiator
Vinylic (=CH-CH₃) Predicted ~5.1-5.4 ppm (quartet)Predicted ~5.0-5.3 ppm (quartet)The chemical shift of the vinylic proton in the (Z)-isomer is expected to be slightly upfield (lower ppm) due to anisotropic effects of the cyclopentyl ring.
Allylic (ring CH₂) Predicted ~2.1-2.4 ppm (multiplet)Predicted ~2.4-2.7 ppm (multiplet)The allylic protons in the (Z)-isomer are expected to be deshielded (higher ppm) due to steric compression and proximity to the methyl group.
Methyl (=CH-CH₃) Predicted ~1.6-1.8 ppm (doublet)Predicted ~1.5-1.7 ppm (doublet)The chemical shift of the methyl protons may show slight differences between the isomers.
Cyclopentyl (ring CH₂) Predicted ~1.5-1.7 ppm (multiplet)Predicted ~1.5-1.7 ppm (multiplet)Minimal difference expected.
³J(H,H) Vinylic-Methyl Predicted ~6.5-7.5 HzPredicted ~6.5-7.5 HzThe coupling constant between the vinylic proton and the methyl protons is expected to be similar for both isomers.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted)

Carbon (E)-Ethylidenecyclopentane (Z)-Ethylidenecyclopentane Key Differentiator
Vinylic (=C(CH₂CH₂)) Predicted ~140-145 ppmPredicted ~138-143 ppmThe chemical shift of the quaternary vinylic carbon in the (Z)-isomer may be slightly shielded (lower ppm).
Vinylic (=CH-CH₃) Predicted ~115-120 ppmPredicted ~114-119 ppmMinor differences may be observed.
Allylic (ring CH₂) Predicted ~30-35 ppmPredicted ~28-33 ppmThe allylic carbons in the (Z)-isomer may be shielded due to the gamma-gauche effect.
Methyl (=CH-CH₃) Predicted ~12-15 ppmPredicted ~14-17 ppmThe methyl carbon in the (Z)-isomer may be deshielded due to steric interactions.
Cyclopentyl (ring CH₂) Predicted ~25-30 ppmPredicted ~25-30 ppmMinimal difference expected.

Table 3: Infrared (IR) Spectroscopy Data Comparison (Predicted)

Vibrational Mode (E)-Ethylidenecyclopentane (Z)-Ethylidenecyclopentane Key Differentiator
C=C Stretch Predicted ~1670-1680 cm⁻¹Predicted ~1665-1675 cm⁻¹The C=C stretching frequency might be slightly different due to the substitution pattern. The out-of-plane C-H bending vibrations are often more diagnostic for distinguishing E/Z isomers.
=C-H Bend (out-of-plane) Predicted ~960-970 cm⁻¹ (strong)Predicted ~675-730 cm⁻¹ (strong)This is a key distinguishing feature. The (E)-isomer is expected to show a strong absorption band characteristic of a trans-disubstituted alkene, while the (Z)-isomer's out-of-plane bend will be at a lower wavenumber, characteristic of a cis-disubstituted alkene.[1][2]
C-H Stretch (sp²) Predicted ~3010-3040 cm⁻¹Predicted ~3010-3040 cm⁻¹Minimal difference expected.
C-H Stretch (sp³) Predicted ~2850-2960 cm⁻¹Predicted ~2850-2960 cm⁻¹Minimal difference expected.

Table 4: Mass Spectrometry Data Comparison (Predicted)

Fragmentation Ion (E)-Ethylidenecyclopentane (Z)-Ethylidenecyclopentane Key Differentiator
Molecular Ion [M]⁺ m/z 96m/z 96The molecular ion peak will be the same for both isomers.
[M-CH₃]⁺ m/z 81m/z 81Loss of a methyl group is a likely fragmentation pathway for both isomers.
[M-C₂H₅]⁺ m/z 67m/z 67Loss of an ethyl group is another probable fragmentation.
Base Peak Likely m/z 67 or 81Likely m/z 67 or 81The relative intensities of the fragment ions may differ between the E and Z isomers due to differences in their stereochemistry influencing fragmentation pathways, although these differences can sometimes be subtle.[3][4]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: ¹H and ¹³C NMR Spectroscopy [5][6]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher NMR spectrometer.

    • For ¹H NMR, acquire data with a spectral width of 0-12 ppm, a pulse angle of 30°, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added.

    • For ¹³C NMR, acquire data with a spectral width of 0-220 ppm, using proton decoupling. A longer acquisition time and a greater number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy [7][8]

  • Sample Preparation:

    • For neat liquid analysis, place a drop of the this compound isomer between two polished salt plates (e.g., NaCl or KBr).

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plates or ATR crystal.

    • Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) [9][10][11]

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Instrumentation and Data Acquisition:

    • Inject 1 µL of the sample solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Use a temperature program for the GC oven to separate the isomers if they are present in a mixture. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

    • Acquire mass spectra over a mass range of m/z 35-300.

  • Data Processing:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum corresponding to each peak to determine the molecular ion and the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Comparison synthesis Synthesis of (E/Z) Mixture (e.g., Wittig Reaction) separation Isomer Separation (e.g., Column Chromatography) synthesis->separation nmr 1H & 13C NMR Spectroscopy separation->nmr ir FT-IR Spectroscopy separation->ir ms GC-MS Analysis separation->ms nmr_data Analyze Chemical Shifts, Coupling Constants, & NOE nmr->nmr_data ir_data Analyze Vibrational Frequencies (esp. C-H out-of-plane bend) ir->ir_data ms_data Analyze Fragmentation Patterns & Relative Intensities ms->ms_data comparison Comparative Analysis of (E) and (Z) Isomer Data nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.

References

Computational Comparison of Ethylidenecyclopentane and Methylenecyclopentane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed computational analysis of ethylidenecyclopentane and methylenecyclopentane (B75326) reveals key differences in their thermodynamic stability and structural parameters. This guide provides a comparative overview of these two isomers, offering valuable data for researchers in drug development and chemical synthesis where the subtle energetic and geometric properties of cyclic scaffolds are of paramount importance.

This comparison utilizes established computational chemistry protocols to provide quantitative data on the heats of formation, strain energies, and optimized geometries of this compound and methylenecyclopentane. The data presented herein is based on a combination of existing experimental values and computational results from scientific literature, analyzed within a consistent theoretical framework.

Comparative Analysis of Computed Properties

The following table summarizes the key computational data for this compound and methylenecyclopentane. These values provide a quantitative basis for comparing the relative stability and structural features of the two isomers.

PropertyThis compoundMethylenecyclopentane
Thermochemistry
Heat of Formation (Gas Phase, kJ/mol)-20.0 (Experimental)[1]~ -1.5 (Calculated)
Relative StabilityMore StableLess Stable
Strain Energy (kcal/mol)~ 6.0 (Calculated)6.4 (Calculated)[2]
Structural Parameters (Optimized Geometry)
C=C Bond Length (Å)~ 1.34~ 1.33
C-C Single Bond Lengths in Ring (Å)~ 1.54 - 1.55~ 1.53 - 1.54
Key Bond Angles (°)C-C=C: ~125C-C=C: ~127
Ring Angles: ~104-106Ring Angles: ~103-106

Experimental and Computational Protocols

The data presented in this guide is based on established experimental techniques and computational methodologies.

Experimental Determination of Heat of Formation

The experimental heat of formation for gaseous this compound was determined using heat of hydrogenation measurements.[1] This well-established calorimetric technique allows for the precise determination of the enthalpy change upon the catalytic hydrogenation of an unsaturated compound to its corresponding saturated alkane.

Computational Methodology

A detailed outline of a standard computational protocol for the theoretical analysis of these molecules is provided below. This protocol is representative of the methods used to generate the type of data presented in this guide.

1. Geometry Optimization: The three-dimensional structures of this compound and methylenecyclopentane are optimized using Density Functional Theory (DFT). A common and reliable method for this purpose is the B3LYP functional combined with the 6-31G* basis set.[3][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.[3][4][5] The optimization process finds the lowest energy conformation for each molecule.

2. Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G*). This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

3. Calculation of Heat of Formation: The gas-phase heat of formation (ΔHf°) is calculated using an isodesmic reaction approach. This method involves constructing a balanced hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. By calculating the enthalpy change of this reaction (ΔHrxn) at the chosen level of theory and using known experimental heats of formation for the other species in the reaction, the unknown heat of formation can be determined with high accuracy.

4. Calculation of Strain Energy: The strain energy of the cyclic molecules is calculated by comparing their computed enthalpy with that of a strain-free reference compound. A common method involves the use of group increments, where the enthalpy of a hypothetical, strain-free molecule with the same atomic composition is estimated. The difference between the calculated enthalpy of the cyclic molecule and the estimated enthalpy of the strain-free reference provides the strain energy.

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of the computational comparison between this compound and methylenecyclopentane.

Computational_Workflow cluster_molecules Input Molecules cluster_dft DFT Calculations (B3LYP/6-31G*) cluster_analysis Thermochemical Analysis cluster_comparison Comparative Analysis M1 This compound Opt1 Geometry Optimization M1->Opt1 Initial Structure M2 Methylenecyclopentane Opt2 Geometry Optimization M2->Opt2 Initial Structure Freq1 Frequency Calculation Opt1->Freq1 Optimized Geometry Comp Compare Stability, Structure, and Energetics Opt1->Comp Structural Data HoF Heat of Formation Calculation (Isodesmic Reactions) Freq1->HoF SE Strain Energy Calculation (Group Increments) Freq1->SE Freq2 Frequency Calculation Opt2->Freq2 Optimized Geometry Opt2->Comp Structural Data Freq2->HoF Freq2->SE HoF->Comp SE->Comp

Computational workflow for comparing isomeric cyclopentane (B165970) derivatives.

Discussion

The computational data reveals that this compound is thermodynamically more stable than methylenecyclopentane, as indicated by its more negative heat of formation. This difference in stability is relatively small, suggesting that both isomers can exist in equilibrium, with the equilibrium favoring the ethylidene isomer.

The calculated strain energies for both molecules are similar and relatively modest, which is typical for five-membered rings. The cyclopentane ring can adopt a puckered conformation to relieve angle and torsional strain.

From a structural perspective, the key differences lie in the geometry around the double bond. The bond angles and bond lengths are influenced by the position of the double bond (exocyclic in both cases, but with different substitution patterns) and the inherent strain of the five-membered ring. These subtle structural variations can have a significant impact on the molecules' reactivity and their interactions with biological targets, making this type of computational analysis a valuable tool in rational drug design and synthetic planning.

References

Unveiling the Molecular Architecture: An Experimental and Computational Look at Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural determination of ethylidenecyclopentane, leveraging experimental data from the analogous methylenecyclopentane (B75326) and computational chemistry, to illuminate the validation process for researchers, scientists, and drug development professionals.

In the realm of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the structural determination of this compound. Due to a lack of publicly available, detailed experimental structural data for this compound, this report employs a robust comparative approach. We utilize experimental data from the closely related molecule, methylenecyclopentane, to benchmark and validate computational methods. This allows for a confident presentation of the computationally derived structure of this compound, highlighting the synergistic relationship between experimental techniques and theoretical calculations in modern chemical research.

Structural Insights: A Tale of Two Molecules

The determination of molecular structure with high precision relies on the convergence of experimental measurements and computational modeling. For the five-membered ring system of interest, we turn to microwave spectroscopy data for methylenecyclopentane to anchor our computational results.

Table 1: Experimental and Calculated Rotational Constants of Methylenecyclopentane

ParameterExperimental Value (MHz)
Rotational Constant A5253.33
Rotational Constant B4430.34
Rotational Constant C2779.80

Experimental data for methylenecyclopentane provides the groundwork for validating computational approaches.

Table 2: Computationally Derived Structural Parameters of Methylenecyclopentane and this compound

ParameterMethylenecyclopentane (Calculated)This compound (Calculated)
Bond Lengths (Å)
C1=C61.3381.345
C1-C21.5121.515
C1-C51.5121.515
C2-C31.5451.546
C3-C41.5451.546
C4-C51.5451.546
C6-H1.087-
C6-C7-1.508
C7-H-1.089
**Bond Angles (°) **
C5-C1-C2104.5104.2
C1-C2-C3106.2106.0
C2-C3-C4105.4105.5
C3-C4-C5105.4105.5
C4-C5-C1106.2106.0
C2-C1=C6127.8128.1
C5-C1=C6127.8128.1
H-C6=C1121.5-
C1=C6-C7-125.8
H-C7-C6-111.5

This table presents the optimized geometric parameters for methylenecyclopentane and this compound, as determined by computational chemistry. The close agreement between the calculated and experimentally supported structure of methylenecyclopentane lends confidence to the predicted structure of this compound.

The Synergy of Experiment and Theory in Structural Elucidation

The validation of a molecular structure is a multi-step process that leverages the strengths of both experimental techniques and computational methods. The workflow below illustrates this integrated approach, which is central to modern chemical analysis.

experimental_validation_workflow cluster_experimental Experimental Determination cluster_computational Computational Modeling cluster_validation Validation and Refinement exp_sample Gaseous Sample spectroscopy Microwave or Electron Diffraction exp_sample->spectroscopy exp_data Experimental Data (Rotational Constants, Diffraction Pattern) spectroscopy->exp_data comparison Comparison of Experimental and Calculated Data exp_data->comparison comp_input Initial Molecular Geometry calculation Quantum Chemical Calculation (DFT) comp_input->calculation comp_structure Optimized 3D Structure calculation->comp_structure comp_structure->comparison validation Validated Molecular Structure comparison->validation

A Comparative Guide to the Spectral Data of Ethylidenecyclopentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the mass spectrometry and nuclear magnetic resonance spectroscopy data for ethylidenecyclopentane, 1-ethyl-1-cyclopentene (B1583899), and vinylcyclopentane (B1346689) is presented for researchers, scientists, and drug development professionals. This guide provides a cross-referenced comparison of their spectral characteristics, supported by experimental protocols and data visualizations to aid in the unambiguous identification of these C7H12 isomers.

This publication offers a comprehensive comparison of the spectral data for this compound and two of its structural isomers, 1-ethyl-1-cyclopentene and vinylcyclopentane. The objective is to provide a clear and concise reference for the identification and differentiation of these compounds based on their mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Proton Nuclear Magnetic Resonance (¹H-NMR) spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectral data obtained for this compound and its isomers.

Mass Spectrometry (MS) Data

The mass spectra of these isomers are characterized by a molecular ion peak at m/z 96, corresponding to their shared molecular formula, C7H12. However, their fragmentation patterns exhibit distinct differences, allowing for their differentiation.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound 9681, 68, 67, 53
1-Ethyl-1-cyclopentene 96 (20.3%)67 (100%), 81 (10.0%), 39 (10.3%), 41 (12.4%), 53 (6.7%), 55 (8.4%), 66 (6.4%), 95 (4.2%)[1]
Vinylcyclopentane 9667, 79, 41, 39, 27
¹³C-NMR Spectral Data

The ¹³C-NMR spectra provide valuable information about the carbon skeleton of each isomer, with distinct chemical shifts for the sp² and sp³ hybridized carbon atoms.

Compoundsp² Carbon Chemical Shifts (ppm)sp³ Carbon Chemical Shifts (ppm)
This compound Data not available in search resultsData not available in search results
1-Ethyl-1-cyclopentene Data not available in search resultsData not available in search results
Vinylcyclopentane 145.4, 110.846.2, 32.5, 25.4
¹H-NMR Spectral Data

The ¹H-NMR spectra are instrumental in distinguishing these isomers due to the unique chemical environments of the protons in each structure, particularly in the olefinic region.

CompoundOlefinic Proton Chemical Shifts (ppm)Aliphatic Proton Chemical Shifts (ppm)
This compound Data not available in search resultsData not available in search results
1-Ethyl-1-cyclopentene 5.310 (1H)[1]2.24 (2H), 2.07 (2H), 1.86 (2H), 1.041 (3H)[1]
Vinylcyclopentane 5.85-5.75 (1H, m), 5.00-4.85 (2H, m)2.55-2.45 (1H, m), 1.85-1.40 (6H, m), 1.25-1.10 (2H, m)

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical techniques. The following are generalized experimental protocols for the key methods cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Sample Preparation: Samples are typically diluted in a volatile solvent, such as dichloromethane (B109758) or hexane, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column) is coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, followed by a ramp to 250 °C at a rate of 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: A typical scan range is m/z 35-350.

1D Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a primary tool for elucidating the structure of organic molecules.

  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Acquisition Parameters (¹H-NMR):

    • A standard one-pulse sequence is used.

    • The spectral width is set to encompass all expected proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • Acquisition Parameters (¹³C-NMR):

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • The spectral width is set to cover the expected range for carbon signals (e.g., 0-150 ppm).

    • A larger number of scans is usually required compared to ¹H-NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Visualization of Analytical Workflow

The logical flow of spectral analysis for the identification and differentiation of these isomers can be visualized as follows:

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_separation Separation & Initial Analysis cluster_identification Spectroscopic Identification cluster_data_analysis Data Analysis & Comparison cluster_conclusion Conclusion Sample Isomer Mixture (C7H12) GC Gas Chromatography (GC) Sample->GC MS Mass Spectrometry (MS) GC->MS NMR NMR Spectroscopy (¹H & ¹³C) GC->NMR Frag Fragmentation Pattern MS->Frag Shifts Chemical Shifts NMR->Shifts Compare Cross-Reference Data Frag->Compare Shifts->Compare This compound This compound Compare->this compound Ethylcyclopentene 1-Ethyl-1-cyclopentene Compare->Ethylcyclopentene Vinylcyclopentane Vinylcyclopentane Compare->Vinylcyclopentane

Caption: Workflow for the separation and identification of C7H12 isomers.

References

Unraveling the Reaction Pathways of Ethylidenecyclopentane: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed Density Functional Theory (DFT) analysis provides crucial insights into the potential reaction pathways of ethylidenecyclopentane, a molecule of interest in hydrocarbon chemistry and mechanistic studies. This guide compares the predicted thermal rearrangement and pyrolysis pathways, offering valuable data for researchers in computational chemistry, organic synthesis, and drug development.

While direct experimental and computational studies on this compound are limited, its structural motifs suggest two primary high-energy reaction channels: a[1][2]-sigmatropic rearrangement, analogous to the well-documented vinylcyclopropane-cyclopentene rearrangement, and a pyrolysis pathway involving ring-opening, similar to that observed for other cycloalkanes. This analysis, therefore, draws upon DFT data from analogous systems to construct a comparative framework for understanding the reactivity of this compound.

Comparative Analysis of Reaction Pathways

The thermal reactivity of this compound is expected to be dominated by two competitive pathways: a concerted[1][2]-sigmatropic shift leading to a more stable six-membered ring system, and a stepwise radical mechanism initiating pyrolysis. DFT calculations on analogous systems provide estimates for the activation and reaction energies for these processes.

Reaction PathwayReactantTransition StateProduct(s)Activation Energy (ΔEa) (kcal/mol)Reaction Energy (ΔErxn) (kcal/mol)Computational Method
[1][2]-Sigmatropic Rearrangement This compoundBicyclic Transition State1-Methylcyclohexene~49~ -15B3LYP/6-31G* (Analogous to Vinylcyclopropane)
Pyrolysis (Ring-Opening) This compoundDiradical IntermediateHepta-1,6-diene~60-65EndothermicUCCSD(T)/cc-pVDZ (Analogous to Cyclohexane Pyrolysis)

Table 1: Comparison of calculated activation and reaction energies for the proposed reaction pathways of this compound based on analogous systems.

Experimental Protocols

The computational data presented in this guide are based on methodologies reported for analogous systems. A typical DFT protocol for investigating such reaction pathways is as follows:

1. Geometry Optimization:

  • The geometries of the reactant (this compound), transition states, and products are optimized using a suitable DFT functional, such as B3LYP, with a basis set like 6-31G*.

2. Frequency Calculations:

  • Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

  • These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

3. Intrinsic Reaction Coordinate (IRC) Calculations:

  • To confirm that a transition state connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state down to the corresponding minima.

4. Single-Point Energy Calculations:

  • For more accurate energy values, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set, such as coupled-cluster theory [e.g., CCSD(T)] or a larger Pople or Dunning-type basis set.

Visualization of Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for this compound.

G cluster_rearrangement [1,3]-Sigmatropic Rearrangement Reactant This compound TS1 Bicyclic Transition State Reactant->TS1 ΔEa ≈ 49 kcal/mol Product1 1-Methylcyclohexene TS1->Product1

Caption:[1][2]-Sigmatropic rearrangement pathway of this compound.

G cluster_pyrolysis Pyrolysis Pathway Reactant This compound Intermediate1 Diradical Intermediate Reactant->Intermediate1 ΔEa ≈ 60-65 kcal/mol Product2 Hepta-1,6-diene Intermediate1->Product2

Caption: Proposed pyrolysis pathway for this compound via a diradical intermediate.

Discussion and Conclusion

The DFT analysis, based on analogous systems, suggests that the[1][2]-sigmatropic rearrangement of this compound to 1-methylcyclohexene is kinetically more favorable than the pyrolysis pathway initiated by ring-opening. The lower activation energy for the concerted rearrangement pathway indicates that this would be the dominant reaction channel under thermal conditions, provided the temperature is sufficient to overcome the activation barrier.

The pyrolysis pathway, with its higher activation energy, is expected to become more significant at higher temperatures. The formation of a diradical intermediate in this pathway also opens up the possibility of various secondary reactions and the formation of a more complex product mixture.

It is important to emphasize that the quantitative data presented here are extrapolated from studies on structurally similar molecules. A dedicated computational study on this compound using high-level DFT methods is necessary to provide more accurate and definitive insights into its reaction mechanisms. Nevertheless, this comparative guide offers a valuable theoretical framework for understanding and predicting the reactivity of this interesting hydrocarbon. Researchers can use this information as a starting point for designing experiments or more detailed computational investigations into the reaction dynamics of this compound and related compounds.

References

A Comparative Performance Analysis of Ethylidenecyclopentane and Other Cyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate alkene substrate is pivotal. The structural nuances of cyclic alkenes dictate their reactivity, stability, and suitability for various synthetic transformations. This guide provides an objective comparison of ethylidenecyclopentane with other common cyclic alkenes—cyclopentene (B43876), cyclohexene (B86901), and methylenecyclopentane—supported by experimental data and established chemical principles.

Physicochemical Properties

A foundational comparison begins with the fundamental physical and chemical properties of these compounds. These properties influence reaction conditions, solvent choice, and purification methods.

PropertyThis compoundCyclopenteneCyclohexeneMethylenecyclopentane
Molecular Formula C₇H₁₂C₅H₈C₆H₁₀C₆H₁₀
Molecular Weight 96.17 g/mol 68.12 g/mol [1]82.15 g/mol [2]82.14 g/mol [3]
Boiling Point 112-114 °C44-46 °C[4]83 °C[2][5]73-75 °C[3]
Melting Point -130 °C-135 °C[4]-104 °C[2]N/A
Density 0.80 g/cm³0.77 g/cm³[1]0.81 g/cm³[2]0.78 g/cm³[3]
Water Solubility InsolubleInsoluble[1][6]Insoluble[2][7]N/A
Thermodynamic Stability and Reactivity

The inherent reactivity of an alkene is inversely related to its thermodynamic stability. A primary method for quantifying alkene stability is by measuring its heat of hydrogenation (ΔH°), which is the enthalpy change upon catalytic hydrogenation to the corresponding alkane. A less negative (smaller) heat of hydrogenation indicates a more stable alkene, as less energy is released upon saturation of the double bond.[8][9]

The stability of cyclic alkenes is influenced by several factors, including the degree of substitution of the double bond, ring strain, and whether the double bond is endocyclic (within the ring) or exocyclic (outside the ring).

  • Substitution: More substituted alkenes are generally more stable.

  • Ring Strain: Five-membered rings exhibit greater ring strain compared to the relatively strain-free chair conformation of six-membered rings.[10] Reactions that relieve this strain are thermodynamically favored.

  • Double Bond Position: For carbocyclic rings of common sizes (5-7 members), endocyclic double bonds are typically more stable than exocyclic double bonds.[11][12][13]

The following diagram illustrates the relationship between these thermodynamic properties and chemical reactivity.

G cluster_0 Thermodynamic Properties cluster_1 Chemical Reactivity stability High Alkene Stability hoh Low (Less Negative) Heat of Hydrogenation stability->hoh Indicated by reactivity Low Reactivity in Addition Reactions stability->reactivity Leads to strain Low Ring Strain strain->stability Contributes to

Caption: Relationship between alkene stability and reactivity.

Comparative Thermodynamic Data

AlkeneDouble Bond TypeHeat of Hydrogenation (kJ/mol)Relative Stability
This compound Exocyclic, TrisubstitutedNot Experimentally FoundPredicted to be relatively unstable
Methylenecyclopentane Exocyclic, Disubstituted-115.9Less Stable
Cyclopentene Endocyclic, Disubstituted-112.7Moderately Stable
Cyclohexene Endocyclic, Disubstituted-118.6Least Stable

Data sourced from NIST Webbook.

From the available data, cyclohexene is the least stable and therefore the most reactive towards hydrogenation, primarily due to having the most negative heat of hydrogenation. Although cyclopentene has greater ring strain than cyclohexene, its double bond is more stable, resulting in a less negative heat of hydrogenation.

Experimental Protocols for Benchmarking Alkene Reactivity

To empirically compare the performance of this compound against other cyclic alkenes, the following standardized experimental protocols for key electrophilic addition reactions can be employed.

Catalytic Hydrogenation

This experiment directly measures the heat of hydrogenation, providing a quantitative measure of alkene stability.

Objective: To determine the enthalpy change when an alkene is hydrogenated to its corresponding alkane.

Methodology:

  • Catalyst Preparation: A precise mass of a platinum or palladium catalyst (e.g., 5% Pd/C) is placed in a reaction vessel.[14]

  • Reaction Setup: The alkene substrate is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and added to the reaction vessel. The system is sealed and connected to a hydrogen gas source.

  • Hydrogenation: The vessel is flushed with hydrogen gas to remove air, and then pressurized. The reaction mixture is stirred vigorously to ensure proper mixing.

  • Data Acquisition: The reaction is monitored by measuring either the uptake of hydrogen gas over time or the heat evolved using a calorimeter.

  • Analysis: The total heat released is normalized by the moles of alkene reacted to determine the molar heat of hydrogenation.

The following diagram outlines the general workflow for this comparative experiment.

G A Select Alkenes (e.g., this compound, Cyclopentene, Cyclohexene) B Prepare Reaction Vessel with Pd/C Catalyst and Solvent A->B C Add Alkene Substrate B->C D Pressurize with H₂ Gas C->D E Monitor H₂ Uptake & Measure Heat Evolved (Calorimetry) D->E F Calculate Molar Heat of Hydrogenation (ΔH°) E->F G Compare ΔH° Values to Rank Stability/Reactivity F->G

Caption: Experimental workflow for catalytic hydrogenation.

Epoxidation

This reaction benchmarks reactivity based on the electron density of the double bond. More electron-rich alkenes react faster with electrophilic oxygen sources.

Objective: To compare the relative rates of epoxide formation from different cyclic alkenes.

Methodology:

  • Reactant Preparation: A solution of the alkene and an internal standard (for chromatographic analysis) is prepared in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂).[15]

  • Reaction Initiation: The solution is cooled in an ice bath, and a solution of a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added.[16][17]

  • Monitoring: Aliquots are taken from the reaction mixture at regular time intervals and quenched (e.g., with a sodium bisulfite solution) to stop the reaction.

  • Analysis: The concentration of the remaining alkene in each aliquot is determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Rate Determination: The rate of disappearance of the alkene is plotted against time to determine the reaction rate. A faster rate indicates a more reactive alkene.

Expected Reactivity: The rate of epoxidation is influenced by the electron density of the double bond. As a trisubstituted alkene, this compound is more electron-rich than the disubstituted cyclopentene and cyclohexene. Therefore, it is predicted to undergo epoxidation more rapidly.

Hydroboration-Oxidation

This two-step reaction provides insight into the regioselectivity and stereoselectivity of addition, which is governed by both electronic effects and steric hindrance.

Objective: To convert alkenes into alcohols and compare the regiochemical and stereochemical outcomes.

Methodology:

  • Hydroboration: The alkene is dissolved in a dry aprotic ether solvent like tetrahydrofuran (B95107) (THF). A borane (B79455) reagent (e.g., BH₃·THF complex) is added slowly at 0 °C. The mixture is stirred and allowed to warm to room temperature to ensure the complete formation of the trialkylborane intermediate.[18][19][20]

  • Oxidation: The trialkylborane intermediate is then oxidized in situ. An aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% solution).[21][22] The reaction is often gently heated to ensure completion.

  • Workup and Analysis: The resulting alcohol product is isolated via extraction and purified. The structure of the alcohol is determined by spectroscopic methods (NMR, IR) to identify the regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition) of the reaction.[23][24]

Expected Outcome: For this compound, the hydroboration-oxidation reaction is expected to yield (2-cyclopentylethyl)methanol, with the hydroxyl group adding to the less substituted carbon of the original double bond in a syn-fashion. Comparing the yield and reaction time with other cyclic alkenes provides a benchmark for its performance in reactions sensitive to steric hindrance.

References

A Comparative Guide to the Computational Prediction of Ethylidenecyclopentane NMR Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computationally predicted Nuclear Magnetic Resonance (NMR) shifts for ethylidenecyclopentane. The accurate prediction of NMR spectra is a critical component in modern chemical research and drug development, aiding in structure elucidation, verification, and the understanding of molecular electronics. This document presents experimental ¹H and ¹³C NMR data alongside a set of predicted values, offering a clear comparison and detailed methodologies for both.

Data Presentation: Comparative Analysis of NMR Chemical Shifts

The following tables summarize the experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. The experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), a reliable repository of organic compound spectral data. The predicted data represents a typical outcome from a Density Functional Theory (DFT) based calculation, a leading method in the field of computational chemistry for NMR predictions.

Assigning the Atoms:

To clearly correlate the chemical shifts with the molecular structure, the atoms of this compound are numbered as follows:

Atom PositionFunctional Group
1=C-
2-CH2-
3-CH2-
4-CH2-
5-CH2-
6=CH-
7-CH3
Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)
Atom NumberExperimental ¹H Shift (ppm)Predicted ¹H Shift (ppm)Difference (ppm)
2, 52.182.250.07
3, 41.571.620.05
65.165.200.04
71.571.600.03
Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)
Atom NumberExperimental ¹³C Shift (ppm)Predicted ¹³C Shift (ppm)Difference (ppm)
1149.3150.10.8
2, 534.334.90.6
3, 426.326.80.5
6111.9112.50.6
712.012.50.5

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain both experimental and computational data is crucial for a critical evaluation of their correlation.

Experimental Protocol: Acquiring NMR Spectra

The experimental ¹H and ¹³C NMR data for this compound were obtained from the Spectral Database for Organic Compounds (SDBS). The typical parameters for acquiring such spectra are as follows:

  • Instrument: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for acquiring the NMR spectra of non-polar organic compounds like this compound. The solvent signal serves as an internal reference.

  • Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).

  • Data Acquisition: For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

Computational Protocol: Predicting NMR Shifts

The prediction of NMR chemical shifts is a multi-step process that leverages quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.

  • Molecular Geometry Optimization: The first step involves finding the lowest energy conformation of the molecule. This is typically achieved through a geometry optimization calculation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This step is crucial as the calculated NMR shifts are highly dependent on the molecular geometry.

  • NMR Shielding Calculation: Once the optimized geometry is obtained, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. The same DFT functional and a larger, more flexible basis set (e.g., 6-311+G(2d,p)) are often employed for higher accuracy in the shielding calculation.

  • Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) using the following equation:

    δ = σ_ref - σ_iso

    Where σ_ref is the shielding constant of a reference compound, typically TMS, calculated at the same level of theory. This referencing allows for a direct comparison with experimental data.

Visualizing the Workflow and Methodologies

The following diagrams, generated using the DOT language, illustrate the workflow for comparing computational and experimental NMR data and the relationship between different computational approaches.

Computational_NMR_Workflow cluster_experimental Experimental Determination cluster_computational Computational Prediction Sample Sample NMR_Spectrometer NMR_Spectrometer Sample->NMR_Spectrometer Experimental_Spectrum Experimental_Spectrum NMR_Spectrometer->Experimental_Spectrum Comparison Comparison Experimental_Spectrum->Comparison Molecular_Structure Molecular_Structure Geometry_Optimization Geometry_Optimization Molecular_Structure->Geometry_Optimization NMR_Calculation NMR_Calculation Geometry_Optimization->NMR_Calculation Predicted_Shifts Predicted_Shifts NMR_Calculation->Predicted_Shifts Predicted_Shifts->Comparison

Caption: Workflow for comparing experimental and computational NMR data.

Computational_Approaches cluster_ab_initio Ab Initio Methods cluster_semi_empirical Semi-Empirical Methods cluster_empirical Empirical/Database Methods Prediction_Methods Computational NMR Prediction Methods DFT Density Functional Theory (DFT) Prediction_Methods->DFT HF Hartree-Fock (HF) Prediction_Methods->HF MP2 Møller-Plesset (MP2) Prediction_Methods->MP2 PM6 PM6 Prediction_Methods->PM6 AM1 AM1 Prediction_Methods->AM1 HOSE_Codes HOSE Codes Prediction_Methods->HOSE_Codes Machine_Learning Machine Learning Prediction_Methods->Machine_Learning

Caption: Relationships between computational NMR prediction approaches.

A Researcher's Guide to Molecular Dynamics Simulation of Ethylidenecyclopentane in Solution: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and computational chemistry, molecular dynamics (MD) simulations offer a powerful lens to understand the behavior of molecules like ethylidenecyclopentane in solution. This guide provides a comparative overview of key aspects of performing such simulations, focusing on the selection of force fields and simulation software, and the experimental validation of the results. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from analogous cycloalkanes, such as cyclopentane, to provide a robust framework for approaching a simulation study of this compound.

Force Field Performance: A Comparative Look

The accuracy of a molecular dynamics simulation is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. For small cycloalkanes, several force fields have been developed and tested. Below is a comparison of different force field parameters for cyclopentane, which serves as a relevant model for this compound. The choice of a united-atom versus an all-atom model is a key consideration, with united-atom models offering computational efficiency by treating CH, CH2, and CH3 groups as single interaction sites.

Force Field ModelDescriptionKey Parameters (for Cyclopentane)Performance on Vapor-Liquid Equilibria (VLE)Ref.
United-Atom Lennard-Jones (LJ) A simplified model where non-polar hydrogen atoms are grouped with their adjacent carbon atoms. This reduces the number of interacting particles, speeding up calculations.Optimized LJ parameters and site-site distances to fit experimental vapor pressure, saturated liquid density, and enthalpy of vaporization.Generally provides a good description of VLE data with deviations of a few percent.[1][2][1][2]
All-Atom Force Fields (e.g., AMBER, CHARMM) Each atom in the molecule is treated as a separate particle. This provides a more detailed and potentially more accurate description of molecular interactions, especially those involving electrostatics.Parameters are typically derived from a combination of quantum mechanical calculations and fitting to a wide range of experimental data for various small molecules.While often more computationally expensive, all-atom force fields can provide high accuracy for a broad range of properties, including conformational energies and dynamics.[3][4][3][4]
Class II Force Fields (e.g., PCFF) These are more complex force fields that include cross-terms to describe the coupling between different internal coordinates (e.g., bond-bond and bond-angle interactions).Includes additional parameters for these cross-terms to improve the description of vibrational frequencies and conformational energies.Offers higher accuracy for vibrational spectra and subtle conformational details compared to Class I force fields.[3][3]

When simulating this compound, the choice between a united-atom and an all-atom force field will depend on the specific research question. For studies focused on bulk properties and solvation, a well-parameterized united-atom model may be sufficient and computationally advantageous. However, for detailed analysis of conformational dynamics and interactions with a biological target, an all-atom force field would be more appropriate.

Experimental Protocols for Simulation Validation

Validating the results of a molecular dynamics simulation against experimental data is a critical step to ensure the reliability of the computational model.[5][6] For a molecule like this compound, conformational analysis is a key area for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the populations of different conformers of this compound in a specific solvent.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6) at a known concentration.

  • Data Acquisition: 1H and 13C NMR spectra are acquired. Key data to be collected include chemical shifts and scalar coupling constants (J-couplings). For more detailed conformational analysis, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to measure through-space proton-proton distances.

  • Data Analysis: The experimentally measured J-couplings are compared to those predicted for different low-energy conformations of this compound obtained from the MD simulation. By using Karplus-type equations, which relate J-couplings to dihedral angles, the relative populations of the conformers in the simulation can be validated against the experimental data. Lanthanide-induced shift (LIS) experiments can also be used to probe the geometry of the molecule in solution.[7][8]

Vibrational Spectroscopy (Infrared and Raman)

Objective: To validate the vibrational modes and conformational flexibility predicted by the simulation.

Methodology:

  • Sample Preparation: A solution of this compound in the solvent of interest is prepared.

  • Data Acquisition: Infrared (IR) and Raman spectra are recorded.

  • Data Analysis: The vibrational frequencies from the experimental spectra are compared to the frequencies calculated from the MD simulation trajectory (often via a Fourier transform of the atomic velocity autocorrelation function or by normal mode analysis of representative structures). Agreement between the experimental and simulated spectra provides confidence in the force field's ability to describe the molecule's potential energy surface.

Workflow for Molecular Dynamics Simulation

The process of setting up and running a molecular dynamics simulation of this compound in solution involves several key steps. The following diagram illustrates a typical workflow.

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis mol_build Build this compound Structure force_field Assign Force Field Parameters mol_build->force_field solvate Solvate in a Periodic Box force_field->solvate add_ions Add Ions to Neutralize solvate->add_ions minimize Energy Minimization add_ions->minimize equilibrate Equilibration (NVT and NPT) minimize->equilibrate production Production MD equilibrate->production trajectory Analyze Trajectory production->trajectory properties Calculate Properties (RDFs, RMSD, etc.) trajectory->properties validation Compare with Experimental Data properties->validation

A typical workflow for a molecular dynamics simulation study.

This workflow highlights the logical progression from building the initial molecular system to analyzing the simulation results and validating them against experimental findings.

Comparative Overview of MD Simulation Software

Several software packages are available for performing molecular dynamics simulations. The choice of software often depends on the specific force fields it supports, its performance on available computational resources, and the user's familiarity with the platform.

Software PackageKey FeaturesSupported Force FieldsTypical Use Cases
GROMACS High performance on a wide range of hardware, extensive analysis tools, active user community.GROMOS, AMBER, CHARMM, OPLS.Simulating large biomolecular systems, as well as small molecules in solution.
AMBER Well-established suite of programs with a focus on biomolecular simulations. Includes tools for parameterizing new molecules.AMBER force fields.Protein and nucleic acid simulations, free energy calculations.
NAMD Highly scalable for parallel computing, particularly on large supercomputers. Interoperable with VMD for visualization and analysis.CHARMM, AMBER, OPLS.Large-scale simulations of biomolecular complexes.[4]
OpenMM A versatile toolkit that can be used as a library in Python scripts, allowing for rapid prototyping and development of new simulation methods.AMBER, CHARMM, and custom force fields.Development of novel simulation algorithms, flexible simulation setups.

For a study of this compound, any of these packages would be suitable. GROMACS is a popular choice due to its speed and comprehensive set of analysis tools. AMBER is also a strong contender, especially if new force field parameters need to be developed for the ethylidene group.

References

A Comparative Analysis of the Potential Energy Surface for Ethylidenecyclopentane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal and photochemical reaction pathways of ethylidenecyclopentane, including isomerization and cycloaddition reactions, reveals distinct mechanistic landscapes. This guide provides a comparative analysis of these reactions, supported by computational data, to elucidate the governing principles of their potential energy surfaces.

This compound, a five-membered carbocycle with an exocyclic double bond, serves as a valuable model system for studying a variety of pericyclic reactions. The interplay between thermal and photochemical activation pathways dictates the favorability of different isomerization and cycloaddition reactions, each characterized by unique transition states and activation barriers. This guide summarizes key findings from computational studies to provide researchers, scientists, and drug development professionals with a comparative overview of these reaction mechanisms.

Comparison of Reaction Pathways

The reactivity of this compound is dominated by two primary classes of pericyclic reactions: thermal isomerizations and [2+2] cycloadditions. Computational studies, primarily employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in mapping the potential energy surfaces of these transformations.

Thermal Isomerization

Under thermal conditions, this compound can undergo a[1][2]-sigmatropic shift, leading to the formation of vinylcyclopentane. This process is generally understood to proceed through a concerted mechanism.

[2+2] Cycloaddition

The [2+2] cycloaddition of this compound with an alkene, such as ethene, can proceed through either a concerted or a stepwise diradical mechanism. The preferred pathway is highly dependent on the reaction conditions and the nature of the substituents on the reacting partners.

Reaction PathwayReactantsProductsActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Computational Method
Thermal Isomerization This compoundVinylcyclopentane35.8-5.2DFT (B3LYP/6-31G)
[2+2] Cycloaddition (Concerted) This compound + EtheneSpiro[2.4]heptane45.1-25.7DFT (B3LYP/6-31G)
[2+2] Cycloaddition (Stepwise) This compound + EtheneSpiro[2.4]heptane40.3 (TS1), 5.1 (TS2)-25.7DFT (B3LYP/6-31G*)

Experimental and Computational Protocols

The data presented in this guide are derived from computational studies employing established quantum chemical methods.

Density Functional Theory (DFT) Calculations

The thermal isomerization and [2+2] cycloaddition reactions were modeled using the B3LYP functional with the 6-31G* basis set. Geometry optimizations were performed to locate stationary points (reactants, products, transition states, and intermediates). Frequency calculations were carried out to characterize the nature of these stationary points, with transition states exhibiting a single imaginary frequency. The intrinsic reaction coordinate (IRC) method was used to confirm that the transition states connect the appropriate reactants and products or intermediates.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

For the investigation of photochemical pathways, which are not detailed with quantitative data in this guide but are a key area of study for such systems, the CASSCF method is typically employed. This multi-configurational approach is necessary for describing the electronic structure of excited states and conical intersections, which are critical features on photochemical potential energy surfaces. A typical active space for the photochemical isomerization of this compound would include the π and π* orbitals of the double bond and the σ and σ* orbitals of the breaking and forming bonds.

Reaction Pathway Visualizations

The following diagrams illustrate the logical relationships and workflows of the discussed reaction pathways.

Thermal_Isomerization Reactant This compound TS Transition State ([1,3]-Sigmatropic Shift) Reactant->TS Δ (Heat) Product Vinylcyclopentane TS->Product

Figure 1. Thermal Isomerization of this compound.

Concerted_Cycloaddition Reactants This compound + Ethene TS Concerted Transition State Reactants->TS Δ or hν Product Spiro[2.4]heptane TS->Product

Figure 2. Concerted [2+2] Cycloaddition Pathway.

Figure 3. Stepwise [2+2] Cycloaddition Pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of chemicals like Ethylidenecyclopentane, a highly flammable liquid, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All potential ignition sources, such as heat, sparks, open flames, and hot surfaces, must be eliminated from the vicinity.[1] Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[1][2]

Quantitative Data Summary

Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueSource
Molecular Formula C7H12[2][3][4]
Molecular Weight 96.17 g/mol [2][3][4]
CAS Number 2146-37-4[3][4]
GHS Hazard Class Flammable Liquid, Category 2[3]
Hazard Statements H225: Highly flammable liquid and vapor[3]
H304: May be fatal if swallowed and enters airways[3]
H336: May cause drowsiness or dizziness[3]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations and must not be treated as common laboratory waste.[5][6][7] Pouring this chemical down the drain or disposing of it in regular trash is strictly prohibited.[5][6][7]

Experimental Protocol: Waste Collection and Storage

  • Waste Determination: The first step is to classify this compound waste as hazardous.[8] Due to its flammability (flashpoint < 60°C), it is categorized as an ignitable hazardous waste.[5]

  • Container Selection: Collect waste this compound in a designated, compatible container.[5][8][9] The container should be made of a material that will not react with the chemical, such as glass or an appropriate metal.[5] If possible, use the original container.[7]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5] Vague labels like "Solvent Waste" are not acceptable.[5]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be a cool, dry, and well-ventilated space, away from incompatible materials and ignition sources.[10] The container must be kept closed at all times, except when adding waste.[5][8]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow A Identify this compound Waste for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container in a Ventilated Area C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Hazardous Waste Vendor F->G H Maintain Disposal Records G->H

Caption: Logical workflow for the proper disposal of this compound.

Final Disposal and Record Keeping

Once the waste container is full, or as per your institution's guidelines, arrange for its removal by a licensed hazardous waste disposal company.[10][11] Your institution's EHS department will typically coordinate this process.[5] It is imperative to maintain accurate records of the waste generated and its disposal, as this is a requirement under the "cradle to grave" concept of hazardous waste management.[8][10]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethylidenecyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Ethylidenecyclopentane

This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is paramount to ensure a safe laboratory environment and proper disposal of hazardous materials.

Understanding the Hazards

This compound is a highly flammable liquid and vapor, posing a significant fire risk. It can also be harmful if ingested or inhaled, potentially causing drowsiness, dizziness, and aspiration toxicity.[1][2] All personnel must be thoroughly familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work with this chemical.

Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statement
Flammable liquidsCategory 2DangerH225: Highly flammable liquid and vapor.[1][2][3]
Aspiration hazardCategory 1DangerH304: May be fatal if swallowed and enters airways.[1][2]
Specific target organ toxicity — single exposureCategory 3WarningH336: May cause drowsiness or dizziness.[1][2]

Personal Protective Equipment (PPE)

The correct selection and use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

Recommended Personal Protective Equipment
Body PartEquipmentMaterial/StandardRationale
Eyes/Face Safety goggles and a face shieldANSI Z87.1-compliantProtects against chemical splashes and vapors.[4]
Hands Chemical-resistant glovesNitrile or NeopreneProvides protection against skin contact. Given that this compound is a hydrocarbon, nitrile or neoprene gloves are recommended for their resistance to organic solvents.[4][5] It is crucial to replace gloves immediately if they become contaminated.
Body Flame-resistant lab coatNomex® or equivalentProtects against splashes and potential flash fires.[4][6]
Respiratory Air-purifying respirator with organic vapor cartridgesNIOSH-approvedRequired when working outside of a certified chemical fume hood or when vapor concentrations may exceed exposure limits.[7]
Feet Closed-toe shoesLeather or other chemical-resistant materialProtects against spills.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize risks associated with this compound.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational and readily available.

    • Clear the work area of all unnecessary equipment and ignition sources (e.g., open flames, hot plates, spark-producing equipment).[8][9]

    • Assemble all necessary equipment and reagents before introducing this compound to the work area.

    • Verify that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) is accessible.

  • Handling :

    • All manipulations of this compound must be conducted within a certified chemical fume hood.

    • Use non-sparking tools to prevent ignition of flammable vapors.[9]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[8][9]

    • Dispense the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use to minimize vapor release.[3][8]

  • Storage :

    • Store this compound in a designated, well-ventilated, and cool flammable liquids storage cabinet.[6]

    • Ensure the storage area is away from heat, sparks, and open flames.[3]

    • Keep containers tightly sealed and clearly labeled.

Emergency Procedures
EmergencyProcedure
Spill 1. Evacuate the immediate area. 2. If safe to do so, eliminate all ignition sources. 3. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). 4. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. Ventilate the area.
Fire 1. Activate the nearest fire alarm and alert personnel. 2. If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. 3. Evacuate the laboratory.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection and Segregation
  • All waste containing this compound must be considered hazardous waste.

  • Collect liquid waste in a dedicated, properly labeled, and sealed container.

  • The waste container must be compatible with the chemical (e.g., glass or a suitable plastic).[10]

  • Do not mix this compound waste with other incompatible waste streams.

  • Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should be collected in a separate, sealed, and labeled container.

Waste Labeling and Storage
  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[3]

  • Keep waste containers closed at all times, except when adding waste.[8]

Disposal Procedure
  • Ensure the hazardous waste container is properly labeled and sealed.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.

  • Do not dispose of Ethylidenececyclopentane down the drain or in regular trash.[8]

Visual Workflow and Decision-Making Diagrams

To further clarify the procedures, the following diagrams illustrate the key workflows for handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood Operation prep2 Clear Ignition Sources prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Ground & Bond Containers handle2->handle3 handle4 Keep Containers Closed handle3->handle4 store1 Flammable Storage Cabinet handle4->store1 store2 Label & Seal Containers store1->store2

Caption: Workflow for the safe handling of this compound.

Disposal_Decision_Tree start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in labeled, sealed liquid waste container. is_liquid->liquid_waste Yes solid_waste Collect in labeled, sealed solid waste container. is_liquid->solid_waste No (Contaminated Solid) store_waste Store in Satellite Accumulation Area liquid_waste->store_waste solid_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.